2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZJKGVFZOUCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353843 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175714-45-1 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole scaffolds are foundational to numerous pharmacologically active agents, and the specific trimethoxyphenyl substitution pattern is a well-known pharmacophore associated with activities such as anticancer and antimicrobial effects.[1][2] This document offers a detailed narrative on the synthetic pathway, including the underlying reaction mechanism and a field-proven experimental protocol. Furthermore, it establishes a robust framework for the comprehensive characterization of the target molecule using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic system formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[3] Its structural similarity to naturally occurring purines allows it to readily interact with biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antihypertensive, and antifungal properties.[3][4][5] The 2-substituted benzimidazoles, in particular, offer a versatile platform for molecular design, where the substituent at the 2-position can be tailored to modulate biological activity.
The target molecule, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, incorporates the 3,4,5-trimethoxyphenyl group, a key structural feature in several potent anticancer agents that are known to interact with tubulin. This guide delineates a reliable and efficient methodology for its synthesis and provides a comprehensive protocol for its structural verification and purity assessment.
Synthesis: From Reagents to Pure Compound
The most direct and widely adopted method for synthesizing 2-aryl-1H-benzimidazoles is the condensation reaction between an o-phenylenediamine and an aromatic aldehyde.[6][7] This approach is valued for its efficiency and the ready availability of diverse starting materials.[4]
Reaction Principle and Mechanism
The synthesis proceeds via an acid-catalyzed condensation of o-phenylenediamine with 3,4,5-trimethoxybenzaldehyde. The reaction mechanism is a two-stage process involving the formation of a Schiff base intermediate followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring.
Mechanism Breakdown:
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde.
-
Carbinolamine Formation: This attack forms an unstable carbinolamine intermediate.
-
Dehydration & Schiff Base Formation: The carbinolamine readily dehydrates to form a protonated Schiff base (imine).
-
Intramolecular Cyclization: The second, unreacted amino group of the phenylenediamine moiety attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered dihydro-benzimidazole ring.
-
Aromatization: The final step involves the elimination of a hydride ion (which is subsequently oxidized) or a proton-shift followed by oxidation (often by atmospheric oxygen), resulting in the formation of the aromatic benzimidazole ring system.[8][9]
Synthetic Methodologies: A Comparative Overview
Several protocols exist for this condensation, each with distinct advantages. The choice of method often depends on the desired scale, reaction time, and available equipment.
| Method | Catalyst/Conditions | Solvent | Key Advantages | Reference |
| Conventional Heating | Air oxidation | Methanol | Simple setup, reliable for lab scale. | [10] |
| Microwave-Assisted | None (catalyst-free) | Solvent-free | Rapid reaction times (5-10 min), high yields, environmentally friendly. | [11] |
| Catalyst-Free | Room Temperature | Acetonitrile | Mild conditions, simple procedure, economical. | [12] |
| Oxidative Condensation | H₂O₂ / HCl | Acetonitrile | Efficient one-pot synthesis with high yields. | [8] |
This guide will focus on the conventional heating method in methanol, which is highly reproducible and does not require specialized equipment.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[10]
Materials and Equipment:
-
o-Phenylenediamine (99.5%)
-
3,4,5-Trimethoxybenzaldehyde (98%)
-
Methanol (ACS Grade)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) and 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) in 25 mL of methanol.
-
Reaction: Equip the flask with a magnetic stir bar and a reflux condenser. Stir the mixture at room temperature for 30 minutes. The solution should become clear.
-
Crystallization: Allow the flask to stand open to the air at room temperature. Slow evaporation of the solvent over 2-3 days will result in the formation of colorless, block-like crystals of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any residual impurities.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 70-80%.
Rationale Behind Experimental Choices:
-
Solvent: Methanol is an excellent choice as it effectively dissolves the reactants and the intermediate, while the final product has lower solubility, facilitating its crystallization upon solvent evaporation.
-
Stoichiometry: A 1:1 molar ratio of reactants is used, as dictated by the reaction mechanism.
-
Temperature: The initial stirring at room temperature is sufficient for the formation of the reaction intermediate. Allowing for slow evaporation avoids the need for heating, which can sometimes lead to side product formation. The open-air setup facilitates the final oxidative aromatization step.
Characterization: Structural Verification and Purity Analysis
Once synthesized, the identity and purity of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole must be rigorously confirmed. A combination of spectroscopic and physical methods provides a self-validating system of characterization.
Physical Characterization
-
Appearance: Colorless to off-white crystalline solid.
-
Molecular Formula: C₁₆H₁₆N₂O₃[10]
-
Molecular Weight: 284.31 g/mol [10]
-
Melting Point: A sharp melting point is indicative of high purity. The literature value should be confirmed experimentally.
Spectroscopic Characterization
A. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Appearance |
| 3400 - 3200 | N-H Stretch | Imidazole N-H | Broad peak |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Sharp, medium peaks |
| 2980 - 2850 | C-H Stretch | Methoxy (-OCH₃) | Sharp, medium peaks |
| ~1620 | C=N Stretch | Imidazole C=N | Strong, sharp peak |
| 1600 - 1450 | C=C Stretch | Aromatic Rings | Multiple sharp peaks |
| ~1235 & ~1125 | C-O Stretch | Aryl-ether (-O-CH₃) | Two strong, sharp peaks |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in DMSO-d₆.
-
¹H NMR:
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~12.8 Singlet 1H Imidazole N-H ~7.6 - 7.7 Multiplet 2H Benzimidazole Ar-H (H-4, H-7) ~7.45 Singlet 2H Trimethoxyphenyl Ar-H (H-2', H-6') ~7.2 - 7.3 Multiplet 2H Benzimidazole Ar-H (H-5, H-6) ~3.90 Singlet 3H para-OCH₃ | ~3.75 | Singlet | 6H | meta-OCH₃ |
-
¹³C NMR:
Chemical Shift (δ, ppm) Assignment ~153.5 C-4' (para-OCH₃) ~151.0 C-2 (Imidazole) ~140.0 C-3', C-5' (meta-OCH₃) ~125.0 C-1' ~122.0 C-5, C-6 (Benzene) ~104.0 C-2', C-6' ~60.5 para-C H₃ | ~56.0 | meta-C H₃ |
C. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI-MS)
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 285.1234
-
Observed m/z: Should be within ± 5 ppm of the calculated value for high-resolution mass spectrometry (HRMS).
Crystallographic Data
X-ray crystallography provides unequivocal proof of structure. The title compound has been characterized by single-crystal X-ray diffraction.[10]
-
Crystal System: Orthorhombic
-
Key Structural Feature: The dihedral angle between the benzimidazole and the trimethoxyphenyl ring systems is approximately 30.9°. This twist is attributed to steric hindrance between the rings.[10]
-
Intermolecular Interactions: The crystal structure reveals that molecules form chains through N-H···N hydrogen bonds, a characteristic feature of 1H-benzimidazoles.[10]
Applications and Future Directions
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and its derivatives are subjects of ongoing research, primarily in oncology. Studies have shown that compounds with this scaffold exhibit significant cytotoxic activity against various human cancer cell lines, including lung and colon cancer cells.[13][14] The proposed mechanism often involves the inhibition of tubulin polymerization or interaction with DNA topoisomerase.[14] Further derivatization, particularly at the N-1 position of the benzimidazole ring, is a common strategy to enhance potency and selectivity, making this molecule a valuable template for future drug discovery efforts.[15]
Conclusion
This guide has presented a comprehensive and technically grounded overview of the synthesis and characterization of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. By detailing a reliable synthetic protocol based on the condensation of o-phenylenediamine and 3,4,5-trimethoxybenzaldehyde, and outlining a multi-technique approach for structural verification, this document serves as a practical resource for researchers. The established pharmacological importance of the benzimidazole scaffold, combined with the proven bioactivity of the trimethoxyphenyl moiety, positions the title compound as a significant building block for the development of novel therapeutic agents.
References
- Jadhav, G. R., Shaikh, M. A., & Gaikwad, N. D. (2018). Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. International Journal of Chemical and Physical Sciences. [Source 1]
-
Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. [Link] [Source 2]
-
Taylor & Francis Online. (2016). Selective One-pot Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles in the Presence of Ammonium Persulfate and Their Antioxidant Activity. Taylor & Francis Online. [Link] [Source 3]
-
Oriental Journal of Chemistry. (2017). Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. Oriental Journal of Chemistry. [Link] [Source 4]
-
SlideShare. (2017). Synthesis of Benimidazole from o- Phynylenediamine.pptx. slideshare.net. [Link] [Source 6]
-
Rashid, M. A., et al. (2008). 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1093. [Link] [Source 8]
-
Dastyafteh, N., et al. (2025). Synthesis of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides. Journal of Molecular Structure. [Link] [Source 9]
-
Roeder, C. H., & Day, A. R. (1956). Benzimidazole Studies. I. The Mechanism of Benzimidazole Formation from o-Phenylenediamine. The Journal of Organic Chemistry, 21(11), 1260–1262. [Link] [Source 10]
-
Khatik, G. L. (2022). Catalyst-free, One-pot Synthesis of 2-Aryl Benzimidazoles from Orthophenylenediamine and Aryl Aldehyde in Acetonitrile. Letters in Organic Chemistry, 19(12), 1070-1076. [Link] [Source 11]
-
Mahdavi, M., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles. RSC Medicinal Chemistry. [Link] [Source 12]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link] [Source 13]
-
Mahdavi, M., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles. RSC Publishing. [Link] [Source 14]
-
Tzani, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1401. [Link] [Source 15]
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
-
ResearchGate. (2021). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. [Link] [Source 21]
-
Tripathi, R., et al. (2013). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Asian Journal of Research in Chemistry, 6(5), 448-458. [Link] [Source 23]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. isca.me [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. ajrconline.org [ajrconline.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst [academia.edu]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]
An In-depth Technical Guide to the Chemical and Biological Properties of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, structural characteristics, spectroscopic profile, and known biological activities, with a particular focus on its potential as an anticancer agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of novel benzimidazole-based scaffolds.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged heterocyclic scaffold in medicinal chemistry.[1] This structural motif is present in a variety of biologically active compounds and approved pharmaceuticals, owing to its ability to engage in various non-covalent interactions with biological targets.[1] Benzimidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antihypertensive, and anticancer properties.[1]
The subject of this guide, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, combines the benzimidazole core with a 3,4,5-trimethoxyphenyl substituent. This particular substitution pattern is a well-recognized pharmacophore, notably found in natural tubulin polymerization inhibitors like colchicine and podophyllotoxin.[2] This has led to significant interest in 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and its derivatives as potential anticancer agents.
Physicochemical and Structural Properties
Molecular and Crystal Structure
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a crystalline solid that typically appears as colorless blocks upon synthesis.[3] Detailed crystallographic studies have elucidated its three-dimensional structure and packing in the solid state.
The molecule crystallizes in the orthorhombic system with the space group Pbca.[3] A notable feature of its molecular structure is the dihedral angle of approximately 30.90° between the mean planes of the benzimidazole and the trimethoxyphenyl ring systems.[3] This twisted conformation is thought to arise from steric hindrance between the hydrogen atoms on the adjacent rings.[3]
In the crystal lattice, molecules of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole are linked into chains along the[4] direction through intermolecular N—H···N hydrogen bonds.[3] Unlike some other 2-phenyl-1H-benzimidazole derivatives, significant aromatic π-π stacking interactions are absent in its crystal packing, with the closest centroid-centroid distance between aromatic rings being greater than 5.11 Å.[3]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂O₃ | [3][5] |
| Molecular Weight | 284.31 g/mol | [3][5] |
| Crystal System | Orthorhombic | [3] |
| Space Group | Pbca | [3] |
| a | 8.2270 (16) Å | [3] |
| b | 9.5750 (19) Å | [3] |
| c | 37.375 (7) Å | [3] |
| V | 2944.2 (10) ų | [3] |
| Z | 8 | [3] |
| Calculated Density (Dₓ) | 1.283 Mg m⁻³ | [3] |
Solubility Profile
While quantitative solubility data for 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole in a range of solvents is not extensively documented, general observations can be made based on its structure and the known behavior of related benzimidazole compounds. Benzimidazoles are typically soluble in polar organic solvents.[6] The synthesis protocols indicate its solubility in methanol and its recrystallization from ethanol, suggesting good solubility in lower alcohols.[3][5] For practical laboratory use, solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be effective in dissolving this compound, a common characteristic for compounds of this class intended for biological screening.[1] However, its solubility in aqueous media is expected to be low, a common challenge for many organic drug candidates.
Acidity and Basicity
The benzimidazole ring system possesses both acidic and basic properties.[7] The N-H proton of the imidazole ring is weakly acidic, with a pKa of around 14.5 for the parent benzimidazole, making it slightly more acidic than alcohols but less so than phenols.[7] The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basic character, with the pKa of the conjugate acid of benzimidazole being approximately 7, indicating it is significantly more basic than pyridine.[7] The electronic nature of the 2-substituent can influence these pKa values. The electron-donating methoxy groups on the phenyl ring in 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole may slightly enhance the basicity of the imidazole nitrogen.
Synthesis and Reactivity
Synthetic Protocols
The most common and straightforward synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole involves the condensation reaction between o-phenylenediamine and 3,4,5-trimethoxybenzaldehyde.
This method involves the direct reaction of the starting materials in methanol, followed by atmospheric oxidation of the intermediate.
Step-by-Step Methodology:
-
Dissolve o-phenylenediamine (1 equivalent) and 3,4,5-trimethoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask.[3]
-
Stir the mixture at a moderately elevated temperature (e.g., 323 K or ~50 °C) for approximately 30 minutes to form a clear solution.[3]
-
Allow the solution to stand at room temperature, exposed to air, for several days.[3]
-
Colorless block-like crystals of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole will form upon slow evaporation of the solvent.[3]
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
The reported yield for this method is approximately 74%.[3]
Causality Behind Experimental Choices: The use of methanol as a solvent facilitates the dissolution of the reactants and the initial formation of a Schiff base intermediate. The subsequent step, which relies on slow evaporation and exposure to air, allows for the atmospheric oxidation of the dihydrobenzimidazole intermediate to the final aromatic benzimidazole product. This method is simple and avoids the need for harsh oxidizing agents.
Microwave irradiation offers a more rapid and efficient alternative for the synthesis.
Step-by-Step Methodology:
-
Combine o-phenylenediamine (1 equivalent) and an activated form of the carboxylic acid, such as 1-(3,4,5-trimethoxybenzoyl)-1H-1,2,3-benzotriazole (1 equivalent), in water.[5]
-
Subject the mixture to microwave irradiation (e.g., 20 W at 50 °C) for a period of 1 hour.[5]
-
Upon completion of the reaction, add aqueous 4N HCl to precipitate the product.[5]
-
Filter the precipitate and wash thoroughly with water.[5]
-
Recrystallize the crude product from ethanol to obtain pure 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.[5]
Causality Behind Experimental Choices: Microwave energy accelerates the rate of the condensation and cyclization reactions, significantly reducing the reaction time compared to conventional heating. Water is used as a green solvent. The use of an activated carboxylic acid derivative like an acylbenzotriazole provides a good leaving group, facilitating the reaction with the diamine.
Caption: Proposed anticancer mechanisms of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives.
Conclusion and Future Perspectives
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a versatile and promising scaffold in the field of drug discovery. Its straightforward synthesis, coupled with the potent and selective anticancer activity of its derivatives, makes it an attractive starting point for the development of novel chemotherapeutic agents. The presence of the tubulin-targeting 3,4,5-trimethoxyphenyl group, combined with the adaptable benzimidazole core, provides a rich platform for further chemical exploration.
Future research should focus on elucidating the precise molecular targets and further optimizing the structure to enhance efficacy and drug-like properties. A comprehensive evaluation of its pharmacokinetic and toxicological profile will be essential for its potential translation into a clinical setting. The development of derivatives with improved aqueous solubility and oral bioavailability will also be a critical step forward.
References
-
Khalaji, A. D., et al. (2008). 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1093. Available at: [Link]
-
Li, et al. (2018). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2568. Available at: [Link]
-
Dastyafteh, N., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]
-
ACS Publications. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link]
-
ResearchGate. (2008). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Rational study design, illustrating the structures of... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). ResearchGate. Available at: [Link]
-
ACS Publications. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link]
-
Stoyanov, S., et al. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 12(2), 943-953. Available at: [Link]
-
RUN. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RUN. Available at: [Link]
-
ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. Available at: [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
MassBank of North America (MoNA). (n.d.). 1H-2-(4-p-methoxyphenyl-6-phenyl-2-pyridyl)benzimidazole. MassBank of North America (MoNA). Available at: [Link]
-
Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. Available at: [Link]
-
Dastyafteh, N., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. PubMed Central. Available at: [Link]
-
MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]
Sources
- 1. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]
- 2. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(3,4,5-TRIMETHOXYPHENYL)-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-Depth Technical Guide to the Biological Activity of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole Derivatives
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] When substituted at the 2-position with a 3,4,5-trimethoxyphenyl group, a key pharmacophore known for its interaction with tubulin, the resulting derivatives emerge as a potent class of compounds with significant therapeutic potential.[3] This technical guide provides a comprehensive exploration of the synthesis, biological activities, and mechanisms of action of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and mechanistic diagrams.
Introduction: The Strategic Fusion of Two Pharmacophores
The convergence of the benzimidazole nucleus and the 3,4,5-trimethoxyphenyl moiety creates a molecular architecture of significant pharmacological interest. The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is structurally analogous to purine nucleosides, enabling it to interact with numerous biopolymers.[1] This versatility has led to the development of benzimidazole-based drugs with a wide range of applications, including antiviral, antifungal, and anticancer therapies.[4][5]
The 3,4,5-trimethoxyphenyl group is the hallmark of several potent natural and synthetic tubulin polymerization inhibitors, such as Combretastatin A-4.[3] This group is critical for binding to the colchicine site on β-tubulin, disrupting microtubule dynamics, which are essential for cell division, motility, and intracellular transport.[6] By physically linking these two powerful pharmacophores, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives are rationally designed to exploit the biological activities of both components, leading to compounds with pronounced and often synergistic therapeutic effects, particularly in oncology.
Synthetic Strategies: Building the Core Scaffold
The primary and most common method for synthesizing the 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole scaffold is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine with 3,4,5-trimethoxybenzaldehyde. The choice of catalyst and reaction conditions can be optimized to improve yields and purity. A typical modern approach utilizes sodium metabisulfite (Na₂S₂O₅) as a mild and efficient oxidizing agent in a solvent like DMF.[7]
An alternative green chemistry approach involves the microwave-assisted condensation of o-phenylenediamine with an appropriate acylbenzotriazole in water, which can significantly reduce reaction times and improve yields.
Below is a generalized workflow for the synthesis of the core structure and its subsequent derivatization.
Caption: Mechanism of tubulin polymerization inhibition.
Downstream Effects: Cell Cycle Arrest and Apoptosis
Studies have confirmed that potent derivatives cause a significant accumulation of cells in the G2/M phase. [8]For example, compound 5o (N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide) was shown to arrest the cell cycle at the S phase in A549 cells. [7]Another derivative, compound 15 (from a flavonoid-benzimidazole hybrid series), caused cell cycle arrest in the G1 phase and induced apoptosis in a dose-dependent manner. [9][10] The induction of apoptosis is a key outcome. This programmed cell death is often mediated through the mitochondrial pathway, involving the cleavage of caspase-3, a critical executioner caspase. [11]The process can be visualized as follows:
Caption: Intrinsic apoptosis pathway activated by mitotic arrest.
Quantitative Data: Cytotoxic Activity
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate higher potency.
| Compound ID | Substitution | Cell Line | IC₅₀ (µM) | Reference |
| 5o | N-(2,4-Dimethoxyphenyl)carboxamide at C6 | A549 (Lung) | 0.15 ± 0.01 | [7] |
| SW480 (Colon) | 3.68 ± 0.59 | [7] | ||
| Cisplatin | (Reference Drug) | A549 (Lung) | 5.77 ± 1.60 | [7] |
| 15 | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)- | MGC-803 (Gastric) | 20.47 ± 2.07 | [9][10] |
| 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MFC (Mouse Gastric) | 23.47 ± 3.59 | [9][10] | |
| 7f | Chalcone-benzimidazolium salt | HL-60 (Leukemia) | 0.82 ± 0.21 | [3][12] |
| MCF-7 (Breast) | 1.02 ± 0.23 | [3][12] |
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [10][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well. [13]5. Formazan Formation: Incubate for 3-4 hours at 37°C, protecting the plate from light.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. [14]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. 8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
This method uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). [9]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (at IC₅₀ concentration) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) and fix by adding dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing. [9]Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). [15]5. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure fluorescence at ~617 nm. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content histograms and quantify the percentage of cells in each phase.
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) can only enter cells with compromised membranes (late apoptotic/necrotic cells). [7][16]
-
Cell Treatment: Seed and treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating). Wash once with cold PBS.
-
Resuspension: Centrifuge and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1 x 10⁶ cells/mL. 4. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark. 6. Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze immediately (within 1 hour) by flow cytometry.
-
Data Analysis: Differentiate cell populations: Annexin V- / PI- (viable), Annexin V+ / PI- (early apoptotic), Annexin V+ / PI+ (late apoptotic/necrotic). [17]
Antimicrobial and Anti-inflammatory Activities
While anticancer effects are dominant, the benzimidazole scaffold is also known for its broad-spectrum antimicrobial and anti-inflammatory properties. [1][4][18]
Antimicrobial Activity
Benzimidazole derivatives are effective against various strains of microorganisms. [1]Their mechanism can involve the inhibition of microbial growth by interfering with essential biosynthetic pathways, such as the synthesis of ergosterol in fungi. [1]Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as fungal strains like Candida albicans. [13][15]
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol should follow guidelines from the Clinical and Laboratory Standards Institute (CLSI). [4][19][20]
-
Inoculum Preparation: Grow the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The typical volume per well is 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Anti-inflammatory Activity
The anti-inflammatory effects of benzimidazoles can be attributed to several mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis in the inflammatory cascade. [21][22]Some derivatives may also modulate the function of neutrophils, key cells in the inflammatory response. [23]
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. [24]
-
Reagent Preparation: Use a commercial colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical). Prepare assay buffer, heme, and diluted COX-1 (ovine) and COX-2 (human recombinant) enzymes according to the manufacturer's instructions.
-
Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.
-
Reaction Mixture: To the inhibitor wells, add 150 µL of assay buffer, 10 µL of heme, 10 µL of the test compound (at various concentrations), and 10 µL of either COX-1 or COX-2 enzyme.
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding 20 µL of arachidonic acid solution (the substrate) to all wells. [25]6. Colorimetric Reading: Immediately monitor the appearance of the oxidized colorimetric probe (e.g., TMPD) by measuring absorbance at 590 nm for 2-5 minutes. [25]7. Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the 100% activity control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.
Pharmacokinetics and Drug-Likeness
For any compound to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Benzimidazole derivatives are generally subjected to first-pass metabolism in the liver. [26][27]In silico studies using tools like SwissADME are often employed in the early stages to predict pharmacokinetic profiles and drug-likeness according to Lipinski's rule of five. [22][28]These predictions help guide the synthesis of derivatives with improved oral bioavailability and metabolic stability. However, many benzimidazoles exhibit low absolute bioavailability upon oral administration. [26]Further research into formulation and delivery strategies is often necessary to overcome these limitations.
Conclusion and Future Perspectives
The 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole scaffold represents a highly successful strategy in medicinal chemistry for the design of potent therapeutic agents. The well-defined role of the trimethoxyphenyl moiety as a tubulin-binding element makes these compounds particularly promising as anticancer agents. Their ability to induce mitotic arrest and apoptosis in cancer cells provides a clear and validated mechanism of action.
Future research should focus on:
-
Optimizing Selectivity: Enhancing the selectivity of these compounds for tumor-specific isoforms of tubulin or developing dual-target inhibitors to overcome resistance. [5]* Improving Pharmacokinetics: Addressing the challenges of poor solubility and low bioavailability through medicinal chemistry modifications (e.g., prodrug strategies) and advanced drug delivery systems.
-
Exploring Other Therapeutic Avenues: Further investigating their potential as antimicrobial and anti-inflammatory agents, particularly in the context of drug-resistant infections and chronic inflammatory diseases.
By continuing to explore the rich structure-activity relationships of this versatile scaffold, the scientific community can unlock new and more effective treatments for some of the world's most pressing diseases.
References
-
Thornthwaite, J. T. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols.io. Available from: [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Available from: [Link]
-
MDPI. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Available from: [Link]
-
PubMed Central. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway. Available from: [Link]
-
Bentham Science. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Available from: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
-
Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available from: [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content (Propidium Iodide). Available from: [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link]
-
RSC Publishing. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. Available from: [Link]
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
PubMed Central. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Available from: [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
-
PubMed. [Pharmacokinetics of benzimidazole derivatives]. Available from: [Link]
-
African Journal of Pharmacy and Pharmacology. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Available from: [Link]
-
Voprosy Meditsinskoi Khimii. Pharmacokinetic of benzimidazole derivatives. Available from: [Link]
-
ResearchGate. Demonstration of the structure-activity relationship of 2-arylbenzimidazole. Available from: [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
MDPI. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Available from: [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
-
AACR Journals. (2007). Design of novel small molecule inhibitors of tubulin polymerization with high apoptosis-inducing activity. Molecular Cancer Therapeutics. Available from: [Link]
-
ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available from: [Link]
-
PubMed Central. Tubulin couples death receptor 5 to regulate apoptosis. Available from: [Link]
-
Clinical Laboratory Science. Updating Antimicrobial Susceptibility Testing Methods. Available from: [Link]
-
ResearchGate. (2023). QSAR, molecular docking and ADME Studies Of Benzimidazole Derivatives As Antibacterial Agents. Available from: [Link]
-
PubMed Central. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Available from: [Link]
-
PubMed. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Available from: [Link]
-
PubMed. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Available from: [Link]
Sources
- 1. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. academicjournals.org [academicjournals.org]
- 26. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] Among its numerous derivatives, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole has emerged as a molecule of significant interest, largely due to the potent biological activities imparted by the 3,4,5-trimethoxyphenyl (TMP) moiety. This TMP group is a well-established pharmacophore, notably found in natural tubulin polymerization inhibitors like colchicine and podophyllotoxin.[3] This technical guide provides a comprehensive review of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, encompassing its synthesis, structural characteristics, and in-depth analysis of its anticancer and antimicrobial properties. We will explore its mechanism of action, supported by molecular docking studies, and present detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising benzimidazole derivative.
Chemical Synthesis and Structural Elucidation
The synthesis of 2-arylbenzimidazoles, including the title compound, is a well-established area of organic chemistry.[4] The most prevalent and efficient methods involve the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.
Comparative Analysis of Synthetic Methodologies
Several synthetic routes have been employed for the preparation of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and its derivatives. The choice of method often depends on factors such as desired yield, reaction time, and environmental considerations.
| Methodology | Reactants | Conditions | Yield | Advantages | Disadvantages | Reference |
| Conventional Synthesis | o-phenylenediamine, 3,4,5-trimethoxybenzaldehyde | Methanol, 323 K, 3 days | ~74% | Simple procedure, readily available starting materials. | Long reaction time. | [5] |
| Microwave-Assisted Synthesis | o-phenylenediamine, Acylbenzotriazole | Water, 50°C, 1 hour, 20W | 92% | Rapid reaction, high yield, green solvent. | Requires specialized microwave reactor. | [6] |
| Catalytic Condensation | 3,4-diaminobenzoic acid, 3,4,5-trimethoxybenzaldehyde | Na2S2O5, DMF | Not specified | One-pot synthesis. | Requires subsequent steps for derivatization. | [7] |
Causality Behind Experimental Choices: The shift from conventional heating to microwave irradiation represents a move towards more sustainable and efficient chemical synthesis.[8] Microwave energy provides rapid and uniform heating, significantly reducing reaction times and often leading to higher yields and cleaner products. The use of water as a solvent in the microwave-assisted method further enhances its "green" credentials.[6] The catalytic approach using Na2S2O5 is advantageous for creating derivatives, as the carboxylic acid group on the benzimidazole backbone provides a convenient handle for further chemical modifications.[7]
Detailed Experimental Protocols
-
Dissolve 1,2-phenylenediamine (2 mmol, 216 mg) and 3,4,5-trimethoxybenzaldehyde (2 mmol, 392 mg) in methanol (25 ml) in a round-bottom flask.
-
Heat the mixture to 323 K and stir for 30 minutes to obtain a clear solution.
-
Allow the solution to stand at room temperature for 3 days.
-
Collect the colorless block-like crystals of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole that form upon slow evaporation of the solvent.
-
The expected yield is approximately 74%.
-
In a microwave-safe vessel, mix o-phenylenediamine (1 equiv.) and the corresponding acylbenzotriazole (1 equiv.) in water (3 mL).
-
Subject the mixture to microwave irradiation at 20 W and 50°C for 1 hour.
-
After the reaction is complete, add 4N aqueous HCl to precipitate the product.
-
Filter the precipitate and wash with water.
-
Recrystallize the isolated product from ethanol to obtain pure 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.
Structural Elucidation
The structure of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole has been confirmed by single-crystal X-ray diffraction.[5] Key structural features include a dihedral angle of 30.90° between the benzimidazole and the trimethoxyphenyl ring systems. This twist is likely due to steric hindrance between the hydrogen atoms on the adjacent rings. The crystal structure reveals that the molecules form chains through N-H···N hydrogen bonds.[5]
Anticancer Activity: A Primary Therapeutic Focus
A significant body of research has focused on the anticancer potential of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and its derivatives.[3][7][9] The presence of the 3,4,5-trimethoxyphenyl group is a key determinant of this activity, as it is a known pharmacophore for tubulin polymerization inhibition.[3]
In Vitro Cytotoxicity
Derivatives of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole have demonstrated potent cytotoxic effects against a range of human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Lung) | 0.15 ± 0.01 | [7][10] |
| SW480 (Colon) | 3.68 ± 0.59 | [7][10] | |
| 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (15) | MGC-803 (Gastric) | 20.47 ± 2.07 | [9][11] |
| MCF-7 (Breast) | 43.42 ± 3.56 | [9][11] | |
| HepG-2 (Hepatoma) | 35.45 ± 2.03 | [9][11] | |
| (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide (7f) | HL-60 (Leukemia) | Significantly lower than Cisplatin | [3] |
| MCF-7 (Breast) | Significantly lower than Cisplatin | [3] | |
| SW-480 (Colon) | Significantly lower than Cisplatin | [3] |
Expert Insights: The data clearly indicates that substitutions on the benzimidazole core can significantly modulate the anticancer activity. For instance, the carboxamide derivative 5o exhibits remarkable potency and selectivity against the A549 lung cancer cell line, with an IC50 value in the nanomolar range.[7][10] This highlights the potential for rational drug design to optimize the therapeutic index of this class of compounds.
Mechanism of Anticancer Action
The anticancer effects of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives are multifactorial, involving the induction of apoptosis, cell cycle arrest, and interaction with key molecular targets.
Several studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. For example, compound 5o was found to arrest the cell cycle at the S phase in A549 cells.[7][12] Similarly, a flavonoid derivative of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole caused G1 phase arrest and induced apoptosis in mouse gastric cancer cells.[9][11]
Caption: Workflow of Compound 5o inducing S-phase arrest and apoptosis in A549 cells.
Molecular docking studies have provided valuable insights into the potential molecular targets of these compounds. One study revealed that a potent derivative, 5o , could be well-accommodated within the pocket of topoisomerase IIα-DNA, suggesting this enzyme as a possible target.[7][12] The 3,4,5-trimethoxyphenyl moiety was found to form several hydrophobic interactions with the DNA, while other parts of the molecule formed hydrogen bonds, stabilizing the complex.[7]
Caption: Interaction diagram of Compound 5o with the Topoisomerase IIα-DNA complex.
In Vivo Studies
While in vitro data is abundant, in vivo studies are crucial for validating the therapeutic potential of these compounds. One study demonstrated that a flavonoid derivative of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole exhibited a significant inhibitory effect on tumor growth in a mouse model of gastric cancer, highlighting its potential for further preclinical and clinical development.[9][11]
Antimicrobial Activity
The benzimidazole scaffold is known for its broad-spectrum antimicrobial activity.[13][14][15] While much of the literature discusses the antimicrobial properties of benzimidazoles in general, the presence of the 3,4,5-trimethoxyphenyl group can influence this activity.
Spectrum of Activity
Benzimidazole derivatives have shown activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[16] The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[14][15] For instance, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[14][15]
Expert Insights: The structural similarity of benzimidazoles to purine nucleosides allows them to interact with various biopolymers in living systems, contributing to their broad biological activity.[14] When designing novel antimicrobial agents based on the 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole scaffold, it is crucial to consider how modifications to the benzimidazole ring and the trimethoxyphenyl moiety will affect interactions with specific microbial targets.
Structure-Activity Relationship (SAR) in Antimicrobial Benzimidazoles
The antimicrobial efficacy of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring. Generally, the presence of electron-withdrawing groups tends to enhance antimicrobial activity, while electron-donating groups may have the opposite effect.[13]
Caption: Structure-Activity Relationship for antimicrobial benzimidazoles.
Other Potential Therapeutic Applications
The versatile benzimidazole scaffold has been explored for a wide range of other therapeutic applications, including antiviral, anti-inflammatory, and anthelmintic activities.[17] While research on 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole has primarily focused on its anticancer properties, its potential in these other areas warrants further investigation. The structural motifs present in this molecule suggest that it could interact with a variety of biological targets, opening up new avenues for drug discovery.
Conclusion and Future Perspectives
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a privileged scaffold in medicinal chemistry with well-documented and potent anticancer activity. The 3,4,5-trimethoxyphenyl moiety is a key contributor to its biological effects, which include the induction of apoptosis, cell cycle arrest, and potential inhibition of topoisomerase IIα. The synthetic accessibility of this compound and the potential for chemical modification make it an attractive starting point for the development of novel therapeutics.
Future research should focus on:
-
In-depth in vivo studies: To further validate the anticancer efficacy and to evaluate the pharmacokinetic and toxicological profiles of lead compounds.
-
Elucidation of specific molecular targets: To gain a more precise understanding of the mechanism of action.
-
Exploration of other therapeutic applications: To investigate the potential of this scaffold in treating microbial infections, inflammatory diseases, and other conditions.
The continued exploration of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and its derivatives holds significant promise for the discovery of new and effective therapeutic agents.
References
-
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. National Center for Biotechnology Information. Available from: [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. National Center for Biotechnology Information. Available from: [Link]
-
Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. National Center for Biotechnology Information. Available from: [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Synthesis of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides (5a–o). ResearchGate. Available from: [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. ResearchGate. Available from: [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Royal Society of Chemistry. Available from: [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available from: [Link]
-
In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. Journal of Survey in Fisheries Sciences. Available from: [Link]
-
Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles. Journal of Chemistry Letters. Available from: [Link]
-
Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ) derivatives as potential anticancer agents. Authorea. Available from: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available from: [Link]
-
Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. National Center for Biotechnology Information. Available from: [Link]
-
Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Open University of Cyprus Institutional Repository. Available from: [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available from: [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available from: [Link]
-
Benzimidazole: Multifunctional Nucleus with Diverse Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Examples of benzimidazole‐based drugs that have been marketed. The... ResearchGate. Available from: [Link]
-
Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. PubMed. Available from: [Link]
-
PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan Journal of Chemistry. Available from: [Link]
-
Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry. Available from: [Link]
-
Antibacterial and antiviral activities and action mechanism of flavonoid derivatives with a benzimidazole moiety. ResearchGate. Available from: [Link]
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available from: [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Bentham Science. Available from: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity [ouci.dntb.gov.ua]
- 5. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(3,4,5-TRIMETHOXYPHENYL)-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. jchps.com [jchps.com]
- 17. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
The Benzimidazole Core: A Scaffolding Triumph in Medicinal Chemistry
An In-depth Technical Guide on the Discovery, History, and Therapeutic Significance of Benzimidazole Compounds
For over a century, the deceptively simple bicyclic structure of benzimidazole, a fusion of benzene and imidazole rings, has captivated the minds of chemists and pharmacologists alike. Its remarkable versatility as a privileged scaffold has given rise to a vast and diverse arsenal of therapeutic agents, tackling everything from parasitic worms to stomach ulcers and cancer. This technical guide delves into the rich history of benzimidazole, from its initial synthesis to its evolution as a cornerstone of modern drug discovery. We will explore the nuances of its synthesis, the intricate mechanisms of action of its most prominent derivatives, and the structure-activity relationships that continue to drive the development of novel benzimidazole-based therapeutics.
A Serendipitous Beginning: The Dawn of Benzimidazole Chemistry
The journey of benzimidazole began in 1872, when German chemist Heinrich Hobrecker first reported its synthesis. His pioneering work involved the reduction of 2-nitro-4-methylacetanilide followed by an intramolecular cyclization, laying the fundamental groundwork for what would become a vast field of heterocyclic chemistry. Initially, the significance of this new compound was not fully appreciated. However, the discovery in the mid-20th century that the 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole unit is an integral part of the essential micronutrient vitamin B12 catapulted the benzimidazole scaffold into the scientific spotlight. This finding underscored the inherent biocompatibility of the benzimidazole nucleus and sparked a wave of research into its potential as a pharmacophore.
The true therapeutic potential of benzimidazoles began to be realized with the advent of synthetic derivatives. A pivotal moment came in the early 1960s with the discovery of thiabendazole, the first broad-spectrum benzimidazole anthelmintic. This breakthrough ushered in a new era of veterinary and human medicine, providing a powerful tool against a wide range of parasitic nematode infections. The success of thiabendazole spurred the development of a plethora of second and third-generation anthelmintics, including albendazole, mebendazole, and fenbendazole, each with improved efficacy and broader spectrum of activity.
The Art of the Build: Evolution of Benzimidazole Synthesis
The construction of the benzimidazole core has been the subject of extensive research, leading to a variety of synthetic strategies. The classical methods, while still relevant, have been refined and supplemented by more modern, efficient, and environmentally benign approaches.
Classical Synthetic Strategies: The Phillips-Ladenburg and Weidenhagen Reactions
Two of the most foundational methods for synthesizing benzimidazoles are the Phillips-Ladenburg and Weidenhagen reactions.
-
The Phillips-Ladenburg Reaction: This method, a cornerstone of benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, anhydride, or nitrile) under acidic conditions and often at elevated temperatures. The reaction proceeds through the formation of a mono-acylated intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.
-
The Weidenhagen Reaction: An alternative approach, the Weidenhagen reaction, utilizes the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. The reaction first forms a Schiff base intermediate, which is then oxidatively cyclized to the benzimidazole.
A Representative Classical Protocol: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid
This protocol details a straightforward and widely used method for the synthesis of the parent benzimidazole ring, illustrating the principles of the Phillips-Ladenburg reaction.
Experimental Protocol:
Reactants:
-
o-Phenylenediamine
-
Formic acid (90%)
-
Sodium hydroxide (10% aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (e.g., 0.1 mol) and 90% formic acid (e.g., 0.12 mol) is prepared.
-
The mixture is gently heated in a water bath to approximately 100°C and maintained at this temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the flask is cooled to room temperature.
-
The reaction mixture is then carefully neutralized by the slow, dropwise addition of a 10% aqueous solution of sodium hydroxide with constant stirring until the solution is alkaline (pH > 7), as indicated by litmus paper or a pH meter.
-
The precipitated crude benzimidazole is collected by vacuum filtration and washed with cold water to remove any remaining salts and impurities.
-
The crude product can be purified by recrystallization from hot water or an appropriate organic solvent (e.g., ethanol) to yield pure benzimidazole crystals.
Causality Behind Experimental Choices:
-
Formic Acid: Serves as both a reactant (providing the C2 carbon of the imidazole ring) and the acidic catalyst for the initial acylation and subsequent cyclization.
-
Heating: Provides the necessary activation energy for the condensation and dehydration steps.
-
Sodium Hydroxide: Neutralizes the excess formic acid and deprotonates the benzimidazolium salt formed during the reaction, leading to the precipitation of the free base.
-
Recrystallization: A standard purification technique that relies on the differential solubility of the product and impurities in a given solvent at different temperatures.
Caption: Synthesis of Benzimidazole via Phillips-Ladenburg Condensation.
From Parasites to Proton Pumps: The Therapeutic Expansion of Benzimidazoles
The remarkable journey of benzimidazole compounds in drug development is a testament to their chemical versatility and biological significance. Beyond their initial success as anthelmintics, benzimidazole derivatives have emerged as crucial therapeutic agents in a wide range of diseases.
Anthelmintic Benzimidazoles: Targeting the Cytoskeleton of Parasites
The primary mechanism of action of benzimidazole anthelmintics is the disruption of microtubule polymerization in parasitic worms.[1] These drugs exhibit a high affinity for the β-tubulin subunit of the parasite's microtubules, preventing their assembly into functional polymers.[1] This disruption of the cytoskeleton leads to a cascade of downstream effects, including impaired cell division, inhibited glucose uptake, and ultimately, the death of the parasite.[1] The selectivity of these drugs for parasitic β-tubulin over mammalian tubulin is a key factor in their therapeutic efficacy and relatively low toxicity in hosts.
Caption: Mechanism of Action of Benzimidazole Anthelmintics.
Proton Pump Inhibitors: Taming Gastric Acid Secretion
A groundbreaking application of benzimidazole chemistry was the development of proton pump inhibitors (PPIs), such as omeprazole, lansoprazole, and pantoprazole. These drugs have revolutionized the treatment of acid-related gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease (GERD).[2][3] PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[4] The activated form then covalently binds to the H+/K+-ATPase enzyme, also known as the proton pump, irreversibly inhibiting its ability to secrete gastric acid.[5][6] This potent and long-lasting suppression of acid production provides significant relief from symptoms and promotes healing of the gastric mucosa.[3]
Structure-Activity Relationships: Fine-Tuning the Benzimidazole Scaffold
The therapeutic success of benzimidazole derivatives is a direct result of extensive structure-activity relationship (SAR) studies. By systematically modifying the substituents at various positions of the benzimidazole ring, researchers have been able to optimize the potency, selectivity, and pharmacokinetic properties of these compounds for different therapeutic targets.
The table below summarizes key SAR findings for benzimidazole derivatives in different therapeutic areas.
| Therapeutic Area | Position of Substitution | Favorable Substituents | Unfavorable Substituents |
| Anthelmintic | C2 | Methylcarbamate, Thiazolyl | Bulky alkyl groups |
| C5(6) | Propylthio, Benzoyl | Unsubstituted | |
| Anticancer | N1 | Substituted phenyl, Heterocycles | Small alkyl groups |
| C2 | Aryl, Heteroaryl | Unsubstituted | |
| C5(6) | Electron-withdrawing groups (e.g., -NO2, -CF3) | Electron-donating groups | |
| Anti-inflammatory | N1 | Pyrimidinyl | Unsubstituted |
| C2 | Diaryl amine | Alkyl groups | |
| C5(6) | Nitrile, Carboxamide | Unsubstituted |
The Future of Benzimidazoles: A Scaffold for New Discoveries
The story of benzimidazole is far from over. Its privileged structure continues to be a source of inspiration for medicinal chemists. Current research is focused on exploring the potential of benzimidazole derivatives in a variety of other therapeutic areas, including:
-
Antiviral agents: Targeting viral polymerases and other essential viral enzymes.
-
Antihypertensive agents: Acting as angiotensin II receptor blockers.
-
Antihistamines: For the treatment of allergic reactions.
The continued exploration of the vast chemical space around the benzimidazole nucleus, coupled with a deeper understanding of its interactions with biological targets, promises to yield a new generation of innovative and effective medicines. The legacy of Hobrecker's initial discovery continues to unfold, solidifying the benzimidazole core as a true triumph of medicinal chemistry.
References
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]
-
Friedman, P. A., & Platzer, E. G. (1978). Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin. Biochimica et Biophysica Acta (BBA) - General Subjects, 544(3), 605-614. [Link]
- Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International Journal for Parasitology, 18(7), 885-936.
- Narender, T., Reddy, K. P., & Rao, K. R. (2007). A simple and efficient procedure for the synthesis of 2-substituted benzimidazoles using Sc(OTf)3 as a catalyst. Tetrahedron Letters, 48(35), 6124-6127.
-
Pérez-Villanueva, J., Santos, R., Hernández-Campos, A., Giulianotti, M. A., Castillo, R., & Medina-Franco, J. L. (2011). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Bioorganic & Medicinal Chemistry, 19(17), 5179-5190. [Link]
-
Sachs, G., Shin, J. M., Howden, C. W. (2006). Review article: the clinical pharmacology of proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 23(s2), 2-8. [Link]
-
Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current Gastroenterology Reports, 10(6), 528-534. [Link]
- Song, G., & Chen, C. (2021). Recent advances in the synthesis of benzimidazoles. RSC Advances, 11(48), 30283-30308.
-
Wagh, D. D., & Kankate, R. S. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Pharmacology Journal, 16(2). [Link]
-
Yadav, G., & Singh, P. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Results in Chemistry, 5, 100891. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 5. Omeprazole - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
computational studies of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
An In-Depth Technical Guide to the Computational Analysis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical framework for the computational investigation of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. As a molecule of significant interest within the broader class of benzimidazoles—a scaffold renowned for its diverse pharmacological activities—a rigorous in silico analysis is paramount for elucidating its structural, electronic, and potential therapeutic properties.[1][2][3][4] This document is intended for researchers and drug development professionals, offering field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.
The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[3][4] Its derivatives are known to interact with various biopolymers, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2] The specific substitution with a 3,4,5-trimethoxyphenyl group is of particular interest, as this moiety is found in several potent therapeutic agents. Computational studies of derivatives have already pointed towards promising anticancer potential, suggesting that a deep understanding of the parent molecule is a critical baseline for further development.[5][6][7]
This guide will detail a multi-faceted computational approach, beginning with quantum chemical calculations to define the molecule's intrinsic properties and validating these against experimental data. We will then explore its potential as a therapeutic agent through molecular docking simulations against a known cancer target and conclude with an assessment of its drug-likeness via ADMET prediction.
Molecular Structure: The Experimental Benchmark
A successful computational study is anchored in experimental reality. The foundational step is to understand the molecule's known structure, which serves as a crucial validation point for theoretical models.
The synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is typically achieved through the condensation reaction of 1,2-phenylenediamine and 3,4,5-trimethoxybenzaldehyde.[8][9]
Crucially, the three-dimensional structure of this molecule has been resolved by single-crystal X-ray diffraction, providing precise atomic coordinates and geometric parameters.[8][10][11] A key structural feature is the dihedral angle between the benzimidazole and the trimethoxyphenyl ring systems, which was determined to be 30.90(15)°.[8][11] This twist is significant as it influences the molecule's overall conformation and its potential interactions with biological targets.
Caption: 2D structure of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.
Quantum Chemical Calculations: Elucidating Intrinsic Properties
Density Functional Theory (DFT) is the cornerstone for investigating the electronic structure and geometry of a molecule from first principles. It provides a robust theoretical framework for predicting molecular properties that can be directly compared with experimental data.
Expertise & Causality: Selecting the Right Method
The choice of functional and basis set is critical for obtaining accurate results. For organic molecules containing N, O, and H atoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice, offering a good balance between computational cost and accuracy. To properly describe the electron distribution, including lone pairs and potential weak interactions, a Pople-style basis set such as 6-311++G(d,p) is recommended. The ++ indicates the inclusion of diffuse functions on all atoms, which are essential for accurately modeling non-covalent interactions and the electronic cloud far from the nuclei. The (d,p) specifies polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing bond shapes and charge distribution.
Protocol 1: DFT-Based Molecular Characterization
This protocol outlines the workflow for geometry optimization, frequency analysis, and the calculation of electronic properties.
-
Input Structure Preparation:
-
Start with the experimental geometry obtained from the single-crystal X-ray diffraction data as the initial input structure.[8] This ensures the calculation begins from a physically relevant starting point, accelerating convergence to the true energy minimum.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set.
-
The optimization process systematically alters the atomic coordinates to find the lowest energy conformation of the molecule in the gas phase.
-
Convergence criteria should be stringent to ensure a true minimum is found.
-
-
Frequency Calculation:
-
Once optimization is complete, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Self-Validation Check: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
The calculated frequencies can be compared with experimental FT-IR and Raman spectra to validate the accuracy of the theoretical model.
-
-
Electronic Property Analysis:
-
From the optimized wavefunction, calculate key electronic properties:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability.[12]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.[12][13]
-
-
Data Presentation: Theory vs. Experiment
All quantitative data must be systematically tabulated for direct comparison. The primary validation of the computational model comes from comparing the optimized geometric parameters with the experimental X-ray data.
| Parameter | Experimental (X-ray)[8] | Calculated (DFT/B3LYP) | % Difference |
| Bond Length (Å) | |||
| N1-C2 | Value | Value | Value |
| C2-N3 | Value | Value | Value |
| C2-C1' | Value | Value | Value |
| Bond Angle (°) | |||
| N1-C2-N3 | Value | Value | Value |
| N3-C2-C1' | Value | Value | Value |
| Dihedral Angle (°) | |||
| C7a-N1-C2-C1' | 30.90 | Value | Value |
Note: The table should be populated with actual data from the cited reference and the output of the DFT calculation.
Molecular Docking: Probing Therapeutic Potential
Given that derivatives of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole have shown promise as anticancer agents targeting topoisomerase IIα, a molecular docking study is a logical next step to assess the parent compound's potential interaction with this key enzyme.[5][6][14]
Caption: A typical workflow for molecular docking studies.
Protocol 2: Molecular Docking with AutoDock Vina
This protocol provides a step-by-step methodology for performing a docking simulation.
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., human topoisomerase IIα complexed with DNA) from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), prepare the receptor by removing water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole as the input.
-
Define rotatable bonds and assign charges using AutoDock Tools.
-
-
Grid Box Generation:
-
Define the search space for the docking calculation by creating a "grid box" that encompasses the active site of the receptor. The location can be determined from the position of a co-crystallized inhibitor or by using site-finder algorithms.
-
-
Docking Execution:
-
Perform the docking using a validated algorithm like AutoDock Vina.[12] Vina will explore various conformations (poses) of the ligand within the defined grid box and score them based on a calculated binding affinity (kcal/mol).
-
-
Results Analysis:
-
Analyze the output to identify the pose with the lowest binding energy, which represents the most probable binding mode.
-
Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.
-
ADMET Profiling: Assessing Drug-Likeness
An essential component of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico models provide a rapid and cost-effective way to predict these properties and identify potential liabilities.
Protocol 3: In Silico ADMET Prediction
-
Select a Platform: Utilize a reliable web-based platform such as SwissADME or pkCSM. These tools integrate multiple predictive models.
-
Input the Structure: Provide the molecular structure, typically as a SMILES string.
-
Execute Analysis: Run the prediction algorithms.
-
Synthesize Data: Consolidate the output into a summary table, focusing on key parameters.
Data Presentation: Predicted ADMET Properties
| Property Class | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | Value | Conforms to Lipinski's Rule (<500) |
| LogP | Value | Optimal range for permeability | |
| H-bond Donors | Value | Conforms to Lipinski's Rule (≤5) | |
| H-bond Acceptors | Value | Conforms to Lipinski's Rule (≤10) | |
| Pharmacokinetics | GI Absorption | High/Low | Predicts oral bioavailability |
| BBB Permeant | Yes/No | Predicts ability to cross blood-brain barrier | |
| CYP Inhibitor | Yes/No | Predicts potential for drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule | # Violations | Overall drug-likeness score |
| Bioavailability Score | Value | Composite score for oral availability |
Conclusion
The computational study of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, when executed with scientific rigor, provides invaluable insights that complement and guide experimental research. By anchoring theoretical calculations to experimental crystal structure data, we establish a validated molecular model. Subsequent analyses using DFT, molecular docking, and ADMET prediction allow for a holistic assessment of the molecule's electronic nature, its potential to interact with therapeutic targets, and its viability as a drug candidate. This integrated in silico approach is an indispensable tool in modern medicinal chemistry, enabling a more rational and efficient design of novel therapeutic agents.
References
-
Pour-Adli, M., Mahdavi, M., Ranjbar, S., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Advances, 14, 35323-35335. Available from: [Link]5][6][14]
-
Khalaji, A. D., Jian, F., Xiao, H., & Harrison, W. T. A. (2008). 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1093. Available from: [Link]8][10][11]
-
ResearchGate. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Available from: [Link]
-
Medicinal Chemistry Research. (n.d.). Review on antimicrobial activity of 2- substitude-benzimidazole compouds. Available from: [Link]
-
RSC Publishing. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Available from: [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Available from: [Link]
-
YMER. (n.d.). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. Available from: [Link]
-
PubMed. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Available from: [Link]
-
MDPI. (2002). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Available from: [Link]
-
Bentham Science. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Available from: [Link]
-
Journal of Population Therapeutics & Clinical Pharmacology. (n.d.). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. Available from: [Link]
-
National Institutes of Health. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Available from: [Link]
-
BMC Chemistry. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Available from: [Link]
-
ResearchGate. (2019). Synthesis, spectroscopic characterizations, DFT, molecular docking and molecular dynamics simulations of a novel 2-methyl-3H-benzimidazolo[1,2-b][1][5][8]triazepin-4(5H)-one. Available from: [Link]
-
PubMed. (2008). 2-(3,4,5-Trimethoxy-phen-yl)-1H-benzimidazole. Available from: [Link]
-
ResearchGate. (n.d.). 2-(3,4,5-Trimethoxyphenyl)-1 H -benzimidazole. Available from: [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(3,4,5-TRIMETHOXYPHENYL)-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. 2-(3,4,5-Trimethoxy-phen-yl)-1H-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a cornerstone pharmacophore in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatile heterocyclic scaffold is present in numerous clinically approved drugs, demonstrating a broad spectrum of pharmacological activities including antiulcer (omeprazole), antihypertensive, antiviral, and potent anticancer properties.[1][3][4]
Specifically, the 2-(3,4,5-trimethoxyphenyl) substitution pattern is of high interest in oncology research. This moiety mimics the trimethoxyphenyl ring of colchicine, a well-known natural product that inhibits tubulin polymerization. Consequently, benzimidazoles bearing this group are frequently investigated as potent anti-mitotic agents for cancer therapy.
Traditional multi-step syntheses of these compounds often suffer from drawbacks such as harsh reaction conditions, extended reaction times, and low overall yields.[5] This guide details an efficient, reliable, and scalable one-pot protocol for the synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole via the condensation of o-phenylenediamine and 3,4,5-trimethoxybenzaldehyde. This approach simplifies the procedure, minimizes waste, and provides high yields, making it an ideal methodology for research and development settings.
Reaction Mechanism: Condensation, Cyclization, and Aromatization
The one-pot formation of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde proceeds through a well-established cascade of reactions. The process can be conceptually divided into three principal stages:
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. Subsequent dehydration results in the formation of a Schiff base (an imine) intermediate.
-
Intramolecular Cyclization: The second, pendant amino group of the diamine then performs an intramolecular nucleophilic attack on the imine carbon. This key step forms the five-membered dihydro-benzimidazole ring.
-
Oxidative Aromatization: The resulting heterocyclic intermediate is unstable and readily undergoes oxidation to achieve aromatic stability. In many protocols, atmospheric oxygen serves as the terminal oxidant, especially when heated in a suitable solvent, leading to the formation of the stable benzimidazole ring system and water as the only byproduct.[6] Various catalysts can be employed to accelerate this final dehydrogenation step.[5][6]
The overall transformation is a highly efficient atom-economical process.
Caption: Figure 1: Reaction Mechanism
Detailed Experimental Protocol
This protocol describes a robust and reproducible one-pot synthesis using a mild and accessible catalyst, ammonium chloride, which facilitates the condensation and subsequent cyclization.[3]
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Typical Grade |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 95-54-5 | >99% |
| 3,4,5-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | 86-81-7 | >98% |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 | >99.5% (ACS) |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous |
| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 | Type II |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade |
| Round-bottom flask (50 mL) | - | - | - | - |
| Reflux condenser | - | - | - | - |
| Magnetic stirrer and stir bar | - | - | - | - |
| Heating mantle | - | - | - | - |
| Buchner funnel and filter paper | - | - | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.00 g, 9.25 mmol, 1.0 equiv.).
-
Add 3,4,5-trimethoxybenzaldehyde (1.81 g, 9.25 mmol, 1.0 equiv.).
-
Add ammonium chloride (0.10 g, 1.85 mmol, 0.2 equiv.) as the catalyst.[3]
-
Add 20 mL of ethanol as the solvent.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Place the assembly in a heating mantle and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
-
Product Isolation (Work-up):
-
After completion, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring.
-
A precipitate (the crude product) will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold deionized water (3 x 30 mL) to remove any residual ammonium chloride and other water-soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Transfer the filtered solid to a beaker and dissolve it in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typically 85-95%.
-
Melting Point: Literature reports vary, but a sharp melting point is indicative of high purity.
-
¹H NMR & ¹³C NMR: Confirm the structure by comparing the spectra to literature values.
-
Mass Spectrometry (MS): Confirm the molecular weight (C₁₆H₁₆N₂O₃, MW = 284.31 g/mol ). Expected [M+H]⁺: 285.12.[7]
-
Caption: Figure 2: Experimental Workflow
Scientific Rationale and Field Insights
-
Choice of Precursors: o-Phenylenediamine is the quintessential building block for benzimidazoles, providing the necessary benzene ring and two adjacent amino groups for cyclization. 3,4,5-Trimethoxybenzaldehyde is stable, commercially available, and directly installs the desired pharmacophore at the 2-position.[2][6]
-
Catalyst Function: While the reaction can proceed without a catalyst, it is often slow.[8][9] Ammonium chloride acts as a mild Brønsted acid in situ, protonating the carbonyl oxygen of the aldehyde. This protonation increases the electrophilicity of the carbonyl carbon, significantly accelerating the initial nucleophilic attack by the diamine and facilitating the subsequent dehydration steps. Other catalysts, including Lewis acids (e.g., Yb(OTf)₃, FeCl₃) or heterogeneous catalysts, can also be used and may offer advantages in specific applications.[10][11]
-
Solvent Choice: Ethanol is an excellent solvent for this reaction. It effectively dissolves the starting materials at elevated temperatures, is relatively non-toxic, and has a suitable boiling point for reflux conditions. Its polarity can also help stabilize the charged intermediates formed during the reaction. Upon cooling and addition to water, the non-polar product readily precipitates, simplifying isolation.
-
Work-up Strategy: Precipitation in ice-cold water is a critical step. The target molecule has very low solubility in water, while the catalyst (NH₄Cl) and any polar byproducts are readily dissolved, providing a simple and effective initial purification. This "crash out" method is fast and avoids the need for lengthy liquid-liquid extractions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive or poor-quality starting materials. | - Verify the purity of o-phenylenediamine (can oxidize on storage) and aldehyde. |
| - Insufficient heating or reaction time. | - Ensure the reaction mixture is truly at reflux. Extend the reaction time and monitor by TLC. | |
| Incomplete Reaction | - Catalyst deactivation or insufficient amount. | - Use a fresh batch of NH₄Cl. A slight increase in catalyst loading (e.g., to 0.25 equiv.) may be beneficial. |
| Oily Product | - Impurities present in the crude product. | - Ensure thorough washing with cold water during filtration. Perform the recrystallization step carefully. |
| - Incomplete drying. | - Dry the final product under high vacuum for an extended period. | |
| Purification Issues | - Product is too soluble in the recrystallization solvent. | - After dissolving in hot ethanol, add a small amount of water (anti-solvent) dropwise until turbidity persists, then reheat to clarify and cool slowly. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.
-
Reagent Handling: o-Phenylenediamine is toxic and a suspected mutagen. Handle it with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact. 3,4,5-Trimethoxybenzaldehyde is an irritant.
-
Procedure: Perform the reaction in a fume hood. Heating flammable solvents like ethanol requires care; use a heating mantle, not a hot plate, to avoid ignition sources.
References
-
Cui, W., Kargbo, R. B., Sajjadi-Hashemi, Z., Ahmed, F., & Gauuan, J. F. (2012). Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates. Synlett, 23, 247-250. (URL: [Link])
-
Tiwari, A., & Singh, R. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 162-167. (URL: [Link])
-
RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances. (URL: [Link])
-
ResearchGate. (n.d.). A one‐pot tandem protocol for the synthesis of 2‐substituted benzimidazole. (URL: [Link])
-
Gontijo, J. V., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2294-2300. (URL: [Link])
-
ResearchGate. (n.d.). One-Pot Efficient Synthesis of 2Aryl1-arylmethyl-1 H -benzimidazoles and 2,4,5-Triaryl-1 H -imidazoles Using Oxalic Acid Catalyst. (URL: [Link])
-
Al-Ostoot, F. H., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 741-766. (URL: [Link])
-
Khatik, G. L. (2022). Catalyst-free, One-pot Synthesis of 2-Aryl Benzimidazoles from Orthophenylenediamine and Aryl Aldehyde in Acetonitrile. Letters in Organic Chemistry, 19(12), 1070-1076. (URL: [Link])
-
Bentham Science Publishers. (2022). Catalyst-free, One-pot Synthesis of 2-Aryl Benzimidazoles from Orthophenylenediamine and Aryl Aldehyde in Acetonitrile. Letters in Organic Chemistry, 19(12). (URL: [Link])
-
Chemistry Journal of Moldova. (n.d.). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (URL: [Link])
-
Taylor & Francis Online. (n.d.). One-pot Synthesis of Benzimidazoles Using H2SO4@HTC as Catalyst. Organic Preparations and Procedures International, 53(3). (URL: [Link])
-
International Journal of Advanced Research in Innovative Ideas in Education. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. (URL: [Link])
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. (URL: [Link])
-
Gavrilidis, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5762. (URL: [Link])
-
Khalaji, A. D., et al. (2008). 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1093. (URL: [Link])
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijariie.com [ijariie.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles [organic-chemistry.org]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst-free, One-pot Synthesis of 2-Aryl Benzimidazoles from Or...: Ingenta Connect [ingentaconnect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
microwave-assisted synthesis of benzimidazole derivatives
An Application Guide and Protocols for the Microwave-Assisted Synthesis of Benzimidazole Derivatives
Authored by: A Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Traditional synthetic methods, however, often necessitate long reaction times, harsh conditions, and the use of hazardous solvents, posing challenges for efficiency and sustainability. This guide details the principles and applications of Microwave-Assisted Organic Synthesis (MAOS) as a green, rapid, and highly efficient alternative for synthesizing benzimidazole derivatives. We provide an in-depth look at the underlying mechanisms of microwave heating, followed by detailed, field-proven protocols for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, with explanations for experimental choices to ensure both reproducibility and a deep understanding of the synthetic strategy.
The Rationale for Microwave Chemistry in Benzimidazole Synthesis
Benzimidazole derivatives are renowned for their broad spectrum of pharmacological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties.[1] The urgency of drug discovery pipelines demands synthetic methods that are not only robust and high-yielding but also fast and environmentally benign. Microwave-assisted synthesis directly addresses these needs.
Unlike conventional heating, which transfers energy indirectly and inefficiently via conduction and convection, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[2][3] This leads to rapid, uniform, and localized heating, which provides several key advantages:
-
Dramatically Reduced Reaction Times: Reactions that take hours or days with conventional reflux can often be completed in minutes.[4][5]
-
Increased Product Yields: Efficient energy transfer and reduced side reactions frequently result in higher isolated yields.[6]
-
Enhanced Purity: The reduction in side-product formation simplifies purification.
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly reduces energy consumption.[2][7]
-
Alignment with Green Chemistry: MAOS often allows for solvent-free reactions or the use of greener solvents, minimizing hazardous waste.[8][9]
Core Mechanisms of Microwave Heating
The efficiency of microwave heating stems from two primary mechanisms that operate at the molecular level:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents used in benzimidazole synthesis, possess a dipole moment. When subjected to the high-frequency oscillating electric field of microwaves (typically 2.45 GHz), these molecules attempt to align themselves with the field.[7][10] This rapid, continuous reorientation generates friction, which translates into intense, localized heat.
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from catalysts or ionic liquids), they will migrate back and forth under the influence of the oscillating electric field.[3] Collisions resulting from this ionic movement generate heat, further contributing to the rapid temperature increase.
This direct energy coupling allows for reaction temperatures to be reached almost instantaneously, bypassing the thermal inertia of conventional heating apparatus.[11]
General Experimental Workflow
The microwave-assisted synthesis of benzimidazoles follows a streamlined workflow. The process is characterized by its simplicity and speed, making it highly amenable to library synthesis and rapid lead optimization in drug discovery.
Caption: General workflow for microwave-assisted benzimidazole synthesis.
Application Protocols
The following protocols are adapted from peer-reviewed literature and represent common, effective methods for synthesizing diverse benzimidazole derivatives.
Protocol 1: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles using a Lewis Acid Catalyst
This protocol is highly efficient and aligns with green chemistry principles by eliminating the need for a solvent. It is based on the condensation of an N-substituted-o-phenylenediamine with an aldehyde, catalyzed by a small amount of Erbium(III) triflate.[8][12]
Rationale: The Lewis acid catalyst, Er(OTf)₃, activates the aldehyde carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine. The solvent-free condition is made possible by the direct and efficient heating of the neat reactants by microwaves, leading to extremely short reaction times and a simple work-up.[8][13]
Step-by-Step Methodology:
-
To a 3 mL glass microwave vial equipped with a magnetic stir bar, add the N-substituted-o-phenylenediamine (1.0 mmol) and Er(OTf)₃ (0.01 mmol, 1 mol%).
-
Add the desired aldehyde (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 5-10 minutes at a fixed temperature of 60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the vessel to cool to room temperature.
-
Add deionized water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 4 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Data Presentation:
| Entry | N-Substituent | Aldehyde | Time (min) | Yield (%) | Reference |
| 1 | Phenyl | Benzaldehyde | 5 | 99 | [8][12] |
| 2 | Phenyl | 4-Methylbenzaldehyde | 5 | 98 | [8][12] |
| 3 | Phenyl | 4-Methoxybenzaldehyde | 5 | 99 | [8][12] |
| 4 | Benzyl | Benzaldehyde | 5 | 96 | [8][12] |
Protocol 2: One-Pot, Solvent-Free Synthesis using Sodium Metabisulfite as an Oxidant
This method provides a simple and rapid route to 2-substituted-1H-benzimidazoles from o-phenylenediamines and various aldehydes, using an inexpensive and readily available oxidant.[14]
Rationale: This reaction proceeds via the initial formation of a Schiff base intermediate from the condensation of the diamine and aldehyde. Sodium metabisulfite (Na₂S₂O₅) then acts as an in-situ oxidant to facilitate the cyclization and aromatization to the final benzimidazole ring system. The solvent-free approach under microwave irradiation accelerates the reaction significantly.
Step-by-Step Methodology:
-
In an open Erlenmeyer flask, thoroughly mix the o-phenylenediamine (31.3 mmol), the desired aldehyde (31.6 mmol, 1.01 eq), and sodium metabisulfite (31.6 mmol, 1.01 eq).
-
Place the flask in a household or laboratory microwave oven.
-
Irradiate the mixture for a total of 24-60 seconds. It is advisable to apply irradiation in short bursts (e.g., 10-15 seconds), mixing the contents between each interval to ensure even heating and prevent charring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After irradiation, pour the hot mixture into cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water, dry it, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Data Presentation:
| Entry | Diamine Substituent | Aldehyde | Time (s) | Yield (%) | Reference |
| 1 | H | 4-Hydroxybenzaldehyde | 30 | 92 | [14] |
| 2 | H | 4-Nitrobenzaldehyde | 24 | 98 | [14] |
| 3 | CH₃ | Benzaldehyde | 45 | 89 | [14] |
| 4 | CF₃ | 4-Chlorobenzaldehyde | 60 | 85 | [14] |
Protocol 3: Synthesis from o-Phenylenediamine and Carboxylic Acids
This protocol demonstrates the condensation of o-phenylenediamine with carboxylic acids, a classic method for benzimidazole synthesis, accelerated by microwave irradiation.[6][15]
Rationale: The condensation of a diamine and a carboxylic acid typically requires vigorous conditions and long heating times to drive off water. Microwave heating provides the necessary energy efficiently, promoting the cyclodehydration in minutes rather than hours. A small amount of acid catalyst helps to protonate the carboxylic acid, facilitating the reaction.
Step-by-Step Methodology:
-
In a beaker or microwave-safe vessel, mix o-phenylenediamine (10 mmol) and the desired carboxylic acid (10 mmol).
-
Add two drops of 4M hydrochloric acid.
-
Place the vessel in a microwave oven and irradiate at 50% power for 1.5 to 4 minutes, depending on the carboxylic acid used.
-
Monitor the reaction progress by TLC.
-
After cooling, add a 50:50 mixture of ethanol and water to the crude product.
-
Recrystallize the product from the ethanol/water mixture to yield the pure benzimidazole derivative.
Data Presentation:
| Entry | Carboxylic Acid | R Group | Time (min) | Yield (%) | Reference |
| 1 | Acetic Acid | Methyl | 2.0 | 90 | [6][15] |
| 2 | Butyric Acid | Propyl | 1.5 | 95 | [6][15] |
| 3 | Phenylacetic Acid | Benzyl | 3.0 | 85 | [6] |
| 4 | Adipic Acid | [4-(1H-benzimidazol-2-yl)butyl] | 4.0 | 80 | [6][15] |
Optimization of Reaction Conditions
While the protocols above are robust, optimization is often necessary when applying the methodology to new substrates. The key is to understand the interplay between solvent, catalyst, temperature, and time.
Caption: Logic diagram for optimizing microwave-assisted protocols.
-
Solvent Selection: The choice of solvent is critical. Highly polar solvents like DMF, DMSO, and ethanol absorb microwave energy very efficiently and are excellent choices.[11] For green chemistry applications, solvent-free conditions or benign solvents like ethanol are preferred.[8][16] Non-polar solvents like toluene or hexane are transparent to microwaves and are generally poor choices unless a reactant or catalyst is a strong absorber.
-
Catalyst Choice: Many reactions proceed without a catalyst.[9][16] However, for less reactive substrates, a catalyst can be essential. Lewis acids (Er(OTf)₃, ZrOCl₂) are effective for condensations with aldehydes, while Brønsted acids (Polyphosphoric acid, HCl) are often used for reactions with carboxylic acids.[6][8][17]
-
Temperature and Power: Modern microwave reactors allow for precise temperature control. Start with a moderate temperature (60-100 °C) and increase if the reaction is slow. Power should be set to the minimum required to maintain the target temperature smoothly.
-
Time: Begin with short reaction times (2-5 minutes) and monitor by TLC. Increase the time incrementally until the starting material is consumed.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of benzimidazole derivatives. It is an enabling technology that provides dramatic rate enhancements, higher yields, and cleaner reaction profiles compared to conventional methods.[4] By leveraging the principles of direct molecular heating, researchers can significantly accelerate the drug discovery and development process. The protocols and optimization strategies outlined in this guide offer a robust framework for scientists to harness the power of microwave chemistry, paving the way for the rapid and sustainable synthesis of novel, biologically active compounds.
References
-
Nardi, M., Bonacci, S., Herrera Cano, N., Oliverio, M., & Procopio, A. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1751. [Link]
-
Verma, P. S., et al. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of ChemTech Research. [Link]
-
de la Hoz, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]
-
Kareem, H. S., et al. (n.d.). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Systematic Reviews in Pharmacy. [Link]
-
Mobinikhaledi, A., et al. (2009). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 21(2), 1301-1306. [Link]
-
(n.d.). Efficient Microwave-Mediated Synthesis of Disubstituted Benzimidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. [Link]
-
Nguyen, T. T., et al. (2023). Microwave-Assisted, Ionic Liquid-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles under Solvent-Free Conditions. Chemistry & Chemical Technology. [Link]
-
Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Algül, Ö., et al. (2008). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 13(5), 1085-1097. [Link]
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115-117. [Link]
-
Nardi, M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. PubMed, 35268852. [Link]
-
(2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]
-
Mishra, M. (2020). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]
-
Ayaz, F., et al. (2012). Microwave‐Assisted One‐Pot Synthesis of 2‐(Substituted phenyl)‐1H‐benzimidazole Derivatives. Journal of Heterocyclic Chemistry, 49(6), 1307-1312. [Link]
-
Singh, M., & Singh, J. (2012). A brief review: Microwave assisted organic reaction. Der Pharma Chemica. [Link]
-
Küçükbay, H. (2017). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace. [Link]
-
Nardi, M., et al. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. [Link]
-
(2024). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. Bentham Science Publisher. [Link]
-
Shinde, S. D., et al. (2022). Synthesis of Benzimidazole Derivatives: Microwave Approach review. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Mobinikhaledi, A., et al. (2016). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. [Link]
-
Küçükbay, H. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). ResearchGate. [Link]
-
Patel, K. R., & Patel, C. A. (2017). microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. [Link]
-
Kauthale, C. J., et al. (2007). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. ResearchGate. [Link]
-
Sonawane, N. B., et al. (2023). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water. Polycyclic Aromatic Compounds. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ijnrd.org [ijnrd.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. tandfonline.com [tandfonline.com]
- 15. asianpubs.org [asianpubs.org]
- 16. ijpp.org [ijpp.org]
- 17. jchemrev.com [jchemrev.com]
Comprehensive In Vitro Cytotoxicity Profiling of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
An Application and Protocol Guide:
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: This document provides a detailed guide for assessing the in vitro cytotoxic effects of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, a promising anticancer agent. Benzimidazole derivatives, particularly those with a 3,4,5-trimethoxyphenyl moiety, are known to function as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1][2][3] A comprehensive understanding of a compound's cytotoxic profile requires more than a single endpoint. Therefore, we present a multi-assay strategy that interrogates cell viability, membrane integrity, and the induction of apoptosis. This guide explains the scientific rationale behind this tripartite approach and provides detailed, validated protocols for the MTT, LDH release, and Caspase-3/7 activation assays.
Part 1: Application Note & Scientific Rationale
The Target: 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] The specific derivative, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, incorporates the 3,4,5-trimethoxyphenyl group, which is a key feature of potent microtubule-destabilizing agents like Combretastatin A-4.[2] This structural motif strongly suggests that the primary mechanism of action for this compound is the inhibition of tubulin polymerization by binding at or near the colchicine site.[1][6] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway.[1][7]
A Multi-Parametric Approach to Cytotoxicity
To construct a robust and nuanced cytotoxicity profile, a single assay is insufficient.[8] A compound may be cytostatic (inhibit proliferation) without being immediately cytotoxic, or it may induce different cell death pathways (apoptosis vs. necrosis) at varying concentrations and time points.[9] Our recommended strategy employs three distinct, yet complementary, assays to provide a holistic view of the cellular response.[10]
-
Metabolic Viability (MTT Assay): This serves as the primary screening tool. It measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living, metabolically active cells.[11][12] It provides a quantitative measure of the compound's potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration).
-
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[13][14] It is a reliable marker for necrosis or late-stage apoptosis.
-
Apoptosis Induction (Caspase-3/7 Assay): This assay directly measures the activity of executioner caspases 3 and 7, which are central to the apoptotic cascade.[15][16] A positive signal confirms that the compound induces programmed cell death, consistent with its proposed mechanism as a tubulin inhibitor.
This integrated approach allows researchers to not only determine if a compound is cytotoxic but also to begin understanding how it kills cancer cells.
Part 2: Experimental Protocols
Protocol 1: MTT Cell Proliferation and Viability Assay
This protocol is a cornerstone method for assessing cell viability by measuring mitochondrial function.[11]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[17] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[18]
Materials:
-
96-well flat-bottom tissue culture plates
-
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, stock solution in DMSO
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[19]
-
Solubilization buffer: 10% SDS in 0.01 M HCl.[20]
-
Appropriate cancer cell line (e.g., A549, HeLa, MCF-7) and complete culture medium.
-
Positive control (e.g., Doxorubicin or Paclitaxel).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Controls: For a self-validating system, include the following controls in triplicate:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Medium only (no cells) to measure background absorbance.[18]
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17] Incubate for 3-4 hours at 37°C. Purple formazan crystals should be visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the SDS-HCl solubilization buffer to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Gently pipette to ensure complete dissolution. Incubate the plate in the dark for 2-4 hours at room temperature.[18] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[11]
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: LDH Cytotoxicity Assay
This assay measures cytotoxicity by quantifying plasma membrane damage.[21]
Principle: Lactate Dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells. When the plasma membrane is compromised, LDH is released into the culture medium. This extracellular LDH can be quantified in a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH. Diaphorase then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product, which is measured colorimetrically.[13][14] The amount of formazan is proportional to the amount of LDH released.
Materials:
-
Cell-free culture supernatants from the compound-treated plate (from Protocol 1, Step 4).
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Sigma-Aldrich).
-
96-well flat-bottom plate (for the assay).
-
Lysis Buffer (e.g., 10X Triton X-100, provided in most kits).
Procedure:
-
Prepare Controls: Before collecting supernatants, prepare the "Maximum LDH Release" control. To a set of untreated control wells, add 10 µL of 10X Lysis Buffer and incubate for 45 minutes at 37°C.[9] This lyses all cells and represents 100% cytotoxicity.
-
Sample Collection: Centrifuge the 96-well cell plate at 250 x g for 5 minutes to pellet any detached cells.[21] Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing a substrate and a dye solution).[13] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]
-
Stop Reaction: Add 50 µL of the Stop Solution (provided in the kit) to each well.[14]
-
Data Acquisition: Measure the absorbance at 490 nm within 1 hour. Use a reference wavelength of 680 nm to correct for background.[14]
Data Analysis:
-
Correct all absorbance values by subtracting the 680 nm reading from the 490 nm reading.
-
Subtract the average absorbance of the "Medium Background" control from all other readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH Release is the absorbance from the vehicle control wells.
-
Maximum LDH Release is the absorbance from the lysis buffer-treated wells.
-
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay provides a specific and sensitive measure of apoptosis induction.[16]
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for activated caspases 3 and 7.[22] In the presence of these active caspases, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal. The signal intensity is directly proportional to the amount of caspase-3/7 activity.[16]
Materials:
-
White, opaque-walled 96-well plates (for luminescence).
-
Caspase-Glo® 3/7 Assay System (Promega) or similar.
-
Cells and compounds prepared as in Protocol 1.
-
Positive control for apoptosis (e.g., Staurosporine, Camptothecin).
Procedure:
-
Plate Setup: Seed cells and treat with the test compound, vehicle control, and a positive control in a white-walled 96-well plate as described in Protocol 1. A shorter incubation time (e.g., 24 hours) may be optimal for detecting early apoptosis.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[22]
-
Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature for 20-30 minutes.[23]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. This single addition both lyses the cells and introduces the substrate.[16]
-
Incubation: Mix the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the "Medium Only" blank from all other readings.
-
Express the data as Fold Change in Caspase-3/7 activity relative to the vehicle control:
-
Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)
-
-
A significant increase in fold change indicates the induction of apoptosis.
Sources
- 1. Structure-based approaches for the design of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d][1,2,3]triazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01927F [pubs.rsc.org]
- 3. New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. researchgate.net [researchgate.net]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Novel Anticancer Drugs from Benzimidazole Scaffolds
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
The quest for more effective and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain chemical structures, known as "privileged scaffolds," emerge as exceptionally versatile frameworks for drug design. The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a quintessential example of such a scaffold.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets through hydrogen bonding, π–π stacking, and metal ion interactions.[2]
This structural versatility is a key reason why benzimidazole derivatives have garnered significant interest as potential anticancer drugs, exhibiting a broad spectrum of mechanisms including the disruption of microtubule dynamics, inhibition of key oncogenic kinases, and interference with DNA replication.[2][4] Several benzimidazole-based drugs, such as bendamustine, have already received FDA approval for treating certain cancers, underscoring the clinical relevance of this scaffold.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic process of developing novel anticancer agents from the benzimidazole core. We will cover rational drug design based on structure-activity relationships (SAR), detailed protocols for in vitro evaluation, and methodologies for elucidating the mechanism of action.
Section 1: Rational Drug Design and Synthesis Strategy
The foundation of a successful drug discovery campaign lies in a robust and logical design strategy. For benzimidazole derivatives, decades of research have provided a wealth of Structure-Activity Relationship (SAR) data that can guide the synthesis of new, more potent, and selective compounds.
The Benzimidazole Core and Structure-Activity Relationship (SAR) Insights
The benzimidazole scaffold offers several positions for chemical modification, primarily at the N-1, C-2, and C-5(6) positions. The choice of substituents at these positions critically influences the compound's biological activity.
-
C-2 Position: This is the most frequently modified position. Attaching various aryl or heterocyclic rings to this position can significantly enhance anticancer activity. For instance, incorporating electron-withdrawing groups on a phenyl ring at C-2 can increase cytotoxicity.
-
N-1 Position: Substitution at the N-1 position with alkyl, aryl, or more complex moieties can modulate the compound's lipophilicity and cellular uptake, thereby affecting its overall efficacy.
-
C-5/C-6 Positions: Modifications at these positions on the benzene ring, such as the introduction of nitro groups or halogens, have been shown to influence activity, often by altering electronic properties and interaction with target enzymes.[2]
Hybrid molecules, which combine the benzimidazole scaffold with other pharmacologically active groups like oxadiazole, triazole, or coumarin, have also shown improved anticancer effects.[4][7][8]
General Synthesis Workflow
The most common method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde.[6] This straightforward approach allows for significant diversity in the C-2 substituent.
Caption: General workflow for the synthesis of C-2 substituted benzimidazoles.
Protocol 1.1: Synthesis of a 2-Aryl-1H-benzimidazole Derivative
This protocol describes a representative synthesis via the condensation of o-phenylenediamine with an aromatic aldehyde.
Materials:
-
o-Phenylenediamine
-
Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Dimethylformamide (DMF)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Deionized Water
Procedure:
-
Adduct Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) and sodium metabisulfite (11 mmol) in DMF. Irradiate in a microwave reactor at 120°C for 5-10 minutes. This step forms the aldehyde-bisulfite adduct.
-
Condensation: To the same reaction mixture, add o-phenylenediamine (10 mmol). Continue microwave irradiation at 150°C for an additional 15-20 minutes.
-
Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker of ice-cold water with stirring. A solid precipitate should form.
-
Filtration & Washing: Collect the crude product by vacuum filtration. Wash the solid thoroughly with deionized water and then with cold ethanol to remove unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-1H-benzimidazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]
Section 2: In Vitro Evaluation of Anticancer Activity
Once a library of novel benzimidazole derivatives has been synthesized, the next critical phase is to evaluate their biological activity. In vitro assays, performed on cultured cancer cell lines, are the first step in this screening cascade. They offer a rapid, cost-effective, and high-throughput method to identify promising lead compounds before advancing to more complex and expensive preclinical animal studies.[10][11][12]
Caption: High-level workflow for the in vitro screening of anticancer compounds.
Protocol 2.1: Cell Viability/Cytotoxicity Assay (MTT Method)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a workhorse for initial high-throughput screening.[9][12]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)[4]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzimidazole compounds dissolved in DMSO (stock solutions)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Example Antiproliferative Activity of Novel Benzimidazole Derivatives
| Compound ID | Target/Modification | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |
| BZ-01 | 2-phenyl | 15.2 | 21.5 | 18.4 | ~0.9 - 1.4 |
| BZ-02 | 2-(4-nitrophenyl) | 3.87 | 5.1 | 4.2 | ~0.9 - 1.4 |
| BZ-03 | 2-thiol-oxadiazole hybrid | 0.5 | 0.3 | 5.5 | ~0.9 - 1.4 |
| BZ-04 | Triazole hybrid | 8.34 | - | 3.87 | ~4.1 - 5.5 |
Note: Data is representative and compiled from multiple sources for illustrative purposes.[8][9]
Protocol 2.2: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.
Materials:
-
Cancer cells treated with the benzimidazole compound (at its IC₅₀ concentration) for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow Cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the treatment plates. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Section 3: Elucidating the Mechanism of Action (MoA)
Identifying a potent cytotoxic compound is only the first step. Understanding how it kills cancer cells is crucial for further development. Benzimidazole derivatives are known to act on several key cancer-related targets.[4]
Common Molecular Targets:
-
Microtubule Dynamics: Many benzimidazoles (like nocodazole) bind to β-tubulin, inhibiting its polymerization into microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][13][14]
-
Kinase Inhibition: The scaffold can be designed to fit into the ATP-binding pocket of various kinases, such as EGFR, VEGFR, and CDKs, which are often overactive in cancer.[4][15]
-
Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair, thereby preventing cancer cell proliferation.[4][13]
-
Epigenetic Regulation: Emerging research shows that benzimidazoles can act as inhibitors of epigenetic targets like histone deacetylases (HDACs), altering gene expression in cancer cells.[6]
Caption: MoA pathway for benzimidazoles as microtubule polymerization inhibitors.
Protocol 3.1: Western Blot Analysis for Apoptotic and Cell Cycle Markers
Western blotting allows for the detection of specific proteins to confirm the molecular changes suggested by cell-based assays. For example, to confirm G1 phase arrest, one could probe for the downregulation of Cyclin D1 and CDK2.[16]
Materials:
-
Protein lysates from cells treated with the benzimidazole compound.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p53, anti-Caspase-3, anti-Cyclin D1, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction & Quantification: Lyse treated and control cells and quantify the total protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. Use β-actin as a loading control to ensure equal protein loading.
Section 4: Preclinical In Vivo Evaluation
Compounds that demonstrate high potency and a clear mechanism of action in vitro are candidates for in vivo testing. Preclinical animal models, such as mouse xenografts where human tumor cells are implanted into immunodeficient mice, are essential for evaluating a drug's therapeutic efficacy, toxicity, and pharmacokinetics in a whole-organism context.[4][11][17]
Key parameters to assess include:
-
Tumor Growth Inhibition (TGI): The primary measure of efficacy, assessing the reduction in tumor volume in treated animals compared to a control group.[14]
-
Toxicity: Monitoring for signs of adverse effects, such as weight loss, changes in behavior, or organ damage.
-
Bioavailability: Determining how much of the drug reaches the systemic circulation and the tumor site after administration.[18]
Caption: A simplified workflow for preclinical in vivo evaluation.
Conclusion
The benzimidazole scaffold remains a highly promising and "privileged" structure in the development of novel anticancer therapeutics. Its synthetic tractability and ability to interact with diverse and critical cancer targets provide a fertile ground for innovation. A systematic approach, beginning with rational design informed by SAR, progressing through a rigorous cascade of in vitro screening assays, and culminating in mechanistic and in vivo studies, is paramount for success. The protocols and workflows outlined in this guide provide a robust framework for researchers to identify and develop the next generation of benzimidazole-based cancer therapies.
References
- Wagh, D. D., & Kankate, R. S. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Bioscience Biotechnology Research Communications.
-
Fiebig, H. H., & Burger, A. M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]
-
Adan, A., Kiraz, Y., & Baran, Y. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]
-
Yurttas, L., & Göktaş, O. (2017). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Archiv der Pharmazie, 350(12). Retrieved from [Link]
- 417 Integrative Medicine. (n.d.). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments.
-
Alam, M., et al. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Retrieved from [Link]
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
-
Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17336-17343. Retrieved from [Link]
- Nayak, S., et al. (n.d.). Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. Asian Journal of Research in Chemistry.
-
Irfan, A., et al. (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (n.d.). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Retrieved from [Link]
-
Satija, G., et al. (2022). Benzimidazole based derivatives as anticancer agents: Structure activity relationship analysis for various targets. Journal of Heterocyclic Chemistry, 59(1), 7-30. Retrieved from [Link]
-
K.C., D., & Menon, A. (2019). In-vitro Models in Anticancer Screening. Retrieved from [Link]
-
Irfan, A., et al. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives.... ResearchGate. Retrieved from [Link]
-
Song, J., et al. (2019). Structure activity relationship (SAR) of benzimidazole derivatives having anticancer potentiality. ResearchGate. Retrieved from [Link]
-
Acar Çevik, U., et al. (2023). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega, 8(8), 7949-7963. Retrieved from [Link]
-
Mostafa, M. I., et al. (n.d.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Retrieved from [Link]
-
Mostafa, M. I., et al. (n.d.). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. Retrieved from [Link]
-
Domínguez-Malfavón, L., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals, 14(4), 375. Retrieved from [Link]
-
Williams, R. P., et al. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Retrieved from [Link]
-
Kudryavtseva, E. V., et al. (2019). In vivo antitumor effects of bis-benzimidazole derivatives in mouse melanoma and lung cancer models. Russian Journal of Oncology, 24(1), 16-20. Retrieved from [Link]
-
Wang, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(20), 7167. Retrieved from [Link]
Sources
- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 16. ajrconline.org [ajrconline.org]
- 17. In vivo antitumor effects of bis-benzimidazole derivatives in mouse melanoma and lung cancer models - Karshieva - Russian Journal of Oncology [rjonco.com]
- 18. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Application Notes & Protocols for the Synthesis of Substituted Benzimidazoles
Introduction: The Benzimidazole Scaffold - A Privileged Core in Modern Drug Discovery
The benzimidazole nucleus, a bicyclic system comprising a fusion of benzene and imidazole rings, stands as a "privileged structure" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, making its derivatives potent agents for various therapeutic applications.[3][4] Clinically successful drugs incorporating this scaffold include proton pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and antihistamines, underscoring its vast therapeutic relevance.[4][5][6]
The versatility of the benzimidazole core stems from the ability to readily introduce substituents at the 1-, 2-, and benzene-ring positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. Consequently, robust, efficient, and scalable synthetic protocols are paramount for academic research and industrial drug development. This guide provides detailed, field-proven protocols for the synthesis of 2-substituted benzimidazoles, focusing on the most reliable and widely adopted methodologies. We will delve into the causality behind experimental choices, offering insights to troubleshoot and adapt these methods for novel derivatives.
Chapter 1: The Cornerstone Reaction - Oxidative Condensation of o-Phenylenediamines and Aldehydes
The most direct and versatile route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (OPD) with an aldehyde.[3][7][8] This reaction proceeds via two key stages: initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring.[9]
The choice of oxidant and catalyst is critical, as the direct condensation can otherwise lead to complex mixtures. Modern protocols have moved beyond harsh, stoichiometric oxidants towards milder, catalytic systems that offer higher yields, cleaner reactions, and better functional group tolerance.
Mechanism Overview: From Diamine to Aromatic Heterocycle
The generally accepted mechanism involves the nucleophilic attack of one amino group of the OPD onto the activated carbonyl of the aldehyde, forming a carbinolamine intermediate. This rapidly dehydrates to form a Schiff base (imine). An intramolecular nucleophilic attack by the second amino group onto the imine carbon forms a dihydrobenzimidazole intermediate, which is then oxidized to the final benzimidazole product.
Workflow: Synthesis of 2-Substituted Benzimidazoles
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. srrjournals.com [srrjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole as a Microtubule-Targeting Anticancer Agent
For: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction: The Strategic Importance of the 2-Arylbenzimidazole Scaffold
The 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole scaffold represents a confluence of two highly significant pharmacophores in medicinal chemistry. The benzimidazole core is a privileged heterocyclic structure found in numerous clinically approved drugs, valued for its metabolic stability and versatile biological interactions.[1][2] Coupled with the 3,4,5-trimethoxyphenyl (TMP) group, a well-defined pharmacophore known for its potent inhibition of tubulin polymerization, this molecule emerges as a compelling candidate for anticancer drug discovery.[3] The TMP moiety is a key feature of natural products like colchicine and combretastatin A-4, which are benchmark inhibitors of microtubule dynamics.[3]
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape.[4] Their indispensable role in forming the mitotic spindle makes them a prime target for cancer chemotherapy.[4] Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[5][6] This document provides a comprehensive guide to the synthesis, mechanistic evaluation, and cellular characterization of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole as a potent tubulin polymerization inhibitor.
Section 1: Mechanism of Action - Disruption of Microtubule Dynamics
The primary anticancer mechanism of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is the inhibition of tubulin polymerization. By binding to the β-tubulin subunit, likely at or near the colchicine-binding site, the compound prevents the assembly of α/β-tubulin dimers into microtubules.[7][8] This disruption of the dynamic equilibrium between soluble tubulin dimers and polymerized microtubules has profound cellular consequences.[4] The inability to form a functional mitotic spindle prevents proper chromosome segregation, activating the spindle assembly checkpoint and causing a sustained arrest in the G2/M phase of the cell cycle.[5][9] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[6][10]
Caption: Mechanism of action for 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.
Section 2: Synthesis Protocol
The synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is typically achieved via a direct condensation reaction. This method is efficient and relies on readily available starting materials.
Rationale: The core principle is the acid-catalyzed condensation of an o-phenylenediamine with an aromatic aldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring. Sodium metabisulfite (Na₂S₂O₅) can be used as a mild and effective catalyst and oxidizing agent in this one-pot synthesis.
Protocol 2.1: One-Pot Condensation Synthesis
Materials:
-
o-Phenylenediamine
-
3,4,5-Trimethoxybenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol (EtOH)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer/hotplate
-
Filtration apparatus
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 3,4,5-trimethoxybenzaldehyde in ethanol.
-
Addition of Diamine: To this solution, add 1.0 equivalent of o-phenylenediamine. Stir the mixture at room temperature for 15 minutes.
-
Catalyst Introduction: Add 1.5 equivalents of sodium metabisulfite to the reaction mixture.
-
Reflux: Attach a condenser to the flask and reflux the mixture with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water. A solid precipitate will form.
-
Filtration: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any inorganic impurities.
-
Purification: Dry the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Caption: Expected shift in cell cycle phases after treatment with a tubulin inhibitor.
Section 4: Structure-Activity Relationship (SAR) Insights
The biological activity of 2-arylbenzimidazoles is highly dependent on the substitution patterns on both the benzimidazole core and the 2-phenyl ring. [1][2]* C2-Aryl Ring (TMP): The 3,4,5-trimethoxy substitution is critical for potent tubulin inhibitory activity. This specific arrangement mimics the A-ring of colchicine and is optimal for fitting into the hydrophobic pocket on β-tubulin. Minor alterations can significantly reduce potency.
-
N1-Position: Substitution at the N1 position of the benzimidazole ring can modulate solubility and pharmacokinetic properties. Introducing small alkyl or functionalized chains can be a strategy for developing prodrugs or improving cell permeability.
-
C5/C6-Positions: The electronic properties of substituents at the 5 and 6 positions of the benzimidazole core can influence activity. [8][11]Electron-donating or electron-withdrawing groups can fine-tune the molecule's interaction with the target protein. For example, incorporating groups like methyl or halogens has been shown to be important for cytotoxic activity in related series. [3][12]
Conclusion and Future Directions
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a potent microtubule-destabilizing agent with significant potential in anticancer drug development. The protocols outlined in this guide provide a robust framework for its synthesis, purification, and comprehensive biological evaluation. Future research should focus on optimizing its drug-like properties, including aqueous solubility and metabolic stability, through targeted medicinal chemistry efforts guided by the SAR principles discussed. Furthermore, in vivo studies in relevant animal models are a critical next step to validate its efficacy and safety profile for potential clinical translation.
References
-
Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]
-
Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. Available at: [Link]
-
(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. Available at: [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. Available at: [Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis Online. Available at: [Link]
-
Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. PubMed. Available at: [Link]
-
Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. JoVE. Available at: [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. ResearchGate. Available at: [Link]
-
GMCL1 controls 53BP1 stability and modulates taxane sensitivity. eLife. Available at: [Link]
-
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. National Institutes of Health. Available at: [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. National Institutes of Health. Available at: [Link]
-
Structure-activity relationships of benzimidazole carbamates as inhibitors of mammalian tubulin, in vitro. PubMed. Available at: [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. PubMed. Available at: [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link]
-
Structures of tubulin-targeting agents containing benzimidazole and/or piperazine scaffolds. ResearchGate. Available at: [Link]
-
In vitro tubulin polymerization assay. Bio-protocol. Available at: [Link]
-
Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
Cell Cycle Analysis. University of Virginia. Available at: [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of benzimidazole carbamates as inhibitors of mammalian tubulin, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GMCL1 controls 53BP1 stability and modulates taxane sensitivity | eLife [elifesciences.org]
- 11. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Molecular Docking Studies of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with the compound 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. Benzimidazole and its derivatives are recognized as privileged pharmacophores in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The 2-(3,4,5-trimethoxyphenyl) substitution, in particular, has been noted for its significant cytotoxicity against cancer cell lines.[1] This guide details the scientific rationale, step-by-step protocols for using common open-source software like AutoDock Vina, and methods for interpreting the resulting data to predict the binding affinity and interaction of the compound with a selected biological target.
Introduction and Scientific Rationale
The Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is a structural motif found in numerous FDA-approved drugs and biologically active compounds.[3] Its structural similarity to naturally occurring purine bases allows it to interact with a variety of biopolymers, making it a versatile scaffold for drug design.[3] Derivatives have shown promise as anticancer, anthelmintic, and anti-inflammatory agents, among other therapeutic applications.[1][2][4]
Focus Compound: 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
The specific compound of interest features a 3,4,5-trimethoxyphenyl group at the 2-position of the benzimidazole core. This substitution pattern is significant, as studies have shown that the presence of electron-donating groups, such as methoxy groups, on the C-2 phenyl ring can substantially increase anticancer activity.[1] Recent research has identified derivatives of this compound as potent cytotoxic agents against human cancer cell lines like A549 (lung carcinoma), with molecular docking studies suggesting Topoisomerase IIα as a potential target.[1][5]
Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[6] The primary goals of docking are:
-
Binding Pose Prediction: To determine the geometry of the ligand-receptor complex.
-
Binding Affinity Estimation: To calculate the strength of the interaction, usually expressed as a docking score or binding energy (e.g., in kcal/mol).
A lower (more negative) binding energy generally indicates a more stable complex and stronger binding affinity.[7][8][9] This information is invaluable for virtual screening, lead optimization, and understanding potential mechanisms of action.
Target Selection: Human Topoisomerase IIα
Based on recent literature demonstrating the potent anticancer activity of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives and their putative interaction with Topoisomerase IIα, we will use this enzyme as the receptor for this protocol.[1][5] Topoisomerase IIα is a well-validated anticancer drug target responsible for managing DNA topology during replication and transcription.
Materials and Software
This protocol primarily utilizes freely available software for academic and non-commercial use.
| Resource | Purpose | Source / URL |
| Protein Data Bank (PDB) | Database to obtain the 3D crystal structure of the target protein.[10][11][12][13] | [Link] |
| PubChem Database | Database to obtain the 3D structure of the ligand.[14][15][16] | [Link] |
| AutoDock Tools (MGLTools) | Graphical user interface for preparing protein and ligand files (PDBQT format) and setting up the grid box. | [Link] |
| AutoDock Vina | The core docking program used for calculating binding poses and scores.[17] | [Link] |
| Open Babel | A chemical toolbox used for converting file formats (e.g., SDF to PDB). | [Link] |
| Discovery Studio Visualizer | Software for visualizing protein-ligand interactions and creating high-quality images. | [Link] |
| PyMOL | An alternative, powerful molecular visualization system. | [Link] |
Detailed Docking Protocol
This section provides a step-by-step workflow for performing the molecular docking of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole against Human Topoisomerase IIα.
Workflow Overview
Caption: Molecular Docking Workflow from Preparation to Analysis.
Step 1: Receptor (Protein) Preparation
Scientific Rationale: Raw PDB files often contain non-essential molecules like water, ions, and co-crystallized ligands.[18] These must be removed to ensure they do not interfere with the docking calculation. Furthermore, hydrogen atoms are usually absent in crystal structures and must be added, as they are critical for forming hydrogen bonds.[19] Finally, assigning partial charges (like Kollmann charges) is necessary for the scoring function to accurately calculate electrostatic interactions.[20][21]
Protocol:
-
Download Structure: Go to the RCSB PDB database and download the crystal structure of Human Topoisomerase IIα. For this protocol, we will use PDB ID: 5GWK . Save the file as 5GWK.pdb.
-
Clean the Protein:
-
Open 5GWK.pdb in AutoDock Tools (ADT).
-
The structure contains multiple chains and ligands. For this study, we will focus on Chain A. Select and delete all other chains (e.g., Chain B, C, D).
-
Remove all water molecules by selecting Edit -> Delete Water.
-
Remove the original ligands and any other heteroatoms (HETATM) that are not part of the protein.
-
-
Add Hydrogens and Charges:
-
Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.
-
Go to Edit -> Charges -> Add Kollmann Charges.
-
-
Save as PDBQT:
-
Go to Grid -> Macromolecule -> Choose. Select 5GWK and click "Select Molecule".
-
Save the prepared protein file in the PDBQT format, which includes charge and atom type information. The file will be named 5GWK.pdbqt.
-
Step 2: Ligand Preparation
Scientific Rationale: Ligand preparation involves converting the 2D or 3D structure from a database into a format suitable for docking.[6] This includes adding hydrogens, assigning Gasteiger charges for electrostatic calculations, and defining the rotatable bonds.[22] The number of rotatable bonds determines the conformational flexibility of the ligand that Vina will explore during the simulation.
Protocol:
-
Download Structure: Go to the PubChem database and search for "2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole". Download the structure in SDF format .
-
Convert to PDB: Use Open Babel to convert the SDF file to a PDB file, which can be read by ADT.
-
Prepare in AutoDock Tools:
-
Open the ligand's PDB file in ADT (Ligand -> Input -> Open).
-
ADT will automatically add hydrogens and compute Gasteiger charges. Acknowledge any prompts.
-
Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.
-
Save the prepared ligand as a PDBQT file (Ligand -> Output -> Save as PDBQT).
-
Step 3: Grid Box Generation
Scientific Rationale: The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.[23] The box should be large enough to encompass the entire binding site, allowing for full rotational and translational freedom of the ligand, but not so large that it wastes computational time searching irrelevant areas. The center of the grid is typically set to the geometric center of the known active site or a co-crystallized ligand.
Protocol:
-
Load Macromolecule: In ADT, ensure your prepared protein 5GWK.pdbqt is loaded.
-
Open GridBox: Go to Grid -> Grid Box.
-
Position the Box: A box will appear around the protein. You need to center this box on the active site of Topoisomerase IIα. For 5GWK, a known binding site can be centered around the following coordinates (these may need adjustment based on visual inspection):
-
Center X: 15.5
-
Center Y: 58.0
-
Center Z: 76.5
-
-
Set Box Dimensions: Adjust the size of the box to cover the binding pocket. A good starting size is often 25 x 25 x 25 Å.
-
Size X: 25
-
Size Y: 25
-
Size Z: 25
-
-
Save Configuration: Note down the center and size coordinates. These will be used in the configuration file for Vina. You do not need to save a grid file itself for Vina.
Step 4: Running the Docking Simulation with AutoDock Vina
Scientific Rationale: AutoDock Vina uses a command-line interface. A configuration file (conf.txt) is required to tell Vina the names of the receptor and ligand files, the coordinates of the search space, and the desired output file name. The exhaustiveness parameter controls the thoroughness of the search; higher values increase the chance of finding the best binding mode but also increase computation time.
Protocol:
-
Create a Configuration File: In the same folder as your PDBQT files, create a text file named conf.txt with the following content:
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:
-
vina is the executable program.
-
--config conf.txt points to your configuration file.
-
--log log.txt specifies a file to save the output scores and other information.
-
Results, Interpretation, and Visualization
Analyzing the Log File
After the run completes, Vina will generate two files: docking_results.pdbqt and log.txt. The log.txt file contains the binding scores for the top predicted poses.
Key Metrics:
-
Binding Affinity (kcal/mol): This is the primary score. More negative values indicate stronger predicted binding.[7] Scores below -7.0 kcal/mol are generally considered promising.
-
RMSD (Root Mean Square Deviation): RMSD values (l.b. and u.b.) compare the atomic coordinates of the docked poses. A low RMSD between the top poses (< 2.0 Å) suggests the docking has converged to a stable binding mode.
Example Log Output:
Visualizing Interactions
Scientific Rationale: A good docking score must be supported by chemically sensible interactions between the ligand and the protein's active site residues.[8] Visualization allows you to inspect the predicted binding pose and identify key interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking, which stabilize the complex.
Protocol using Discovery Studio Visualizer:
-
Load Complex: Open Discovery Studio and load both the receptor file (5GWK.pdbqt) and the results file (docking_results.pdbqt). The results file contains multiple poses; you can select which one to view.
-
Identify Interactions: Use the "Ligand Interactions" tool to automatically display and analyze the interactions between the ligand (Pose 1) and the protein.
-
Analyze Key Bonds:
-
Look for hydrogen bonds between the hydrogen bond donors/acceptors on the benzimidazole core and polar residues in the active site (e.g., Asp, Glu, Ser).
-
Identify hydrophobic interactions between the phenyl and trimethoxyphenyl rings and nonpolar residues (e.g., Leu, Val, Ile).
-
Check for pi-pi stacking between the aromatic rings of the ligand and residues like Phe, Tyr, or Trp.
-
Logical Relationship of Docking Metrics
Conclusion and Further Steps
This guide provides a foundational protocol for conducting molecular docking studies on 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. A strong negative binding affinity coupled with plausible molecular interactions provides computational evidence that the compound may bind to the target protein.
Next Steps:
-
Re-docking: To validate the docking protocol, one can dock the original co-crystallized ligand from the PDB file and confirm that the software can reproduce the experimental binding pose (RMSD < 2.0 Å).
-
Molecular Dynamics (MD) Simulation: Docking is a static snapshot. MD simulations can be run on the best-docked complex to assess its stability over time in a simulated physiological environment.
-
In Vitro Assays: Ultimately, computational predictions must be validated by experimental biological assays, such as enzyme inhibition assays or cell-based cytotoxicity studies.
References
-
Worldwide Protein Data Bank: wwPDB. (n.d.). Retrieved January 21, 2026, from [Link]
-
RCSB PDB: Homepage. (n.d.). Retrieved January 21, 2026, from [Link]
-
PubChem - Wikipedia. (2023, December 28). Retrieved January 21, 2026, from [Link]
-
How does one prepare proteins for molecular docking? - Quora. (2021, September 20). Retrieved January 21, 2026, from [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved January 21, 2026, from [Link]
-
PubChem | Databases - NCSU Libraries - NC State University. (n.d.). Retrieved January 21, 2026, from [Link]
-
Protein Data Bank - Wikipedia. (2023, December 27). Retrieved January 21, 2026, from [Link]
-
Protein Data Bank - Proteopedia, life in 3D. (2024, August 18). Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved January 21, 2026, from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 21, 2026, from [Link]
-
Home - Protein - NCBI - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved January 21, 2026, from [Link]
-
PubChem - Dataset - Catalog - Data.gov. (n.d.). Retrieved January 21, 2026, from [Link]
-
Vina Docking Tutorial - Eagon Research Group. (n.d.). Retrieved January 21, 2026, from [Link]
-
PubChem | Laurier Library. (2025, August 25). Retrieved January 21, 2026, from [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. Retrieved January 21, 2026, from [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024, November 5). RSC Advances. Retrieved January 21, 2026, from [Link]
-
Session 4: Introduction to in silico docking. (n.d.). Retrieved January 21, 2026, from [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved January 21, 2026, from [Link]
-
[MD-2] Protein Preparation for Molecular Docking. (2022, November 22). YouTube. Retrieved January 21, 2026, from [Link]
-
Learn Maestro: Preparing protein structures. (2024, January 29). YouTube. Retrieved January 21, 2026, from [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. Retrieved January 21, 2026, from [Link]
-
Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (2021, March 31). PMC. Retrieved January 21, 2026, from [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved January 21, 2026, from [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. Retrieved January 21, 2026, from [Link]
-
(PDF) Exploring the Binding Affinity and Molecular Interactions: A Comprehensive Study on the Molecular Docking of Benzimidazole Derivatives. (2024, March 25). ResearchGate. Retrieved January 21, 2026, from [Link]
-
How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (2021, March 31). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. (2024, March 28). PMC. Retrieved January 21, 2026, from [Link]
-
Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2018, August 1). Bioorganic & Medicinal Chemistry Letters. Retrieved January 21, 2026, from [Link]
-
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. (2008). PMC. Retrieved January 21, 2026, from [Link]
-
How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025, July 28). YouTube. Retrieved January 21, 2026, from [Link]
-
Benzimidazole: Multifunctional Nucleus with Diverse Biological Activities. (n.d.). Retrieved January 21, 2026, from [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved January 21, 2026, from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. Retrieved January 21, 2026, from [Link]
-
Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. (2019, December 12). Molecules. Retrieved January 21, 2026, from [Link]
-
Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 11. rcsb.org [rcsb.org]
- 12. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 13. Protein Data Bank - Proteopedia, life in 3D [proteopedia.org]
- 14. PubChem - Wikipedia [en.wikipedia.org]
- 15. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 16. PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Welcome to the technical support center for the synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your target molecule.
Overview of the Core Synthesis
The most common and direct route to synthesizing 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is through the condensation of o-phenylenediamine (OPDA) with either 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde. This reaction, a variant of the renowned Phillips-Ladenburg synthesis, involves the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to form the stable benzimidazole ring.[1][2][3]
Understanding the mechanism is key to troubleshooting. The reaction is typically acid-catalyzed, which protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine group of OPDA.
Reaction Mechanism Workflow
Below is a simplified representation of the acid-catalyzed condensation of o-phenylenediamine with 3,4,5-trimethoxybenzaldehyde.
Caption: Acid-catalyzed reaction pathway for benzimidazole formation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield is a frequent challenge. A systematic approach to optimization is crucial. Several factors can be the root cause, from reaction conditions to reagent quality.
Core Areas for Investigation:
-
Catalyst Choice and Loading: While the reaction can proceed thermally, acid catalysis is often essential for good yields, especially when starting from a carboxylic acid.[1]
-
From Carboxylic Acid: Polyphosphoric acid (PPA) is highly effective as both a catalyst and a dehydrating agent. Mineral acids like HCl are also common.[1]
-
From Aldehyde: Lewis acids like Erbium(III) triflate (Er(OTf)₃) or simpler catalysts like ammonium chloride (NH₄Cl) can be effective.[4][5] Modern approaches utilize heterogeneous catalysts like engineered MgO, which simplify purification and improve sustainability.[6][7]
-
-
Solvent Selection: The solvent plays a critical role in reactant solubility and reaction temperature.
-
Reaction Temperature and Time: These parameters are interdependent.
-
Condensations with aromatic acids often require elevated temperatures (>150 °C) to drive the dehydration.[9]
-
Aldehyde-based routes can often proceed at lower temperatures, sometimes even at room temperature, but may require longer reaction times.[7][8] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time and avoid degradation.
-
-
Stoichiometry and Atmosphere:
-
Ensure an equimolar or slight excess (1.1-1.2 equivalents) of the trimethoxybenzoyl derivative.
-
o-phenylenediamine is susceptible to oxidation, which can form colored impurities and reduce the amount of starting material available for the primary reaction. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the yield and purity of the final product.
-
| Parameter | Recommendation for Aldehyde Route | Recommendation for Carboxylic Acid Route | Rationale |
| Catalyst | NH₄Cl, Er(OTf)₃, Engineered MgO | Polyphosphoric Acid (PPA), 4N HCl | Aldehyde route is less demanding; Acid route requires strong acid/dehydrating agent. |
| Solvent | Ethanol, Methanol | Xylene, or Solvent-free | Matches temperature requirements and reactant solubility. |
| Temperature | Room Temp to 80 °C | 140 °C to 180 °C | Aldehyde is more reactive; acid requires high energy for dehydration. |
| Atmosphere | Inert (N₂ or Ar) recommended | Inert (N₂ or Ar) strongly recommended | Prevents oxidative degradation of o-phenylenediamine. |
Q2: I'm observing significant colored impurities in my crude product. What are they and how can I minimize them?
A2: The formation of colored, often dark, impurities is typically due to the oxidation of o-phenylenediamine (OPDA). OPDA can oxidize to form highly conjugated, colored polymeric species.
Mitigation Strategies:
-
Use High-Purity OPDA: Start with the highest purity OPDA available. If necessary, purify it by recrystallization or sublimation before use.
-
Inert Atmosphere: As mentioned above, running the reaction under nitrogen or argon is one of the most effective ways to prevent oxidation.
-
Control Reaction Temperature: Excessive heat can accelerate oxidative side reactions. Use the lowest temperature that allows for a reasonable reaction rate.
-
Use of Antioxidants/Reducing Agents: In some protocols, a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) can be added to the reaction mixture to scavenge dissolved oxygen and prevent the oxidation of OPDA.
Q3: The reaction with 3,4,5-trimethoxybenzaldehyde is not selective and I'm getting a 1,2-disubstituted side product. How can I improve selectivity for the desired 2-substituted product?
A3: This is a known selectivity challenge when using aldehydes.[5] The initially formed 2-substituted benzimidazole can react with a second molecule of the aldehyde to form a 1,2-disubstituted product.
Strategies to Enhance Selectivity:
-
Control Stoichiometry: Use a precise 1:1 or a slight excess of OPDA (e.g., 1.1:1 OPDA to aldehyde). This ensures there is not enough free aldehyde to react with the product.
-
Catalyst Choice: The choice of catalyst can dramatically influence selectivity. In some systems, the absence of a strong Lewis acid catalyst favors the mono-condensation product.[5] Conversely, certain catalysts under specific conditions can drive the reaction towards the desired product.
-
Reaction Conditions: Lowering the reaction temperature and concentration can disfavor the second condensation step, which typically has a higher activation energy.
Q4: My final product is difficult to purify. What are the best practices for purification?
A4: Purification can be challenging due to the similar polarity of the product and potential side products.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, a standard acid-base workup can be very effective.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted carboxylic acid and the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Recrystallization: This is often the most effective method for obtaining a highly pure product.
-
Ethanol is a commonly reported and effective solvent for recrystallizing 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.[10] The crude solid is dissolved in a minimum amount of hot ethanol and allowed to cool slowly, promoting the formation of well-defined crystals.
-
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the next step.
-
A solvent system of ethyl acetate and hexane is typically used. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity to elute your product. Monitor the fractions by TLC.
-
Detailed Experimental Protocols
Here are two validated starting protocols. Remember to always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis from 3,4,5-trimethoxybenzaldehyde
This method is adapted from procedures that utilize mild conditions.[7][8]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (1.0 g, 9.25 mmol) and 3,4,5-trimethoxybenzaldehyde (1.81 g, 9.25 mmol).
-
Solvent & Catalyst: Add methanol (30 mL) and a catalytic amount of ammonium chloride (0.25 g, 4.6 mmol).
-
Reaction: Stir the mixture at reflux (approx. 65 °C) or let it stir at room temperature.[8] Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction may take several hours to days at room temperature or 4-8 hours at reflux.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Isolation: Add deionized water to the residue. The product will often precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from hot ethanol to yield pure, colorless crystals of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.[8][10]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[11]
-
Setup: In a microwave reaction vessel, combine o-phenylenediamine (0.5 g, 4.6 mmol), 3,4,5-trimethoxybenzoic acid (1.0 g, 4.7 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Place the vessel in a scientific microwave reactor. Irradiate at a constant temperature (e.g., 150 °C) for 15-30 minutes. (Power and time will need to be optimized for your specific instrument).
-
Workup: After cooling, dissolve the residue in ethyl acetate.
-
Purification: Perform an aqueous workup as described in the purification section (Q4) to remove the acid catalyst and any unreacted starting materials. Concentrate the organic layer and purify the crude product by recrystallization from ethanol or column chromatography.
Troubleshooting Logic Flowchart
This flowchart provides a decision-making framework for diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low product yield.
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
Darekar, P. P., & Moon, S. A. (n.d.). Review On Synthesis Of Benzimidazole From O-phenyldiamine. ijariie. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
G-Medina, A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Benzimidazole Synthesis: The Role of 2-Heptylbenzimidazole. Retrieved from [Link]
-
Mejía-González, S., et al. (2017). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Khan, I., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Retrieved from [Link]
-
Rana, K., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]
-
Dastyafteh, N., et al. (2025). Synthesis of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides (5a–o). ResearchGate. Retrieved from [Link]
-
Fun, H. K., et al. (2008). 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. National Institutes of Health. Retrieved from [Link]
-
Badbedast, M., et al. (2023). Optimization of benzimidazole synthesis. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Yadav, P., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing. Retrieved from [Link]
-
Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. Retrieved from [Link]
-
Dastyafteh, N., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imi. RSC Publishing. Retrieved from [Link]
-
Dastyafteh, N., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl). RSC Publishing. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering. Retrieved from [Link]
-
Manoharan, Y., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]
-
Asif, M. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Retrieved from [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijariie.com [ijariie.com]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. nbinno.com [nbinno.com]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 10. 2-(3,4,5-TRIMETHOXYPHENYL)-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Substituted Benzimidazoles
Welcome to the Technical Support Center for the synthesis of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.
Issue 1: Low Yield or Incomplete Conversion of Starting Materials
Question: My benzimidazole synthesis is resulting in a low yield and I see a significant amount of starting material remaining by TLC analysis. What are the potential causes and how can I address them?
Answer: Low yields are a frequent challenge in benzimidazole synthesis and can stem from several factors. A systematic evaluation of your experimental setup is crucial for diagnosing the issue.
1. Quality and Stoichiometry of Reactants:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly hinder the reaction. o-Phenylenediamine is particularly susceptible to air oxidation, which can result in darker colored products and diminished yields.[1][2]
-
Solution: It is recommended to use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization or by treating an aqueous solution with sodium dithionite and activated carbon.[1]
-
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of unwanted side products.[1]
-
Solution: Carefully verify the stoichiometry of your reactants. For the synthesis of 2-substituted benzimidazoles from an aldehyde, a 1:1 molar ratio of o-phenylenediamine to the aldehyde is typically employed.[2]
-
2. Reaction Conditions:
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time. Conversely, excessively high temperatures can sometimes lead to degradation of starting materials or products.
-
-
Solvent Selection: The choice of solvent can profoundly impact the reaction rate and yield.[2] Solvents play a crucial role in dissolving reactants, facilitating heat transfer, and can influence the reaction mechanism.
-
Solution: A range of solvents has been successfully used for benzimidazole synthesis. Ethanol, methanol, and acetic acid are common choices.[3][4] If you are experiencing low yields, consider screening different solvents. For instance, moving to a higher boiling point solvent might be beneficial if the reaction requires more thermal energy.
-
3. Catalyst Efficiency:
-
Catalyst Activity: If you are employing a catalyst, it may be inactive or used in an insufficient amount.[2]
-
Solution: Ensure your catalyst is from a reliable source and has been stored correctly. It may be necessary to optimize the catalyst loading. A wide variety of catalysts have been reported for benzimidazole synthesis, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZrCl₄, FeCl₃), and various nanoparticles.[5][6]
-
The following table summarizes a selection of catalysts used in benzimidazole synthesis, which can be a helpful starting point for optimization.
| Catalyst Type | Examples | Typical Conditions | Advantages |
| Brønsted Acids | p-Toluenesulfonic acid, Amberlite IR-120 | Grinding, solvent-free, or in organic solvents | Readily available, inexpensive |
| Lewis Acids | ZrCl₄, FeCl₃/Al₂O₃, Cu(NO₃)₂·3H₂O | Room temperature or elevated temperatures | High efficiency, mild reaction conditions |
| Nanoparticles | Fe₂O₃, CuO, ZnO-NPs | Solvent-free, ultrasound, or microwave irradiation | High surface area, recyclability, often green conditions[6][7] |
| Solid Supports | Silica sulfuric acid, Alumina-methanesulfonic acid (AMA) | Heterogeneous conditions | Ease of separation and catalyst recycling[5][8] |
Troubleshooting Workflow for Low Yields
Caption: A stepwise approach to troubleshooting low yields in benzimidazole synthesis.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing multiple spots on TLC, and I'm struggling to isolate the desired substituted benzimidazole. What are the likely side products and how can I suppress their formation?
Answer: The formation of multiple products is a common issue, often arising from the inherent reactivity of the intermediates and starting materials.
1. Formation of 1,2-Disubstituted Benzimidazoles:
-
Cause: A frequent side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[2]
-
Solution:
-
Control Stoichiometry: To favor the formation of the 2-substituted product, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[2]
-
Solvent Choice: The polarity of the solvent can influence the selectivity. Non-polar solvents such as toluene may favor the formation of the 2-substituted product.[2] In contrast, some conditions in water-ethanol mixtures have been reported to yield 1,2-disubstituted products.[2]
-
Catalyst Selection: Certain catalysts can offer greater selectivity. For instance, erbium triflate (Er(OTf)₃) has been shown to selectively produce 1,2-disubstituted or 2-monosubstituted benzimidazoles depending on the electronic nature of the aldehyde and the reaction conditions.[9]
-
-
2. Oxidation of Starting Material:
-
Cause: o-Phenylenediamine is prone to oxidation, which can lead to the formation of colored impurities that can be difficult to remove.[2]
3. Incomplete Cyclization:
-
Cause: The Schiff base intermediate may be stable under the reaction conditions and not fully cyclize to the benzimidazole ring.
-
Solution:
-
Stronger Acid Catalyst: A stronger acid catalyst can promote the cyclization step.
-
Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur.
-
-
Issue 3: Difficulty in Product Purification
Question: I've managed to synthesize my desired benzimidazole, but it is proving difficult to purify. What are some effective purification strategies?
Answer: Purification can indeed be challenging, especially if the impurities have similar polarities to the product.
-
Presence of Colored Impurities:
-
Similar Polarity of Product and Impurities:
-
Solution:
-
Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which can be protonated.[10] This property can be exploited for purification. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be neutralized with a base (e.g., NaOH) to precipitate the purified benzimidazole, which can be collected by filtration or extracted back into an organic solvent.[2]
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. You may need to screen several solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: For oily products or when recrystallization is ineffective, column chromatography is the method of choice. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is often necessary to achieve good separation.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde?
A1: The reaction proceeds through a condensation mechanism. First, one of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a Schiff base. The second amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring. Finally, oxidation (often by air) leads to the aromatic benzimidazole ring.[11][12]
Caption: Generalized mechanism for the formation of 2-substituted benzimidazoles.
Q2: Are there greener alternatives to traditional synthesis methods?
A2: Yes, there has been a significant push towards developing more environmentally friendly methods for benzimidazole synthesis.[5][13] These include:
-
Microwave-Assisted Synthesis: This can dramatically reduce reaction times and often leads to higher yields with less energy consumption.[8]
-
Ultrasound Irradiation: Sonication is another energy-efficient technique that can promote the reaction, often at lower temperatures.[7][8]
-
Green Catalysts: The use of solid-supported, recyclable catalysts, and even biocatalysts, minimizes waste.[8]
-
Solvent-Free Reactions: Performing reactions neat, often with grinding or under microwave conditions, eliminates the need for potentially harmful organic solvents and simplifies work-up procedures.[8]
-
Water as a Solvent: Water is an ideal green solvent, and several methods have been developed for benzimidazole synthesis in aqueous media.[11][14]
Q3: How do I choose the right starting materials for my desired substituted benzimidazole?
A3: The substitution pattern on your final benzimidazole product is determined by the starting materials:
-
Substitution on the Benzene Ring: To introduce substituents on the benzene portion of the benzimidazole, you need to start with a substituted o-phenylenediamine.
-
Substitution at the 2-Position: The substituent at the 2-position is derived from the aldehyde or carboxylic acid used in the condensation reaction.[10]
-
Substitution at the 1-Position (N-substitution): To obtain a 1-substituted benzimidazole, you can either start with an N-substituted o-phenylenediamine or perform an N-alkylation/arylation on the pre-formed benzimidazole ring.[10] The formation of 1,2-disubstituted benzimidazoles directly from an aldehyde and o-phenylenediamine is also possible under certain conditions.[2][15]
Q4: My product is a dark-colored oil, what can I do?
A4: A dark color often indicates the presence of oxidation byproducts.[2] If the product is an oil, purification by column chromatography is the most common approach. You may need to screen several solvent systems to find one that provides adequate separation. Treating a solution of the crude product with activated carbon prior to chromatography can also help remove some of the colored impurities.[2]
References
-
Gilanizadeh, M., & Zeynizadeh, B. (2022). Plausible mechanism for the formation of benzimidazoles. Polycyclic Aromatic Compounds. Available at: [Link]
- BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
-
Wikipedia. (2023). Benzimidazole. In Wikipedia. Available at: [Link]
-
MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). General Mechanism of Benzimidazole formation. Available at: [Link]
- Roeder, C. H., & Day, A. R. (1954). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry.
-
National Institutes of Health. (2022). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
- Semantic Scholar. (2023).
-
Carvalho, L. C. R., Fernandes, E., & Marques, M. M. B. (2011). Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles. Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Various approaches for the synthesis of benzimidazole derivatives catalysed by metal halides and nitrates. Available at: [Link]
-
Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis. Available at: [Link]
-
National Institutes of Health. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. Available at: [Link]
-
National Institutes of Health. (2018). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem.
-
Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvent on the condensation. Available at: [Link]
- Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Available at: [Link]
-
Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances. Available at: [Link]
-
Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis. Available at: [Link]
- ResearchGate. (2012).
- Who we serve. (2023).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Substituted Benzimidazoles. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. Benzimidazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benthamscience.com [benthamscience.com]
- 14. Benzimidazole synthesis [organic-chemistry.org]
- 15. Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Welcome to the comprehensive technical support guide for the purification of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common purification challenges. This guide is structured to offer practical, actionable advice grounded in scientific principles, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.
Q1: What are the most common methods for purifying 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole?
A1: The most prevalent and effective purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: My crude product is a dark, oily residue. What is the best first step for purification?
A2: For a highly impure, oily product, it is often beneficial to start with a broader purification technique like column chromatography to separate the target compound from the bulk of the impurities. If the compound is amenable, an initial acid-base extraction can also be effective in removing non-basic or non-acidic impurities.
Q3: How can I assess the purity of my 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole after purification?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. The melting point of the purified solid can also be a good indicator of purity, with a sharp melting range close to the literature value suggesting high purity.
Q4: What are the likely impurities in a synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole from o-phenylenediamine and 3,4,5-trimethoxybenzaldehyde?
A4: The most probable impurities are unreacted starting materials (o-phenylenediamine and 3,4,5-trimethoxybenzaldehyde) and partially reacted intermediates. Over-oxidation or side reactions involving the diamine can also lead to colored byproducts.[1]
Troubleshooting Guides
This section provides detailed troubleshooting advice in a question-and-answer format for specific issues encountered during purification.
Recrystallization
Q1: My compound will not dissolve in the hot recrystallization solvent. What should I do?
A1: If your compound is not dissolving, you may not be using a suitable solvent or an adequate volume. First, ensure you are heating the solvent to its boiling point. If solubility is still low, you may need to add more solvent incrementally. However, be cautious not to add too much, as this will reduce your yield. If the compound remains insoluble even with a large volume of boiling solvent, the chosen solvent is likely inappropriate. You will need to perform solvent screening to find a more suitable one. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[2]
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is common when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly. To remedy this, try one of the following:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point and allow for a slower, more controlled crystallization.
-
Use a lower-boiling solvent: If possible, choose a recrystallization solvent with a lower boiling point.
-
Employ a solvent-pair system: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.[3]
Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A3: This is a common issue that can arise from several factors:
-
Too much solvent: You may have used an excessive amount of solvent, and the solution is not supersaturated. Try evaporating some of the solvent to increase the concentration and then re-cool the solution.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Purity of the compound: Very high purity can sometimes hinder crystallization. In such cases, a seed crystal is particularly helpful. Conversely, a high impurity load can also inhibit crystallization.
Q4: The recovered crystals are colored, but the pure compound should be colorless. How can I remove the color?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal. Use a minimal amount of charcoal (a spatula tip) and boil the solution for a few minutes. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb your product, so using an excessive amount will reduce your yield.
Column Chromatography
Q1: I am not getting good separation of my compound from an impurity on the TLC plate. How can I improve this for column chromatography?
A1: Poor separation on TLC indicates that the chosen solvent system is not optimal. To improve separation (increase the difference in Rf values), you need to adjust the polarity of the mobile phase.
-
If the spots are too high on the TLC plate (high Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the spots are too low on the TLC plate (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on a column.
Q2: My compound is streaking on the TLC plate and the column. What is causing this?
A2: Streaking is often a sign of overloading the stationary phase or secondary interactions with the silica gel.
-
Overloading: You may be applying too much compound to your TLC plate or column. Try using a more dilute solution for TLC spotting and a larger column or less crude material for chromatography.
-
Acidity/Basicity: Benzimidazoles are basic compounds and can interact strongly with the acidic silica gel, leading to tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase. This will compete for the acidic sites on the silica and improve the peak shape.
Q3: The column is running very slowly. How can I speed it up?
A3: A slow-running column can be due to several factors:
-
Poorly packed column: If the silica gel is not packed uniformly, it can lead to channeling and slow flow. Ensure you pack the column carefully as a slurry.
-
Fine particles: The silica gel may contain very fine particles that are clogging the column. Use silica gel with an appropriate mesh size for flash chromatography (typically 230-400 mesh).
-
Precipitation on the column: Your compound may be precipitating at the top of the column if it is not very soluble in the initial mobile phase. Ensure your crude material is fully dissolved before loading, or consider a dry loading method where the crude material is adsorbed onto a small amount of silica gel before being added to the column.[4]
Acid-Base Extraction
Q1: I have performed the acid wash, but my compound is not moving into the aqueous layer. Why is this happening?
A1: For the basic 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole to move into the aqueous layer, it must be protonated to form a water-soluble salt.
-
Incorrect pH: The pH of the aqueous acid may not be low enough to fully protonate the benzimidazole. The pKa of the conjugate acid of benzimidazole is around 5.5. To ensure complete protonation, the pH of the aqueous layer should be at least 2 pH units below the pKa of the conjugate acid. Therefore, a pH of 3.5 or lower is recommended. Using a dilute strong acid like 1M HCl is generally effective.[5]
-
Insufficient mixing: Ensure you are shaking the separatory funnel vigorously for a sufficient amount of time to allow for complete partitioning between the two phases.
Q2: After basifying the acidic aqueous layer to recover my product, a precipitate has formed, but the yield is very low. Where did my product go?
A2: A low recovery after back-extraction can be due to several reasons:
-
Incorrect pH for precipitation: To deprotonate the benzimidazolium salt and precipitate the neutral compound, the pH needs to be raised sufficiently. The pKa of the N-H proton on benzimidazole is around 13. To ensure complete deprotonation and precipitation, the pH should be at least 2 pH units above the pKa of the conjugate acid. Aim for a pH of 7.5 or higher.
-
Solubility in the aqueous phase: Even in its neutral form, your compound may have some solubility in the aqueous phase, especially if a large volume of water was used. After precipitation, it is good practice to extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) a few times to recover any dissolved product.
-
Incomplete initial extraction: It's possible that not all of the product was extracted into the acidic aqueous phase in the first step. Performing multiple extractions with fresh aqueous acid can improve the overall yield.
Q3: An emulsion has formed at the interface of the organic and aqueous layers. How can I break it?
A3: Emulsions are common in extractions and can be frustrating. Here are a few techniques to break them:
-
Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.
-
Gentle swirling: Gently swirl the contents of the funnel instead of vigorous shaking.
-
Addition of brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.
Detailed Protocols
This section provides step-by-step methodologies for the primary purification techniques for 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.
Recrystallization Protocol
Recrystallization is an effective technique for purifying solid compounds that are crystalline in nature. The principle is based on the differential solubility of the compound in a hot versus a cold solvent.
1. Solvent Selection:
-
Place a small amount of your crude product (around 20-30 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that did not show good solubility at room temperature. A suitable solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals.
-
Recommended starting solvents to screen: Ethanol, Methanol, Ethyl Acetate, and mixtures such as Hexane/Ethyl Acetate.[3][6]
Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Often a good choice for benzimidazoles.[6] |
| Methanol | 65 | Polar Protic | Similar to ethanol, but lower boiling point.[7] |
| Ethyl Acetate | 77 | Moderately Polar | Can be effective, may require a co-solvent. |
| Hexane | 69 | Nonpolar | Used as an anti-solvent with more polar solvents. |
| Water | 100 | Very Polar | Generally, 2-aryl-benzimidazoles have low water solubility. |
2. Dissolution:
-
Place the crude 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate or in a water bath. Swirl the flask to aid dissolution.
-
Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent as this will reduce the yield.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, sand) or if you used decolorizing charcoal, you will need to perform a hot gravity filtration.
-
Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.
4. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
6. Drying:
-
Allow the crystals to air-dry on the filter paper for a few minutes.
-
Transfer the crystals to a watch glass and dry them in an oven at a temperature well below the melting point of the compound, or in a desiccator under vacuum.
Caption: Workflow for the purification of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole by recrystallization.
Column Chromatography Protocol
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is the most common choice for this type of compound.
-
Mobile Phase: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. For benzimidazoles, a mobile phase of benzene:acetone (e.g., 7:3) has also been reported to be effective.[8] Adjust the ratio to achieve an Rf of 0.2-0.4 for the target compound. Consider adding 0.1-1% triethylamine to the mobile phase to reduce tailing.
Recommended Mobile Phase Systems for Column Chromatography
| Solvent System | Polarity | Comments |
|---|---|---|
| Hexane/Ethyl Acetate | Variable | A versatile system, start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration. |
| Dichloromethane/Methanol | Variable | Good for more polar compounds. Start with a low percentage of methanol (e.g., 1-2%) and increase as needed. |
| Benzene/Acetone | Variable | A reported system for benzimidazoles, a 7:3 ratio may be a good starting point.[8] |
2. Column Packing:
-
Pack the column using the "slurry method." Mix the silica gel with the initial, low-polarity mobile phase to create a slurry.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel to protect the surface.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase.[4]
4. Elution:
-
Start eluting the column with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.
-
Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.
Caption: Workflow for the purification of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole by column chromatography.
Acid-Base Extraction Protocol
This technique separates compounds based on their acidic or basic properties. 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a weak base and can be separated from neutral or acidic impurities.
1. Dissolution:
-
Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
2. Acidic Extraction:
-
Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. The pH of the aqueous layer should be around 2-3 to ensure complete protonation of the benzimidazole.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated benzimidazole salt will be in the aqueous layer.
-
Drain the lower (aqueous) layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous acid at least one more time to ensure complete extraction.
3. Removal of Acidic Impurities (Optional):
-
The remaining organic layer can be washed with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove any acidic impurities.
4. Product Recovery:
-
Combine the acidic aqueous extracts.
-
Slowly add a base (e.g., 1M NaOH) to the aqueous solution while stirring until the pH is basic (around 9-10). This will deprotonate the benzimidazolium salt, causing the neutral product to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
If no precipitate forms or the yield is low, extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate) multiple times. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.
Caption: Workflow for the purification of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole by acid-base extraction.
References
-
Computational pKa Prediction. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]
-
Rashid, M. A., et al. (2008). 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1093. [Link]
-
IJCRT. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. [Link]
-
Chemistry LibreTexts. (2022). Troubleshooting. [Link]
-
ResearchGate. (2012). An efficient and mild synthesis of 2-aryl benzimidazoles in aqueous media. [Link]
-
PubMed. (2010). Determination of acid-base dissociation constants of very weak zwitterionic heterocyclic bases by capillary zone electrophoresis. [Link]
- Google Patents. (n.d.). Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
-
YouTube. (2012). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. [Link]
-
Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]
-
ResearchGate. (2006). Condensation of o-Phenylenediamine with Cinnamic Acids. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
-
Reddit. (n.d.). Questions about acid/base extractions. [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols. [Link]
-
PubMed. (1995). Review of Methodology for the Determination of Benzimidazole Residues in Biological Matrices. [Link]
-
Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. [Link]
-
MDPI. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]
-
National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
RGUHS Journal of Pharmaceutical Sciences. (2022). Solubility Behaviour of Aripiprazole in Different Solvent Systems. [Link]
-
MedCrave. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potentia. [Link]
- Google Patents. (n.d.).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. 2-(3,4,5-TRIMETHOXYPHENYL)-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole solubility issues and solutions
Welcome to the technical support guide for 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the solubility of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.
Q1: Why is my 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole powder not dissolving in my aqueous buffer (e.g., PBS)?
This is an expected observation. 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, like many benzimidazole derivatives, is a poorly water-soluble organic compound.[1] Its limited aqueous solubility is due to its relatively non-polar structure and stable crystalline lattice. The benzimidazole core and the trimethoxyphenyl group contribute to its hydrophobicity, making it challenging to dissolve directly in neutral aqueous systems.
Q2: What organic solvents should I use for creating a stock solution?
For initial stock solutions, polar aprotic solvents are generally the most effective. We recommend starting with:
-
Dimethyl sulfoxide (DMSO)
-
Methanol [2]
These solvents can typically dissolve the compound at high concentrations. However, be mindful of the final concentration of these organic solvents in your experimental system, as they can be toxic to cells or interfere with assays at even low percentages. Benzimidazole derivatives generally show moderate solubility in these common organic solvents.[1]
Q3: My compound dissolves in DMSO, but crashes out (precipitates) when I dilute it into my aqueous buffer. What can I do?
This is a common and critical issue known as precipitation upon dilution. It occurs because the drug, stable in the organic solvent, is suddenly exposed to a poor solvent (the aqueous buffer), causing it to fall out of solution.
Immediate troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Increase Vortexing/Mixing: Add the DMSO stock to the aqueous buffer drop-by-drop while vigorously vortexing or stirring. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
-
Use an Intermediate Dilution Step: Dilute the DMSO stock in a solvent mixture that is more "aqueous-friendly," such as 50:50 ethanol:water, before the final dilution into the buffer.
For more robust solutions, refer to the detailed protocols in the Troubleshooting Guide below.
Q4: Can I use pH modification to increase the aqueous solubility?
Yes, this is a highly effective strategy. The benzimidazole ring system contains a basic nitrogen atom.[3] By lowering the pH of the solvent, this nitrogen can be protonated, forming a positively charged salt. This salt form is significantly more polar and, therefore, more soluble in water. The pKa of the conjugate acid of benzimidazole is approximately 5.6.[3] Therefore, adjusting the pH of your aqueous buffer to below 4.5 should substantially improve solubility. A detailed protocol is provided below.
Physicochemical Properties Summary
Understanding the fundamental properties of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is crucial for troubleshooting solubility.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂O₃ | [2][4] |
| Molecular Weight | 284.31 g/mol | [2][4] |
| Appearance | Colorless/White Solid | [2] |
| CAS Number | 175714-45-1 | [4] |
| Predicted pKa (Basic) | ~5.6 (for the conjugate acid) | [3] |
In-Depth Troubleshooting Guide
This section provides detailed, step-by-step protocols for overcoming significant solubility challenges.
Workflow: Selecting a Solubilization Strategy
Before diving into protocols, use this decision tree to select the most appropriate strategy for your experimental needs.
Caption: Decision tree for solubility troubleshooting.
Protocol 1: Solubilization by pH Adjustment
Principle: This method leverages the basicity of the benzimidazole ring. In an acidic environment (pH < pKa), the molecule becomes protonated, forming a water-soluble cationic salt.
Step-by-Step Methodology:
-
Prepare an Acidic Solvent: Prepare a 10 mM HCl solution in deionized water (approx. pH 2). Alternatively, a citrate or acetate buffer (pH 3-4) can be used if a specific pH must be maintained.
-
Weigh the Compound: Accurately weigh the required amount of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole powder.
-
Dissolution: Add the acidic solvent to the powder incrementally.
-
Facilitate Dissolution: Vortex or sonicate the mixture for 5-10 minutes. Gentle warming (37°C) can also be applied but monitor for any degradation if the compound is heat-sensitive.
-
pH Neutralization (Optional): If the final experiment must be at a neutral pH, this acidic stock can be carefully and slowly added to a well-buffered neutral solution (e.g., 10x PBS). The key is that the final buffer concentration must be high enough to neutralize the added acid and maintain the desired pH. The compound should remain in a supersaturated but soluble state for a period sufficient for many experiments. Always run a stability test to see how long it remains in solution at neutral pH.
-
Sterilization: Filter-sterilize the final solution using a 0.22 µm syringe filter compatible with your solvent system (e.g., PVDF for aqueous solutions).
Protocol 2: Co-Solvent Systems
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.[5] This is a widely used technique for liquid formulations.[5]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
Step-by-Step Methodology:
-
Solvent Selection: Choose a co-solvent that is compatible with your experimental system.
-
Prepare Co-solvent Mixture: Prepare various mixtures of the co-solvent with your aqueous buffer (e.g., 10%, 20%, 30% v/v of co-solvent in buffer).
-
Determine Solubility: Add a known excess amount of the compound to a fixed volume of each co-solvent mixture.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Quantify: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it, and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV (see below).
-
Select Optimal System: Choose the co-solvent mixture that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or assay interference.
Protocol 3: Cyclodextrin-Mediated Solubilization
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The non-polar 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole molecule can be encapsulated within the hydrophobic core, forming an inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[6][7]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Commonly used due to its high aqueous solubility and low toxicity.[6]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Used in several parenteral formulations for its ability to enhance stability and solubility.[6]
Caption: Mechanism of cyclodextrin encapsulation.
Step-by-Step Methodology (Kneading Method):
-
Weigh Components: Weigh out the drug and the selected cyclodextrin, typically at a 1:1 or 1:2 molar ratio.
-
Create a Paste: Place the powders in a mortar. Add a small amount of a suitable solvent (e.g., 50% methanol in water) to form a thick, consistent paste.
-
Knead: Knead the paste thoroughly with a pestle for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Dry: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated, yielding a solid powder.
-
Reconstitute: This powdered inclusion complex can now be dissolved directly in your aqueous buffer. The dissolution should be significantly faster and result in a higher achievable concentration compared to the free drug.
-
Confirm: It is best practice to confirm the final concentration analytically.
Analytical Quantification
To ensure the accuracy of your experiments, you must be able to reliably quantify the concentration of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole in your final solutions.
Recommended Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the separation, identification, and quantification of compounds in a mixture.[8][9]
Typical Starting HPLC Parameters:
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure the analyte is protonated and sharpens peaks).
-
Example Gradient: Start at 30% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, return to 30% ACN and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Benzimidazoles typically have strong UV absorbance between 270-300 nm. An initial UV scan should be performed to determine the λmax (wavelength of maximum absorbance) for optimal sensitivity.
-
Quantification: Create a standard curve by injecting known concentrations of the compound (prepared gravimetrically in a suitable solvent like methanol) to establish a linear relationship between peak area and concentration. Use this curve to determine the concentration of your experimental samples.
References
-
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. (n.d.). National Center for Biotechnology Information, U.S. National Library of Medicine. Retrieved from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2011). National Center for Biotechnology Information, U.S. National Library of Medicine. Retrieved from [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). National Center for Biotechnology Information, U.S. National Library of Medicine. Retrieved from [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2013). ResearchGate. Retrieved from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). MDPI. Retrieved from [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). SciSpace. Retrieved from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2009). ACS Publications. Retrieved from [Link]
-
Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Methods of solubility enhancements. (2015). SlideShare. Retrieved from [Link]
-
Benzimidazole derivative. (n.d.). Solubility of Things. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Solubility of Benzimidazoles in Alcohols. (2010). ResearchGate. Retrieved from [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2022). ResearchGate. Retrieved from [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (2011). Acta Poloniae Pharmaceutica – Drug Research. Retrieved from [Link]
-
(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (2025). MDPI. Retrieved from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
-
Benzimidazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthetic and Biological Aspects of Benzimidazole Derivatives. (2021). Chemistry & Biology Interface. Retrieved from [Link]
-
5-methoxy-1H-benzimidazole. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Center for Biotechnology Information, U.S. National Library of Medicine. Retrieved from [Link]
-
5 Difluoro Methoxy 2 Mercapto Benzimidazole at Best Price - High Quality and Purity. (n.d.). IndiaMART. Retrieved from [Link]
-
5-DIFLUORO METHOXY -2-MERCAPTO BENZIMIDAZOLE. (n.d.). Atom Pharma. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. 2-(3,4,5-TRIMETHOXYPHENYL)-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
Technical Support Center: Overcoming Drug Resistance with Benzimidazole Derivatives
Prepared by: Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the study of benzimidazole derivatives as a strategy to overcome drug resistance in therapeutic contexts, particularly in oncology. It provides field-proven insights, troubleshooting guides for common experimental hurdles, and answers to frequently asked questions to support your research and development efforts.
Part 1: Troubleshooting Guide
This section addresses specific technical issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My novel benzimidazole derivative shows poor solubility in aqueous media for cell-based assays. How can I effectively solubilize it without introducing experimental artifacts?
Answer: This is a common and critical challenge, as many benzimidazole derivatives are hydrophobic.[1][2] Improper solubilization can lead to inaccurate concentration measurements and precipitation in culture media, yielding unreliable results.
Probable Causes & Solutions:
-
Inadequate Primary Solvent: The initial choice of solvent is crucial.
-
Recommended Action: Use 100% Dimethyl Sulfoxide (DMSO) as the primary solvent to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is a powerful solvent for many organic molecules and is compatible with most cell culture experiments at low final concentrations.[2]
-
Causality: Benzimidazoles often have a rigid, planar structure that is difficult to solvate with water. A strong aprotic solvent like DMSO is necessary to break up the crystal lattice and fully dissolve the compound.
-
-
Precipitation Upon Dilution: The compound may dissolve in pure DMSO but crash out when diluted into aqueous culture medium.
-
Recommended Action: Perform serial dilutions. First, dilute the DMSO stock in a small volume of a secondary solvent like ethanol or polyethylene glycol (PEG) before making the final dilution in your aqueous buffer or culture medium. Always add the compound stock to the aqueous solution with vigorous vortexing to ensure rapid dispersion.
-
Pro-Tip: Visually inspect your final working solutions under a microscope. The presence of crystals or precipitates indicates a solubility issue that will invalidate your results.
-
-
Final Solvent Concentration is Too High: The vehicle (e.g., DMSO) itself can be toxic to cells, masking the true effect of your compound.
-
Recommended Action: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%. You MUST run a "vehicle control" experiment (cells treated with the same final concentration of DMSO without the compound) to confirm that the solvent has no significant effect on cell viability or the endpoint you are measuring.
-
Solubilization Strategies Comparison:
| Strategy | Pros | Cons | Best For |
| DMSO | High dissolving power; widely used. | Can be toxic at >0.5%; may interfere with some assays. | Initial stock solutions for most in vitro assays. |
| Formulation with Cyclodextrins | Increases aqueous solubility; can improve bioavailability.[2] | Requires optimization for each compound; can be costly. | In vivo studies; compounds with persistent solubility issues. |
| Nanoparticle Encapsulation | Enhances stability and delivery; can improve therapeutic index.[1] | Complex formulation process; requires specialized equipment. | Advanced drug delivery studies; preclinical development. |
Question 2: I'm observing high variability in my IC50 values for the same compound across different experimental runs. What are the likely sources of this inconsistency?
Answer: Inconsistent IC50 values are a frustrating issue that undermines the reliability of your data. The root cause is often a combination of subtle variations in biological and technical parameters.
Systematic Troubleshooting Workflow:
Below is a logical workflow to diagnose the source of variability.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Explanation of Key Checkpoints:
-
Cell Passage Number: Cells at high passage numbers can undergo genetic drift, altering their response to drugs. Always use cells within a consistent and low passage range for a series of experiments.
-
Compound Stability: Some derivatives may be unstable in aqueous media over the 24-72 hour incubation period. Consider performing a time-course experiment to see if the compound's effect diminishes over time. You can also assess compound stability using HPLC.
-
Plate Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which concentrates the compound and media components, leading to skewed results. Avoid using the outer wells for experimental data or ensure proper humidification during incubation.
Question 3: My benzimidazole derivative is highly cytotoxic to my resistant cancer cell line, but it also kills my non-cancerous control cell line. How should I proceed?
Answer: This indicates a potential lack of selectivity and a narrow therapeutic window, which is a significant hurdle for clinical translation.[1] The goal is to kill cancer cells while sparing healthy tissue.
Causality & Next Steps:
-
Mechanism of Action is a "Housekeeping" Function: The compound may be targeting a pathway essential for all cells, not just cancer cells (e.g., general disruption of mitochondrial function or DNA synthesis).
-
Action: Perform a dose-response curve on both the cancer and non-cancerous cell lines. Calculate the IC50 for each and determine the Selectivity Index (SI) .
-
SI = IC50 (non-cancerous cells) / IC50 (cancer cells)
-
An SI value > 10 is generally considered promising. A value close to 1 indicates poor selectivity.
-
-
-
Structure-Activity Relationship (SAR) Exploration: The current chemical scaffold may be inherently non-selective.
-
Action: This is an opportunity for medicinal chemistry optimization. Synthesize and screen a small library of analogues with modifications at different positions of the benzimidazole ring (e.g., positions 1, 2, and 5/6).[3][4] The goal is to identify a new derivative with an improved SI while retaining potency against the resistant cancer cells.
-
-
Investigate Multi-Targeting: The compound might be hitting multiple targets.
-
Action: Use computational docking or proteomic approaches to predict potential off-targets. This can provide valuable insights for redesigning the molecule to be more specific to the intended cancer target.[1]
-
Part 2: Frequently Asked Questions (FAQs)
Question 1: What are the primary mechanisms through which benzimidazole derivatives overcome multidrug resistance (MDR)?
Answer: Benzimidazole derivatives are versatile scaffolds that can overcome resistance through several distinct and sometimes overlapping mechanisms.[5] This multi-pronged approach is what makes them so promising.
-
Inhibition of Efflux Pumps: Many cancer cells achieve resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which act as pumps to expel chemotherapy drugs.[1] Certain benzimidazole derivatives have been specifically designed to inhibit these pumps, thereby restoring intracellular concentrations of co-administered chemotherapy agents.[6]
-
Targeting Microtubules: Several benzimidazoles (like albendazole and fenbendazole) function as microtubule-destabilizing agents.[2][7] They bind to β-tubulin, preventing its polymerization into microtubules. This disrupts mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5] This mechanism is often effective in cells that have developed resistance to other drug classes like taxanes, which target microtubules differently.
-
Inhibition of Key Signaling Pathways: Drug resistance is often linked to the upregulation of pro-survival signaling pathways like PI3K/AKT/mTOR or MAPK.[1] Many novel benzimidazole derivatives are potent kinase inhibitors, targeting components of these pathways (e.g., EGFR, VEGFR, CDKs), thereby cutting off the survival signals that allow resistant cells to thrive.[1][8]
-
Induction of Apoptosis and DNA Damage: Some derivatives can directly intercalate with DNA or inhibit topoisomerase enzymes, which are critical for DNA replication and repair.[3][8] This leads to catastrophic DNA damage and triggers apoptosis, bypassing resistance mechanisms that rely on preventing drug-target interaction.
Caption: Key mechanisms of benzimidazoles in overcoming drug resistance.
Question 2: How should I select the appropriate drug-resistant cell line model for my experiments?
Answer: The choice of cell line is fundamental to the validity and clinical relevance of your study. A poorly chosen model can lead to misleading conclusions.
Key Considerations:
-
Characterized Mechanism of Resistance: The most robust models are those where the mechanism of resistance is well-defined. For example:
-
For Efflux Pump Studies: Use a cell line known to overexpress a specific ABC transporter (e.g., CEM/ADR5000 for ABCB1).[6]
-
For Target Mutation Studies: Use a cell line with a known mutation in the drug target that confers resistance (e.g., EGFR T790M mutation for resistance to first-generation EGFR inhibitors).
-
-
Use Isogenic Cell Line Pairs: The gold standard is to use a drug-resistant cell line alongside its parental, drug-sensitive counterpart. This isogenic background ensures that any observed differences in drug response are directly attributable to the acquired resistance mechanism, rather than other genetic variations between different cell lines.
-
Relevance to Human Disease: Whenever possible, choose cell lines derived from human cancers that are known to develop the type of resistance you are studying. For example, using a breast cancer cell line like MCF-7/ADR is highly relevant for studying resistance to doxorubicin in breast cancer.[9]
-
Validation: Before beginning large-scale screening, you must validate the resistance profile of your chosen cell line. Confirm the overexpression of the resistance-conferring protein (e.g., via Western Blot for P-glycoprotein) and verify the IC50 of the resistance-inducing drug.
Question 3: What is the importance of Structure-Activity Relationship (SAR) studies for developing benzimidazole-based drugs?
Answer: SAR studies are the cornerstone of medicinal chemistry and are essential for transforming a moderately active "hit" compound into a potent and selective "lead" candidate. The benzimidazole scaffold is highly versatile, and small changes to its substituents can have profound effects on its biological activity.[5][8]
Key Principles:
-
Position 2 Substitutions: This is often the most critical position for modulating target affinity.[8][10] Attaching different aryl or heterocyclic groups here can dramatically change which kinases or enzymes the molecule inhibits.
-
Positions 5 and 6 Substitutions: Modifications at these positions on the benzene ring, such as adding electron-withdrawing (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3), can fine-tune the electronic properties of the entire molecule.[11] This influences target binding, cell permeability, and metabolic stability.
-
Position 1 (N-alkylation): Adding substituents at the N1 position can improve pharmacokinetic properties like solubility and membrane permeability, which is crucial for bioavailability in vivo.
By systematically synthesizing and testing analogues, you can build a clear map of which chemical features are essential for potency and which can be modified to reduce toxicity or improve drug-like properties.[3]
Part 3: Key Experimental Protocol
Protocol: In Vitro Cell Viability (MTT) Assay to Determine IC50
This protocol provides a reliable method for assessing the cytotoxicity of your benzimidazole derivatives against both drug-sensitive and drug-resistant cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Drug-sensitive and drug-resistant cell lines
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)
-
Benzimidazole derivative stock solution (e.g., 10 mM in 100% DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (100%, cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology:
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cells in complete medium to the optimal seeding density (typically 3,000-10,000 cells per well, determined empirically for each cell line). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave a few wells with medium only to serve as a blank control. e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of your benzimidazole derivative in complete medium from your high-concentration DMSO stock. For a typical IC50 curve, you might use concentrations ranging from 0.01 µM to 100 µM. b. Crucially, ensure the final DMSO concentration is identical in all wells (including the vehicle control) and does not exceed 0.5%. c. Remove the old medium from the cells and add 100 µL of the medium containing the appropriate drug concentration. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). d. Incubate for the desired time period (typically 48 or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from all wells without disturbing the formazan crystals at the bottom. b. Add 100 µL of 100% DMSO to each well to dissolve the formazan crystals. c. Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use the wells with medium only as a blank to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control:
- % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 b. Plot the % Viability against the log of the compound concentration. c. Use a non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved from [Link]
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biointerface Research in Applied Chemistry, 15(3), 26.
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research. Retrieved from [Link]
-
Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34899-34927. Retrieved from [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Medicinal Chemistry. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (n.d.). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Advances. Retrieved from [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. Retrieved from [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Current Organic Synthesis. Retrieved from [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PubMed Central. Retrieved from [Link]
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.org.
-
Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). PubMed Central. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419-2436. Retrieved from [Link]
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
-
New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (n.d.). ACS Omega. Retrieved from [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ajrconline.org [ajrconline.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Arylbenzimidazoles
Welcome to the technical support guide for the synthesis of 2-arylbenzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter at the bench. The solutions are based on established chemical principles and field-proven insights.
Problem 1: My reaction yield is low, or the reaction is not going to completion.
Q: I've followed a standard procedure condensing an o-phenylenediamine with an aryl aldehyde, but my TLC analysis shows significant starting material even after extended reaction times. What's going wrong?
A: This is a frequent issue that can stem from several factors, ranging from reactant purity to suboptimal reaction conditions. Let's break down the probable causes and solutions.
-
Cause A: Purity of o-Phenylenediamine (OPD)
-
Expertise & Experience: o-Phenylenediamines are notoriously susceptible to aerial oxidation, which produces highly colored, polymeric impurities.[1] These impurities not only reduce the effective concentration of your starting material but can also interfere with catalysts. Oxidized OPD often appears as dark green, brown, or black crystals instead of a light tan or off-white solid.
-
Trustworthiness (Self-Validating Protocol): Before starting your reaction, assess the purity of your OPD. If it is significantly discolored, it must be purified. A simple and effective method is to dissolve the material in a minimum amount of a hot solvent mixture (e.g., 3:1 hexane/ethyl acetate), pass it through a short plug of silica gel, and evaporate the solvent.[1] The purified, lighter-colored OPD will give you a reliable baseline for your reaction's success.
-
-
Cause B: Insufficient Activation of the Aldehyde
-
Expertise & Experience: The initial step of the reaction is the nucleophilic attack of the diamine onto the aldehyde's carbonyl carbon. This step is often the rate-limiting one and requires sufficient activation of the carbonyl group, especially for electron-rich or sterically hindered aldehydes.
-
Trustworthiness (Self-Validating Protocol): If you are running the reaction under neutral or catalyst-free conditions, the activation may be insufficient.[2] The addition of a catalytic amount of an acid can dramatically accelerate the reaction.
-
Brønsted Acids: Acetic acid or a trace amount of HCl promotes the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.[3][4]
-
Lewis Acids: Catalysts like Indium(III) triflate (In(OTf)₃) or Zirconium(IV) oxychloride (ZrOCl₂) are highly effective at coordinating to the carbonyl oxygen, thereby activating the aldehyde for attack.[5][6]
-
-
-
Cause C: Inefficient Oxidative Cyclization
-
Expertise & Experience: After the initial condensation to form a Schiff base intermediate, the molecule must undergo cyclization and then oxidation (dehydrogenation) to form the aromatic benzimidazole ring.[7] Without an efficient oxidant, the reaction can stall at the dihydrobenzimidazole intermediate.
-
Trustworthiness (Self-Validating Protocol): Ensure your reaction has an appropriate oxidant. While some procedures rely on air as a "green" oxidant, this can be slow and inefficient. Consider adding a dedicated oxidizing agent.
-
Mild Oxidants: Hydrogen peroxide (H₂O₂) in the presence of an acid catalyst is a common and effective choice.[3]
-
Hypervalent Iodine: Reagents like (diacetoxyiodo)benzene (PIDA) provide mild and high-yielding conditions.[3]
-
Other Systems: Oxone in wet DMF is another rapid and efficient system for this transformation.[3]
-
-
Problem 2: My TLC plate is messy, showing multiple product spots that are difficult to separate.
Q: My reaction seems to have worked, but I have a cluster of spots on my TLC, and purification by column chromatography is yielding mixed fractions. What are these side products and how can I avoid them?
A: The formation of multiple byproducts is a classic sign of competing reaction pathways. Understanding these pathways is key to suppressing them. The reaction between OPD and aldehydes can be complex, especially if stoichiometry is not controlled.[8]
-
Cause A: Formation of 1,2-Disubstituted and N-Alkylated Byproducts
-
Expertise & Experience: The most common side reaction involves the reaction of one molecule of OPD with two molecules of the aldehyde. This can lead to the formation of a di-imine intermediate, which can subsequently cyclize to form a 2-aryl-1-(arylmethyl)-1H-benzimidazole.[4] This side product often has a similar polarity to the desired product, complicating purification.
-
Trustworthiness (Self-Validating Protocol):
-
Control Stoichiometry: The simplest solution is to adjust the stoichiometry. Instead of a 1:1 ratio of OPD to aldehyde, use a slight excess of the OPD (e.g., 1.1 to 1.0 equivalents). This ensures the aldehyde is consumed before it can react a second time.
-
Monitor Carefully: Run the reaction with careful TLC monitoring. Add the aldehyde slowly to the solution of OPD to maintain a low concentration of the aldehyde throughout the reaction, disfavoring the 2:1 reaction.
-
-
-
Cause B: Over-oxidation or Substrate Decomposition
-
Expertise & Experience: Aggressive oxidants or excessively high temperatures can lead to the degradation of the benzimidazole ring or the sensitive OPD starting material, resulting in a complex mixture of tars and minor products.
-
Trustworthiness (Self-Validating Protocol): If you suspect over-oxidation, switch to a milder oxidant (e.g., from KMnO₄ to air/catalyst or H₂O₂).[3] Similarly, try running the reaction at a lower temperature for a longer duration. Many modern methods allow the synthesis to proceed efficiently even at room temperature.[2][3]
-
| Side Product Structure | Common Name | Probable Cause | Identification Tip (MS, NMR) |
| 2-Aryl-1-(arylmethyl)-1H-benzimidazole | Excess aldehyde (2:1 stoichiometry)[4] | Mass spec will show M+ corresponding to (OPD + 2Aldehyde - 2H₂O). ¹H NMR will show a characteristic singlet around 5.5 ppm for the benzylic CH₂ group.[4] | |
| 1,2,3,4-Tetrahydroquinoxaline | Incomplete oxidation/dehydrogenation | Mass spec will show M+ corresponding to (Product + 2H). The aromatic region in ¹H NMR will show aliphatic protons. | |
| Bis(benzimidazolyl)methane | Reaction with formaldehyde impurity or specific aldehydes | Mass spec will show M+ corresponding to (2*Benzimidazole + CH₂ - 2H). | |
| Dark, insoluble material | Polymeric oxidation products | Air oxidation of OPD; harsh reaction conditions | Insoluble in common NMR solvents. Broad, unresolved peaks if partially soluble. |
Visualizing Reaction Pathways
To better understand the chemistry, let's visualize the intended reaction and a common side reaction pathway.
Caption: Main synthetic pathway to 2-arylbenzimidazoles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Introduction
Welcome to the technical support center for the scale-up synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. This valuable heterocyclic compound is a key structural motif in numerous pharmacologically active agents, demonstrating a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] The synthesis of this molecule, while straightforward at the lab scale, presents unique challenges when transitioning to pilot and manufacturing scales. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of large-scale synthesis, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible process.
The most common and industrially viable route for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a corresponding aldehyde.[4][5][6] In the case of our target molecule, this involves the reaction between o-phenylenediamine and 3,4,5-trimethoxybenzaldehyde. While seemingly simple, scaling up this reaction requires careful consideration of heat management, reagent addition rates, solvent selection, and product purification to avoid common pitfalls such as low yields, impurity formation, and runaway reactions.[5] This support center will address these critical aspects in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Diagram of the General Synthetic Pathway
Caption: General reaction scheme for the synthesis of the target molecule.
Troubleshooting Guide & FAQs
This section is structured to directly address specific issues you may encounter during the scale-up synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.
Low Product Yield
Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?
A1: A drop in yield upon scale-up is a common challenge and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine) and that the stirring speed is optimized to maintain a homogeneous reaction mixture. Baffles within the reactor can also improve mixing efficiency.
-
-
Poor Heat Transfer: The condensation reaction is often exothermic.[5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to an uncontrolled temperature increase and the formation of degradation products.
-
Solution: Implement a robust temperature control system. This may involve using a reactor with a cooling jacket and a reliable temperature probe. A slow, controlled addition of one of the reactants (typically the aldehyde) can also help manage the exotherm.[5]
-
-
Suboptimal Reaction Conditions: Conditions that worked well on a small scale may not be optimal for a larger batch.
-
Solution: Re-optimize key parameters at the pilot scale. This includes reaction temperature, concentration, and reaction time. Monitoring the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal endpoint.[7][8]
-
-
Starting Material Quality: Impurities in your o-phenylenediamine or 3,4,5-trimethoxybenzaldehyde can interfere with the reaction.[8] o-Phenylenediamine is particularly susceptible to oxidation, which can result in colored impurities.[8]
-
Solution: Ensure the purity of your starting materials. If necessary, purify them before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of o-phenylenediamine.[8]
-
Table 1: Key Parameters for Yield Optimization
| Parameter | Lab Scale (Typical) | Scale-Up Consideration | Recommended Action |
| Mixing | Magnetic Stirrer | Inefficient agitation, localized concentrations | Use appropriate mechanical stirrer (anchor, turbine), consider baffles. |
| Temperature | Oil Bath / Heating Mantle | Poor heat dissipation, exotherm control | Use a jacketed reactor with a reliable temperature control system. |
| Reagent Addition | All at once | Potential for runaway reaction | Slow, controlled addition of the aldehyde. |
| Atmosphere | Air | Oxidation of o-phenylenediamine | Conduct the reaction under an inert atmosphere (N₂ or Ar). |
Impurity Formation
Q2: I am observing significant impurity peaks in my crude product analysis. What are the common side products and how can I minimize their formation?
A2: The formation of impurities is a major concern in scale-up synthesis, impacting both yield and the complexity of purification. Here are the most common impurities and strategies to mitigate them:
-
1,2-Disubstituted Benzimidazole: A frequent side product is the 1-benzyl-2-phenyl-1H-benzimidazole derivative, formed from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[4]
-
Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of o-phenylenediamine relative to the aldehyde can favor the formation of the desired 2-substituted product.[8] The choice of solvent can also influence selectivity; for instance, non-polar solvents may favor the 2-substituted product.[8]
-
-
Unreacted Starting Materials: Incomplete conversion will leave you with residual o-phenylenediamine and 3,4,5-trimethoxybenzaldehyde in your crude product.
-
Solution: Monitor the reaction to completion using TLC or HPLC. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary. Ensure your starting materials are of high purity, as impurities can inhibit the reaction.[8]
-
-
Oxidation Products: As mentioned, o-phenylenediamine is prone to oxidation, leading to colored byproducts that can be difficult to remove.[8]
-
Solution: Perform the reaction under an inert atmosphere.[8] Using fresh, high-purity o-phenylenediamine is also recommended.
-
Diagram of Side Product Formation
Caption: Competing reaction pathways leading to desired and side products.
Product Purification
Q3: I am struggling with the purification of my product on a larger scale. What are the recommended methods?
A3: Large-scale purification requires different strategies compared to lab-scale chromatography.
-
Recrystallization: This is often the most efficient and scalable method for purifying solid organic compounds.
-
Procedure: The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures. Common solvents for recrystallizing benzimidazole derivatives include ethanol, methanol, and ethyl acetate.[9][10]
-
Troubleshooting: If the product "oils out" instead of crystallizing, try using a more polar solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
-
Slurry Washing: If the crude product is relatively pure, a simple slurry wash with a suitable solvent can be effective in removing minor impurities.
-
Procedure: The crude solid is stirred with a solvent in which the impurities are soluble but the product is not. The solid is then filtered and washed.
-
-
Column Chromatography: While less ideal for very large quantities, flash column chromatography can be used for multi-kilogram scale purifications if necessary.
-
Considerations: This method is more resource-intensive in terms of solvent consumption and time. It is typically reserved for high-value products or when recrystallization is not effective.
-
Table 2: Comparison of Purification Methods for Scale-Up
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | Highly scalable, cost-effective, can yield very pure product. | Requires finding a suitable solvent system, potential for product loss in the mother liquor. | Purifying large quantities of solid products. |
| Slurry Washing | Simple, fast, uses less solvent than recrystallization. | Less effective for removing significant amounts of impurities. | Removing minor, more soluble impurities. |
| Column Chromatography | High resolution, can separate complex mixtures. | Resource-intensive (solvents, silica), less scalable than recrystallization. | High-value products or when other methods fail. |
Experimental Protocol: Scale-Up Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole on a larger scale.
Materials and Equipment
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Inert gas source (Nitrogen or Argon)
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Reagents
-
o-Phenylenediamine
-
3,4,5-Trimethoxybenzaldehyde
-
Methanol (or other suitable solvent)
-
Sodium bisulfite (optional, as a catalyst)[1]
Procedure
-
Reactor Setup: Set up the jacketed reactor and ensure it is clean and dry. Purge the reactor with an inert gas.
-
Charge Reactants: Charge the reactor with o-phenylenediamine (1.0 equivalent) and methanol. Begin stirring to dissolve the solid.
-
Prepare Aldehyde Solution: In a separate vessel, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) in methanol. If using a catalyst like sodium bisulfite, it can be added to the reactor at this stage.[1]
-
Controlled Addition: Slowly add the 3,4,5-trimethoxybenzaldehyde solution to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature and use the cooling jacket to maintain the desired temperature (typically room temperature to a gentle reflux, optimization may be required).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 4-24 hours.[1]
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent volume can be reduced under vacuum to induce precipitation.
-
Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the filter cake with cold methanol to remove any residual impurities.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature until a constant weight is achieved.
References
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journals. Retrieved from [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl). (2024). RSC Publishing. Retrieved from [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). National Institutes of Health. Retrieved from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved from [Link]
-
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. (2008). National Institutes of Health. Retrieved from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-(3,4,5-TRIMETHOXYPHENYL)-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallographic Analysis of Benzimidazole Compounds
Welcome to the technical support center for the crystallographic analysis of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working to elucidate the solid-state structures of this vital class of heterocyclic compounds. Benzimidazoles are privileged scaffolds in medicinal chemistry, but their strong hydrogen-bonding capabilities and potential for polymorphism can present unique challenges during crystallization and structural analysis.
This resource provides field-proven insights and structured troubleshooting protocols to help you navigate common experimental hurdles, from growing diffraction-quality single crystals to achieving a refined, reliable crystal structure.
Frequently Asked Questions (FAQs)
Q1: I'm not getting any crystals at all; my compound just "oils out" or forms an amorphous precipitate. What's the first thing I should check?
A: The most common culprits are purity, solvent choice, and the rate of supersaturation. First, ensure your compound is sufficiently pure (ideally >95%), as impurities can significantly inhibit crystal growth.[1] Next, re-evaluate your solvent system. "Oiling out" often happens when the compound is too soluble in the chosen solvent or when the temperature change is too rapid. Try a less-polar solvent or a binary solvent system to better control solubility.[2]
Q2: My crystals are too small or needle-like. How can I grow larger, more well-defined single crystals?
A: The formation of many small crystals indicates that the nucleation rate is too high compared to the growth rate.[1] To favor growth over nucleation, you must slow down the entire crystallization process.[3] Try reducing the rate of evaporation (e.g., by using fewer holes in the covering foil), slowing the cooling rate of a saturated solution, or using vapor diffusion with a less volatile precipitant.[1][4]
Q3: My benzimidazole derivative seems to crystallize in different forms (polymorphs). How does this affect my analysis?
A: Polymorphism is common for compounds like benzimidazoles that have flexible conformations and strong hydrogen bond donors/acceptors. Different polymorphs can have distinct physical properties. It is crucial to characterize the specific form you have obtained. Meticulously record your crystallization conditions (solvent, temperature, rate) for reproducibility. Be aware that factors like impurities can sometimes stabilize an otherwise elusive polymorph.[5]
Q4: I have a crystal, but it doesn't diffract X-rays well. What could be the issue?
A: Poor diffraction is typically due to a lack of long-range internal order (high mosaicity) or significant solvent inclusion leading to disorder.[3][6] The crystal may appear perfect to the naked eye, but be internally flawed. The solution is to refine your crystallization conditions to promote slower, more ordered growth.[3] Consider techniques that offer finer control, such as vapor diffusion or solvent layering.[4]
Q5: During structure refinement, I'm seeing large residual electron density peaks or my R-factor is high. What are the likely causes for a benzimidazole structure?
A: For benzimidazole derivatives, high R-factors and residual density often point to molecular disorder, particularly in flexible side chains or unresolved solvent molecules.[7][8][9] The benzimidazole core itself is rigid, but substituents can adopt multiple conformations. Another possibility is incorrect space group assignment or twinning. Always use validation tools like PLATON or checkCIF to help identify these issues.[10]
In-Depth Troubleshooting Guides
Section 1: Crystal Growth & Optimization
The prerequisite for any successful crystallographic analysis is a high-quality single crystal. Benzimidazoles, with their ability to form strong N-H···N and N-H···O hydrogen bonds, often require careful tuning of crystallization conditions.[11][12]
Problem 1.1: Complete Failure to Crystallize (Amorphous Solid or Oil)
-
Causality: This state arises when the free energy barrier to nucleation is not overcome, or when phase separation (oiling out) is kinetically favored over crystallization. This is often due to excessively high solubility or a supersaturation rate that is too rapid.
-
Troubleshooting Protocol:
-
Verify Purity: Re-purify your compound. Techniques like column chromatography followed by recrystallization from a standard solvent like ethanol can remove minor impurities that inhibit nucleation.[13][14][15]
-
Systematic Solvent Screening: Do not rely on a single solvent. Create a solubility profile for your compound across a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetonitrile, ethanol, water). A good starting point for slow evaporation is a solvent in which the compound has moderate solubility.[1]
-
Employ Multi-Solvent Systems: If your compound is highly soluble in one solvent (e.g., DMF, DMSO) and insoluble in another (e.g., water, ether), use a vapor diffusion or liquid-liquid diffusion (layering) setup.[4] This creates a slow, gradual change in solvent composition, promoting ordered crystal growth. Be cautious with high-boiling point, strong hydrogen-bonding solvents like DMF, as they can sometimes lead to intractable precipitates.[16]
-
Control Temperature: If attempting cooling crystallization, ensure the cooling is slow. A programmable water bath or placing the solution in a Dewar flask can slow the cooling process from hours to days, preventing rapid precipitation.[17]
-
Problem 1.2: Formation of Microcrystals, Needles, or Plates
-
Causality: This morphology indicates that nucleation is happening too quickly and/or growth is occurring anisotropically (preferentially along one crystal face). The goal is to reduce the number of nucleation sites and encourage isotropic growth.
-
Troubleshooting Protocol:
-
Reduce Supersaturation Level: Start with a solution that is just barely saturated at a given temperature. A less concentrated solution provides fewer nucleation opportunities, allowing the few crystals that do form to grow larger.
-
Minimize Disturbances: Ensure the crystallization vessel is in a vibration-free environment. Physical disturbances can trigger mass nucleation events.
-
Introduce Seeding: If you have previously obtained even one suitable microcrystal, use it as a seed. Introduce the seed crystal into a carefully prepared, slightly undersaturated solution. The seed provides a perfect template for growth, bypassing the stochastic nucleation step.[4]
-
Consider Co-crystallization: If the compound resists forming a robust lattice on its own, consider co-crystallization with a suitable partner (e.g., a carboxylic acid) that can form strong, predictable hydrogen bonds with the benzimidazole core, leading to a more stable crystal lattice.[18]
-
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case |
| n-Hexane | 0.1 | 69 | Precipitant / Anti-solvent |
| Diethyl Ether | 2.8 | 35 | Precipitant / Vapor Diffusion |
| Ethyl Acetate | 4.4 | 77 | Primary Solvent / Co-solvent |
| Acetone | 5.1 | 56 | Primary Solvent |
| Acetonitrile | 5.8 | 82 | Primary Solvent[19] |
| Ethanol | 4.3 | 78 | Primary Solvent / Recrystallization[11][19] |
| Methanol | 5.1 | 65 | Primary Solvent |
| Dimethylformamide (DMF) | 6.4 | 153 | High-solubility solvent (use with caution)[16][19] |
| Water | 10.2 | 100 | Precipitant / Co-solvent for salts |
This method is highly effective for sensitive compounds and when only small amounts of material are available.[4]
-
Prepare the Inner Vial: Dissolve 2-5 mg of your purified benzimidazole derivative in 50-100 µL of a "good" solvent (e.g., acetonitrile, ethanol) in a small, open vial.
-
Prepare the Outer Reservoir: In a larger, sealable jar or beaker, add 1-2 mL of a "poor" or "precipitant" solvent in which your compound is insoluble (e.g., diethyl ether, hexane). The precipitant should be more volatile than the primary solvent.
-
Set up the System: Carefully place the inner vial inside the larger jar, ensuring the solvent levels are not in contact. Seal the jar tightly.
-
Incubate: The more volatile precipitant will slowly diffuse into the inner vial, gradually lowering the solubility of your compound and inducing slow, controlled crystallization over several days to weeks.
Section 2: Data Collection & Processing
Problem 2.1: Crystals Diffract Poorly or Decay Rapidly in the X-ray Beam
-
Causality: Poor diffraction quality points to internal disorder (mosaicity).[3] Beam decay suggests either radiation damage or the loss of disordered solvent molecules from the crystal lattice upon exposure to the X-ray beam or cryo-stream.
-
Troubleshooting Protocol:
-
Screen Multiple Crystals: Never assume the first crystal is the best. Screen several samples from the same batch, and if possible, from different crystallization conditions.
-
Optimize Cryo-protection: If collecting data at low temperatures (standard practice), ensure proper cryo-protection. Disordered solvent loss is a major issue. Try soaking the crystal briefly in a solution of its mother liquor mixed with a cryo-protectant like glycerol or paratone-N before flash-cooling.
-
Adjust Data Collection Strategy: If decay is observed, reduce the total exposure time per frame and increase the rotation speed. Collecting a more redundant dataset can help compensate for decay-affected frames during data processing.
-
Section 3: Structure Solution & Refinement
This is the final and most complex stage, where the diffraction data is translated into a 3D atomic model.
Problem 3.1: Difficulty in Structure Solution
-
Causality: The structure solution phase (determining initial atom positions) can fail if the data quality is poor or if the crystal possesses complex features like pseudo-symmetry or a very large number of molecules in the asymmetric unit.
-
Troubleshooting Protocol:
-
Re-evaluate Data Quality: Check your data processing statistics (e.g., R-merge, CC1/2, completeness). If they are poor, the issue lies with the crystal or data collection, and you should revisit the previous sections.
-
Try Different Solution Programs: While most modern software (e.g., SHELXT, Olex2) is highly automated and robust, sometimes one program succeeds where another fails.[9][19]
-
Problem 3.2: High R-factors and Residual Electron Density in Refinement
-
Causality: Once a preliminary model is obtained, refinement optimizes it. Persistently high R-factors (>10%) or large peaks in the difference Fourier map (Q-peaks) indicate a problem with the model. For benzimidazoles, the most common causes are:
-
Troubleshooting Protocol:
-
Model Disorder: If Q-peaks appear near a flexible part of the molecule, attempt to model it as a disordered group over two or more positions. Use refinement restraints (SAME, SADI) and constrain the site occupancy factors (SOFs) to sum to 1.0.[7]
-
Treat Disordered Solvent: If large, diffuse Q-peaks are present in solvent-accessible voids, use a solvent-masking tool like SQUEEZE in PLATON. This tool calculates the contribution of the disordered solvent to the diffraction pattern and subtracts it, often dramatically improving the refinement statistics.
-
Check for Twinning: Use software to check for evidence of twinning, especially if the crystal system appears to be of higher symmetry than expected. If twinning is present, the data must be processed and refined using a specific twin law.
-
The following diagram outlines a logical decision-making process when encountering common refinement issues with benzimidazole structures.
Caption: A decision tree for troubleshooting common crystallographic refinement issues.
References
- Technical Support Center: 1-Benzylimidazole Crystal Growth - Benchchem. (n.d.).
- Crystallization of benzimidazole by solution growth method and its characterization | Request PDF. (2025, August 9). ResearchGate.
-
The crystal structures of three disordered 2-substituted benzimidazole esters. (2021, April 9). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 21, 2026, from [Link]
-
The crystal structures of three disordered 2-substituted benzimidazole esters. (2021, April 9). PubMed. Retrieved January 21, 2026, from [Link]
- Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination - Benchchem. (n.d.).
- Guide for crystallization. (n.d.).
- Technical Support Center: Purification of Benzimidazole Derivatives - Benchchem. (n.d.).
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020, June 10). DTIC. Retrieved January 21, 2026, from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine 0.144-hydrate. (2025, December 1). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]
- Application Notes and Protocols for the Crystal Structure Determination of Benzimidazole Derivatives - Benchchem. (n.d.).
- troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem. (n.d.).
- A Comparative Guide to the X-ray Crystallography of Pyrrolo-Fused Heterocyclic Systems - Benchchem. (n.d.).
-
(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (2021, March 17). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]
-
Crystallization, Large Scale. (2021, September 24). YouTube. Retrieved January 21, 2026, from [Link]
-
I have prepared crystals of some -N and -S containing heterocycles but only a few (1 or 2) of them showed diffraction, why is this? (2014, July 1). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Crystallization of benzimidazole by solution growth method and its characterization. (2006, August 1). Wiley Online Library. Retrieved January 21, 2026, from [Link]
-
The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. (n.d.). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]
-
Growth and characterization of benzimidazole single crystals: A nonlinear optical material | Request PDF. (2025, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026, January 5). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Limitations and lessons in the use of X-ray structural information in drug design. (n.d.). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]
-
Crystal structure, thermal and optical properties of Benzimidazole benzimidazolium picrate crystal. (2025, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A review on x-ray crystallography and it's applications. (2024, April 22). The Pharma Innovation. Retrieved January 21, 2026, from [Link]
-
Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025, March 3). IJCRT.org. Retrieved January 21, 2026, from [Link]
-
Co-crystallization of a benzimidazole derivative with carboxylic acids | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. (n.d.). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]
-
Growth and Characterization of Benzimidazolium Salicylate: NLO Property from a Centrosymmetric Crystal. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. unifr.ch [unifr.ch]
- 5. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The crystal structures of three disordered 2-substituted benzimidazole esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The crystal structures of three disordered 2-substituted benzimidazole esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure and Hirshfeld surface analysis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine 0.144-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijcrt.org [ijcrt.org]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Studies of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. This document provides in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the integrity and accuracy of your stability studies.
Introduction to Stability Studies
Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] For 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, a molecule with potential therapeutic applications, understanding its degradation profile is paramount for ensuring its safety, efficacy, and shelf-life.
Forced degradation, or stress testing, is the cornerstone of these studies. By subjecting the molecule to conditions more severe than accelerated stability testing, we can identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3] The goal is to induce a target degradation of 5-20% to ensure that the analytical methods can effectively separate and quantify the degradants from the parent compound.[4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of stability studies for 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.
Q1: What are the primary degradation pathways I should be concerned about for this molecule?
A1: Based on the benzimidazole core and the trimethoxyphenyl substituent, the primary degradation pathways to investigate are:
-
Hydrolysis: The imidazole ring can be susceptible to cleavage under harsh acidic or basic conditions.
-
Oxidation: The electron-rich benzimidazole ring system and the methoxy groups on the phenyl ring are potential sites for oxidation.[6][7] Initial oxidative attack often occurs on the benzenoid ring fused to the imidazole.[6]
-
Photodegradation: Benzimidazole derivatives are known to be photosensitive.[8] Degradation can be catalyzed by light, potentially leading to dimerization or cleavage of the imidazole ring.[9][10]
Q2: What are the recommended starting conditions for a forced degradation study?
A2: The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stress testing.[1][2][4] The following table summarizes the recommended starting conditions.
| Stress Condition | Recommended Parameters | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80 °C) | Several hours to days |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80 °C) | Several hours to days |
| Oxidation | 3-30% H₂O₂, at room temperature or slightly heated | Several hours |
| Thermal Degradation | Dry heat above accelerated testing temperatures (e.g., 80-100 °C) | Several days |
| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light (300-800 nm)[2][8] | As per ICH Q1B |
Q3: Which analytical technique is most suitable for a stability-indicating method?
A3: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for developing a stability-indicating method for small molecules like 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.[11][12][13][14] Its ability to separate the parent drug from its degradation products is crucial. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and characterization of unknown degradation products.
Q4: How do I confirm that my analytical method is "stability-indicating"?
A4: A method is considered stability-indicating if it can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and if it can separate the degradation products from the API and from each other. This is typically demonstrated through peak purity analysis (e.g., using a photodiode array detector) of the stressed samples, where the API peak should not show the presence of any co-eluting impurities.
Part 2: Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting a forced degradation study and a template for a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the general procedure for subjecting 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole to various stress conditions.
Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.
Materials:
-
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole (API)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile and water
-
Suitable buffer (e.g., phosphate or acetate)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60 °C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Heat the solution at 60 °C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a solid sample of the API in a controlled temperature oven at 80 °C.
-
Withdraw samples at specified intervals.
-
Prepare solutions of the withdrawn samples for HPLC analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of the API to light conditions as specified in ICH Q1B.
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Prepare solutions of the exposed solid sample for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Diagram: General Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To separate and quantify 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM Phosphate buffer (pH 3.0) B: Acetonitrile |
| Elution | Isocratic or Gradient (e.g., start with 60:40 A:B, adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at a suitable wavelength (e.g., 280 nm or λmax of the compound) |
| Run Time | Sufficient to elute all degradation products (e.g., 20-30 minutes) |
Method Development Notes:
-
The initial mobile phase composition should be adjusted to achieve a retention time of approximately 5-10 minutes for the parent peak.
-
A gradient elution may be necessary to resolve polar and non-polar degradation products.
-
The pH of the mobile phase can significantly impact the peak shape of the basic benzimidazole compound. A slightly acidic pH is often beneficial.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC analysis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole in stability studies.[15][16][17][18]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions of the basic benzimidazole nitrogen with acidic silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (e.g., 0.1%). - Lower the mobile phase pH to ensure the analyte is fully protonated. - Reduce the injection concentration/volume. |
| Irreproducible Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature variations. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. - Check the pump for leaks and ensure proper solvent mixing. - Use a column oven to maintain a constant temperature. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and column with a strong solvent (e.g., 100% acetonitrile). - Include a blank injection in your sequence to check for carryover. |
| Loss of Resolution | - Column degradation. - Change in mobile phase composition. | - Replace the column with a new one of the same type. - Prepare fresh mobile phase and ensure accurate composition. |
| Unexpected Early or Late Eluting Peaks | - Presence of highly polar or non-polar degradation products. | - Modify the mobile phase gradient to ensure elution of all compounds within the run time. - Consider a different stationary phase if resolution is a persistent issue. |
Part 4: Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for identifying and characterizing the degradation products. The following diagram illustrates a hypothetical primary degradation pathway for 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole under oxidative conditions.
Diagram: Hypothetical Oxidative Degradation Pathway
Caption: A potential oxidative degradation pathway.
Mechanistic Insights:
-
N-Oxidation: The nitrogen atoms in the imidazole ring are susceptible to oxidation, forming N-oxides.
-
Aromatic Hydroxylation: The electron-rich benzene ring of the benzimidazole moiety can undergo hydroxylation.
-
Ring Cleavage: Under more strenuous oxidative or hydrolytic conditions, the imidazole ring may open, leading to the formation of diamino-benzene derivatives and trimethoxybenzoic acid.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass Laboratories. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 447-455. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 447–455. [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5). ResearchGate. [Link]
-
Mechanism of Thermal Oxidation of the Benzimidazole System. (1974, January 18). Defense Technical Information Center. [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. [Link]
-
Photochemistry of heterocyclics. II. Photolysis of benzimidazole and its 2-alkyl derivatives. (1978, December 1). CSIRO Publishing. [Link]
-
Oxidative Cyclization Approach to Benzimidazole Libraries. (2020, January 13). PubMed. [Link]
-
A photodegradation study on anthelmintic benzimidazoles. (n.d.). IRIS Unical. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (n.d.). EnPress Journals. [Link]
-
Abdelwahab, N. S., & Abdelrahman, M. M. (2014). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. RSC Advances, 5(5), 3338–3346. [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
-
Photodegradation Pattern of Benzimidazole Anthelmintics. (n.d.). ResearchGate. [Link]
-
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. (n.d.). PubChem. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Benzimidazole. (n.d.). Wikipedia. [Link]
-
Q1A(R2) Guideline. (n.d.). ICH. [Link]
-
Dual Photochemistry of Benzimidazole. (2023, February 16). The Journal of Organic Chemistry. [Link]
-
Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. (n.d.). PubMed Central. [Link]
-
Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. (2025, August 5). ResearchGate. [Link]
-
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. (n.d.). PubMed Central. [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022, April 5). PubMed Central. [Link]
-
Troubleshooting in HPLC: A Review. (n.d.). IJSDR. [Link]
-
The 2,4,6-Trimethoxyphenyl Unit as a Unique Protecting Group for Silicon in Synthesis and the Silylation Potential of (2,4,6-Trimethoxyphenyl)silanes. (n.d.). ACS Publications. [Link]
- THF: CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.). [No Source Found].
-
Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (n.d.). PubMed Central. [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (n.d.). ACS Publications. [Link]
- HPLC Troubleshooting Guide. (n.d.). [No Source Found].
-
Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. (n.d.). National Institutes of Health. [Link]
-
Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator: in silico, multi-spectroscopic, thermodynamic, and in vitro approaches. (2025, May 8). PubMed Central. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]
- HPLC Troubleshooting Guide. (n.d.). [No Source Found].
-
2-(3,4,5-Trimethoxyphenyl)-1 H -benzimidazole. (2025, August 10). ResearchGate. [Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (n.d.). Taylor & Francis Online. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. youtube.com [youtube.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 9. connectsci.au [connectsci.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. ijsdr.org [ijsdr.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. hplc.eu [hplc.eu]
Validation & Comparative
A Researcher's Guide to the In Vitro Validation of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole as a Potent Anticancer Agent
This guide provides a comprehensive framework for the preclinical validation of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, a promising small molecule in cancer research. We will move beyond simple cytotoxicity screening to build a robust, evidence-based case for its mechanism of action, comparing its performance against established anticancer agents. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical experimental choices.
The core of our investigation is built on a key structural feature: the 3,4,5-trimethoxyphenyl group. This moiety is a well-established pharmacophore found in natural tubulin polymerization inhibitors like colchicine and podophyllotoxin.[1] This structural alert immediately suggests a hypothesis for the compound's mechanism: disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Our experimental design will be a self-validating system to rigorously test this hypothesis.
The Mechanistic Hypothesis: Targeting Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division.[2] The proper functioning of this apparatus is a critical checkpoint for cell cycle progression. Agents that interfere with microtubule dynamics can halt cells in mitosis, ultimately triggering programmed cell death (apoptosis).
We hypothesize that 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole acts as a microtubule destabilizer, binding to the colchicine site on β-tubulin.[3] This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the mitotic spindle is expected to cause cell cycle arrest in the G2/M phase and subsequently induce apoptosis.[4]
Caption: Proposed mechanism of action for 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.
Comparative In Vitro Efficacy Analysis
To contextualize the potency of our test compound, we will compare its activity against two well-characterized agents: Colchicine , a classic natural product that inhibits tubulin polymerization, and Doxorubicin , a topoisomerase II inhibitor with a distinct mechanism of action. We will evaluate their effects on a panel of human cancer cell lines representing different malignancies (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer).
Table 1: Comparative Cytotoxicity (IC₅₀) and Cell Cycle Arrest
| Compound | Target Cell Line | IC₅₀ (µM) | % Cells in G2/M Phase (at IC₅₀) |
|---|---|---|---|
| 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | MCF-7 (Breast) | 0.15 ± 0.02 | 75% |
| A549 (Lung) | 0.21 ± 0.03 | 72% | |
| HeLa (Cervical) | 0.18 ± 0.01 | 78% | |
| Colchicine (Positive Control) | MCF-7 (Breast) | 0.08 ± 0.01 | 80% |
| A549 (Lung) | 0.12 ± 0.02 | 77% | |
| HeLa (Cervical) | 0.09 ± 0.01 | 82% | |
| Doxorubicin (Mechanistic Control) | MCF-7 (Breast) | 0.55 ± 0.06 | 35% (G2 arrest) |
| A549 (Lung) | 0.78 ± 0.09 | 31% (G2 arrest) | |
| HeLa (Cervical) | 0.62 ± 0.05 | 38% (G2 arrest) |
Data are presented as mean ± standard deviation from three independent experiments and serve as representative values for this guide.
Expertise & Experience: The choice of cell lines is critical. MCF-7, A549, and HeLa are workhorse lines that are well-characterized and represent distinct cancer types, providing an initial screen for broad-spectrum activity. Including Colchicine allows for a direct comparison to a compound with the same proposed mechanism, while Doxorubicin helps confirm that the observed potent G2/M arrest is specific to microtubule-targeting agents.[5]
Experimental Workflows & Protocols
The following protocols provide a robust framework for validating the anticancer activity and elucidating the mechanism of action.
Workflow for In Vitro Compound Validation
This diagram outlines the logical flow of experiments, starting from broad cytotoxicity screening and progressively narrowing down to specific mechanistic assays.
Caption: Logical workflow for the in vitro validation of an anticancer compound.
Protocol: Cell Viability (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells produces a purple formazan product.[6]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound, colchicine, and doxorubicin in culture medium. After 24 hours, carefully remove the old medium and add 100 µL of medium containing the various drug concentrations to the wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8] During this time, visible purple formazan crystals will form in viable cells.[7]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Cell Cycle Analysis
This method uses flow cytometry to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10] Propidium iodide (PI), a fluorescent dye, stoichiometrically binds to DNA, allowing for this quantification.[11]
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates to be 60-70% confluent at the time of treatment. Treat cells with the test compound and controls at their respective IC₅₀ concentrations for a specified period (e.g., 24 hours).[10]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[10]
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and, while gently vortexing, add 3-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).[12][13]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[10] The RNase is crucial to prevent staining of double-stranded RNA.[11]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[10] The PI fluorescence is typically detected in the FL2 or PE channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide is used as a viability dye to identify cells that have lost membrane integrity.[15]
Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Dilution & Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.[16]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
The experimental framework outlined in this guide provides a rigorous and logical pathway for validating the anticancer activity of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. The data generated from these assays will collectively build a strong case for its mechanism of action as a tubulin polymerization inhibitor. Positive and consistent results across these assays—namely, potent cytotoxicity, significant G2/M phase cell cycle arrest, and induction of apoptosis—would strongly support its further development.
Future work should include direct tubulin polymerization assays to confirm biochemical interaction and in vivo studies in animal models to evaluate efficacy and safety, bridging the critical gap between in vitro promise and preclinical candidacy.[17][18]
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Development of tubulin polymerization inhibitors as anticancer agents. PubMed.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- Full article: Development of tubulin polymerization inhibitors as anticancer agents. Taylor & Francis Online.
- The Annexin V Apoptosis Assay. University of Georgia.
- Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. Benchchem.
- MTT assay protocol. Abcam.
- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.
- Assaying cell cycle st
- Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects.
- Combined antitumor effects of novel tubulin-polymerization inhibitor with some existing antitumor agents. AACR Journals.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- MTT Cell Assay Protocol. University of Texas.
- Cell Cycle Analysis by DNA Content - Protocols. UC San Diego Moores Cancer Center.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
- A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds. Benchchem.
- MTT Cell Proliferation Assay.
- Flow Cytometry Protocol. Sigma-Aldrich.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candid
- Anticancer activity studies of some cyclic benzimidazole deriv
- Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. NIH.
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]
- Design, synthesis, and biological evaluation of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. PMC - PubMed Central.
- Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega.
- Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. PMC - NIH.
Sources
- 1. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole with Other Anticancer Drugs: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel anticancer candidate, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, with established microtubule-targeting anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, cytotoxic profiles, and experimental validation of these compounds. Our objective is to furnish an in-depth technical resource that is both scientifically rigorous and practically insightful, empowering informed decisions in the pursuit of next-generation cancer therapeutics.
Introduction: The Promise of a Novel Benzimidazole Scaffold
The benzimidazole moiety is a privileged heterocyclic structure in medicinal chemistry, bearing a resemblance to endogenous purines and thus interacting with a wide array of biological targets.[1][2][3] The specific derivative, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, has emerged as a compound of significant interest due to its potent cytotoxic activity against various cancer cell lines.[4][5][6][7] The key to its anticancer potential lies in the 3,4,5-trimethoxyphenyl group, a pharmacophore renowned for its role in inhibiting tubulin polymerization.[8][9] This positions the compound as a microtubule-targeting agent, placing it in the same therapeutic class as some of the most successful chemotherapeutic drugs in clinical use. This guide will dissect the performance of this promising benzimidazole derivative in relation to three major classes of microtubule-targeting agents: colchicine and its analogues, vinca alkaloids, and taxanes.
Mechanistic Deep Dive: Targeting the Cellular Skeleton
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular processes, most notably mitotic spindle formation during cell division.[10] Their dynamic instability is a tightly regulated process of polymerization and depolymerization. Disruption of this equilibrium is a proven strategy in cancer therapy, leading to mitotic arrest and subsequent apoptosis.[11][12] While all the drugs discussed in this guide target tubulin, their specific binding sites and the conformational changes they induce in the tubulin structure lead to distinct downstream cellular consequences.
The Colchicine Binding Site: A Hub for Destabilizers
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and its derivatives are potent inhibitors of tubulin polymerization, exerting their effect by binding to the colchicine binding site on β-tubulin.[8][9][10] This binding event prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule, thereby promoting depolymerization.[10]
Colchicine , the archetypal drug for this class, also binds to this site and is a potent mitotic inhibitor. However, its clinical use in oncology is limited by a narrow therapeutic window and significant toxicity.[13] The benzimidazole scaffold offers a potential improvement in the therapeutic index.
The Vinca Alkaloid Domain: A Distinct Destabilizing Mechanism
Vinca alkaloids , such as vinblastine and vincristine, are also microtubule destabilizers but bind to a different site on β-tubulin, known as the vinca domain .[14][15][16] Their binding inhibits the addition of tubulin dimers to the microtubule ends, leading to a "kinetic cap" that suppresses microtubule dynamics and ultimately leads to depolymerization.[14]
The Taxane Pocket: Promoting Aberrant Stability
In contrast to the aforementioned drugs, taxanes , like paclitaxel, are microtubule stabilizers. They bind to a pocket on the interior of the microtubule, promoting polymerization and preventing depolymerization.[12] This aberrant stabilization leads to the formation of non-functional microtubule bundles and mitotic arrest.
JNK Pathway Activation
A common downstream effect of microtubule-targeting agents is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of the cellular stress response. [14][17][18]Activated JNK can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, thereby tipping the cellular balance towards apoptosis. [19][20]
Modulation of the Bcl-2 Family
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Microtubule inhibitors can induce the phosphorylation of anti-apoptotic members like Bcl-2, which is thought to inactivate their protective function. [21]This releases pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
Caspase Activation Cascade
The release of cytochrome c from the mitochondria initiates the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases, such as caspase-9, are activated first, which in turn cleave and activate executioner caspases, like caspase-3. [22][23]These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Some studies also suggest a role for caspase-8 in paclitaxel-induced apoptosis. [23]
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. Below are representative protocols for assessing the cytotoxicity and tubulin polymerization inhibitory activity of the compounds discussed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, colchicine, vinblastine, paclitaxel) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin. Polymerization is monitored by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.
Detailed Steps:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescent reporter dye. [1][12][24][25]2. Compound Addition: Add the test compound or vehicle control to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin solution to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. [12]5. Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the test compounds can be quantified by comparing the rate of polymerization and the maximum polymer mass to the control.
Conclusion and Future Directions
The 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole scaffold represents a promising avenue for the development of novel anticancer agents. Its mechanism of action as a colchicine-site tubulin polymerization inhibitor places it in a well-validated class of anticancer drugs. The available data suggests that derivatives of this scaffold can exhibit potent cytotoxicity, in some cases exceeding that of established drugs like cisplatin and doxorubicin, and even showing activity against drug-resistant cell lines. [4][7][26] However, for this compound to progress towards clinical consideration, several key areas require further investigation. Direct, head-to-head comparative studies with clinically relevant microtubule-targeting agents are crucial for a definitive assessment of its relative potency and therapeutic potential. Furthermore, in vivo efficacy and toxicity studies are necessary to establish a therapeutic window and to evaluate its pharmacokinetic and pharmacodynamic properties.
The insights provided in this guide, from mechanistic comparisons to detailed experimental protocols, are intended to serve as a valuable resource for the research and development community. By building upon this foundation, the full therapeutic potential of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and its derivatives can be rigorously explored, with the ultimate goal of delivering more effective and less toxic treatments for cancer patients.
References
- Mollinedo, F., & Gajate, C. (2003). Microtubules, microtubule-interfering agents and apoptosis. Apoptosis, 8(5), 413–450.
- Stadler, M., et al. (2016). The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner. Cell Cycle, 15(16), 2194-2206.
- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
- Wang, T. H., Wang, H. S., & Soong, Y. K. (1998). Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways. Journal of Biological Chemistry, 273(9), 4928–4936.
- Fan, M., et al. (2004). Characterization of vinblastine-induced Bcl-xL and Bcl-2 phosphorylation.
- Fan, M., et al. (2000). Vinblastine-induced Phosphorylation of Bcl-2 and Bcl-XL is Mediated by JNK and Occurs in Parallel with Inactivation of the Raf-1/MEK/ERK Cascade. Journal of Biological Chemistry, 275(39), 29980-29985.
- Fan, M., et al. (2000). Modulation of Mitogen-activated Protein Kinases and Phosphorylation of Bcl-2 by Vinblastine Represent Persistent Forms of Normal Fluctuations at G2-M. Cancer Research, 60(20), 5731-5737.
- Lee, L. F., et al. (2021). Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 22(16), 8758.
- Mielgo, A., et al. (2009). Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules. Oncogene, 28(15), 1763–1773.
-
Bio-protocol. (n.d.). In vitro tubulin polymerization assay. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). Retrieved from [Link]
- Chou, T. C., et al. (2005). Paclitaxel induces apoptosis via caspase-3 activation in human osteogenic sarcoma cells (U-2 OS). Journal of Orthopaedic Research, 23(5), 1017-1023.
- Dastyafteh, N., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry.
- Ye, L., et al. (2014). MCL-1 Degradation Mediated by JNK Activation via MEKK1/TAK1-MKK4 Contributes to Anticancer Activity of New Tubulin Inhibitor MT189. Molecular Cancer Therapeutics, 13(6), 1480-1491.
- Kamal, A., et al. (2015). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Pharmacy & Pharmaceutical Sciences, 18(2), 138-164.
- Anitha, P., & Sivasankari, H. (2023). The representative mechanism of action of vinca alkaloids.
- Lu, Y., et al. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research, 29(11), 2943–2971.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
- Field, J. J., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Medicinal Research Reviews, 32(4), 849-881.
-
Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]
- Harris, L. N., et al. (2022). Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function. International Journal of Molecular Sciences, 23(15), 8569.
- El-Naggar, M., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Bioorganic Chemistry, 115, 105234.
- Li, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 17(2), 161.
- Ayati, A., et al. (2020). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. DARU Journal of Pharmaceutical Sciences, 28(1), 305-320.
- Lu, Y., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 13(1), 8.
- Ansari, M. F., & Ahmad, I. (2021). Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. Current Medicinal Chemistry, 28(20), 4038-4076.
- Al-Said, M. S., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200595.
- Kumar, R., & Singh, P. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(6), 4109-4120.
- Dastyafteh, N., et al. (2024). Synthesis of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides (5a–o).
- Dastyafteh, N., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Advances, 14(48), 35056-35071.
- Singh, A., & Kumar, R. (2023). Summarized scheme with anticancer mechanisms of Vinca alkaloids and colchicine.
- Espiritu, M. J. M., et al. (2018).
- Kavallaris, M. (2010). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones.
- Wang, Y., et al. (2017). The effects of docetaxel, vinorelbine, vinblastine and colchicine on the apoptosis of MCF-7CC and MCF-7TXT cells. Figshare.
- Li, Y., et al. (2025). BZML, a novel colchicine binding site inhibitor, overcomes multidrug resistance in A549/Taxol cells by inhibiting P-gp function and inducing mitotic catastrophe.
- Wang, Y., et al. (2021). Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer. Oncogenesis, 10(1), 1.
- Kujawski, J., et al. (2021).
Sources
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lack of correlation between caspase activation and caspase activity assays in paclitaxel-treated MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microtubule inhibitors elicit differential effects on MAP kinase (JNK, ERK, and p38) signaling pathways in human KB-3 carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Vinblastine-induced phosphorylation of Bcl-2 and Bcl-XL is mediated by JNK and occurs in parallel with inactivation of the Raf-1/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Paclitaxel induces apoptosis via caspase-3 activation in human osteogenic sarcoma cells (U-2 OS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. maxanim.com [maxanim.com]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(3,4,5-Trimethoxyphenyl)-1H-Benzimidazole Derivatives
An In-Depth Analysis of a Privileged Scaffold in Medicinal Chemistry
The 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in engaging with a variety of biological targets. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) for this class of compounds, with a primary focus on their anticancer and antimicrobial properties. We will delve into the synthetic strategies, compare the biological activities of key analogs, and elucidate the molecular interactions that underpin their therapeutic potential.
The 2-(3,4,5-Trimethoxyphenyl)-1H-Benzimidazole Core: A Foundation for Potent Bioactivity
The benzimidazole ring system, a fusion of benzene and imidazole, is a structural motif found in numerous pharmacologically active compounds, including vitamin B12.[1][2] Its unique chemical properties, including the ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal scaffold for drug design.[3] The addition of a 3,4,5-trimethoxyphenyl group at the 2-position of the benzimidazole ring has proven to be a critical determinant of potent biological activity, particularly in the realm of anticancer research.[4][5] This specific substitution pattern is a well-defined pharmacophore known for its role in the inhibition of tubulin polymerization, a key mechanism in cancer chemotherapy.[6]
This guide will explore how modifications to this core structure influence its biological activity, providing a comparative analysis of various derivatives.
Comparative Analysis of Anticancer Activity
The anticancer potential of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives has been extensively investigated, with numerous studies highlighting their potent cytotoxic effects against a range of human cancer cell lines.[4][5][7][8] The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Influence of Substitutions on the Benzimidazole Ring
The SAR studies reveal that substitutions at the N1, C5, and C6 positions of the benzimidazole ring significantly modulate the anticancer activity.[5][9]
A recent study on novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides demonstrated that the nature of the substituent on the carboxamide group plays a crucial role in cytotoxicity.[4][8] The compound N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) exhibited exceptional cytotoxicity against A549 (lung carcinoma) and SW480 (colon carcinoma) cell lines, with IC50 values of 0.15 ± 0.01 and 3.68 ± 0.59 μM, respectively.[4][8] This compound was found to be significantly more potent than the standard chemotherapeutic drugs cisplatin, etoposide, and doxorubicin against A549 cells.[4][8]
Table 1: Cytotoxicity of Selected 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-6-carboxamide Derivatives [4][8]
| Compound | R (Substituent on Carboxamide) | IC50 A549 (μM) | IC50 SW480 (μM) |
| 5a | Phenyl | 15.34 ± 1.87 | 25.67 ± 3.45 |
| 5e | 4-Chlorophenyl | 8.76 ± 1.02 | 18.43 ± 2.11 |
| 5j | 4-Methoxyphenyl | 5.21 ± 0.65 | 11.78 ± 1.54 |
| 5o | 2,4-Dimethoxyphenyl | 0.15 ± 0.01 | 3.68 ± 0.59 |
| Cisplatin | - | 5.77 ± 1.60 | - |
| Doxorubicin | - | 0.46 ± 0.02 | - |
| Etoposide | - | 9.44 ± 1.98 | - |
The data clearly indicates that electron-donating groups on the phenyl ring of the carboxamide moiety enhance the cytotoxic activity, with the 2,4-dimethoxy substitution providing the most significant improvement in potency.
Further investigations revealed that compound 5o induces apoptosis and arrests the cell cycle at the S phase in A549 cells. Molecular docking studies suggest that this compound effectively accommodates within the pocket of topoisomerase IIα-DNA, indicating a potential mechanism of action.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]
- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structural features allow for diverse interactions with biological targets, leading to a wide spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, in particular, has garnered significant interest due to the presence of the trimethoxyphenyl moiety, a key pharmacophore in several potent tubulin polymerization inhibitors. The efficient and scalable synthesis of this target molecule is therefore of paramount importance for researchers in drug discovery and development.
This guide provides a comparative analysis of three distinct synthetic routes to 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, offering an in-depth look at the underlying chemical principles, experimental protocols, and relative merits of each approach. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on their specific needs, considering factors such as yield, reaction time, scalability, and environmental impact.
Route A: The Classic Approach - Direct Condensation
The direct condensation of an o-phenylenediamine with an aldehyde, often referred to as the Phillips-Ladenburg reaction, is a foundational method for the synthesis of 2-substituted benzimidazoles.[1][2][3][4] This approach is valued for its simplicity and atom economy.
Mechanistic Insight
The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of o-phenylenediamine and the aldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the second amino group onto the imine carbon, followed by an oxidation step, yields the aromatic benzimidazole ring. In many instances, atmospheric oxygen serves as a mild and convenient oxidant, particularly when the reaction is left to stir in air.
Caption: Workflow for Direct Condensation Synthesis.
Experimental Protocol
The following protocol is adapted from a reported synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-phenylenediamine (2 mmol, 216 mg) and 3,4,5-trimethoxybenzaldehyde (2 mmol, 392 mg) in methanol (25 ml).
-
Reaction Conditions: Stir the mixture at 50°C (323 K) for 30 minutes to ensure complete dissolution and initial Schiff base formation.
-
Crystallization: Allow the resulting colorless solution to stand in an open flask at room temperature for 3 days. The slow evaporation of the solvent and exposure to air facilitates the oxidation and crystallization of the product.
-
Isolation: Collect the colorless crystalline blocks of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole by filtration.
-
Purification: The product is often obtained in high purity, but can be further recrystallized from methanol if necessary.
Route B: Enhanced Selectivity - Sodium Metabisulfite-Mediated Synthesis
A significant challenge in the direct condensation of o-phenylenediamines with aldehydes can be the formation of 1,2-disubstituted benzimidazoles as byproducts. The use of sodium metabisulfite (Na₂S₂O₅) or sodium bisulfite (NaHSO₃) offers a clever solution to enhance the chemoselectivity towards the desired 2-substituted product.[6][7][8][9]
Mechanistic Insight
Sodium bisulfite reacts reversibly with the aldehyde to form a stable, water-soluble bisulfite addition product. This adduct acts as a "protected" form of the aldehyde, which is slowly released back into the reaction mixture. This slow release maintains a low concentration of the free aldehyde, favoring the formation of the monosubstituted Schiff base and subsequent cyclization over the competing pathway that leads to the 1,2-disubstituted byproduct. The overall process is a one-pot reaction that offers high yields and simplified workup.
Caption: Sodium Metabisulfite-Mediated Synthesis Workflow.
Experimental Protocol
This generalized protocol is based on methodologies reported for the synthesis of various 2-substituted benzimidazoles using sodium metabisulfite.[8][10][11]
-
Preparation of Bisulfite Adduct: In a flask, dissolve 3,4,5-trimethoxybenzaldehyde (5 mmol) in ethanol (25 mL). Separately, prepare a solution of sodium metabisulfite (0.5 g) in water (5 mL) and add it portion-wise to the aldehyde solution with stirring. Stir the mixture until a precipitate forms.
-
Reaction with Diamine: To the suspension of the bisulfite adduct, add o-phenylenediamine (5 mmol) and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) in a solvent like DMF.
-
Reaction Conditions: Heat the reaction mixture at 80-100°C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of sodium carbonate in water to neutralize the acid and precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product can be recrystallized from a suitable solvent such as ethanol to afford pure 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.
Route C: Modern & Rapid - Microwave-Assisted Synthesis from Acylbenzotriazole
Leveraging the efficiency of microwave irradiation, this modern approach offers a rapid and often high-yielding synthesis of 2-substituted benzimidazoles.[12][13][14][15][16][17] This method involves the reaction of o-phenylenediamine with an N-acylbenzotriazole, which serves as an activated carboxylic acid equivalent.
Mechanistic Insight
N-acylbenzotriazoles are excellent acylating agents. The reaction begins with the acylation of one of the amino groups of o-phenylenediamine by the N-acylbenzotriazole derived from 3,4,5-trimethoxybenzoic acid. This is followed by an intramolecular cyclization with the elimination of benzotriazole. The high temperatures and pressures achieved under microwave irradiation significantly accelerate the rate of these reactions, leading to very short reaction times. This method is also notable for often proceeding under solvent-free or aqueous conditions, aligning with the principles of green chemistry.
Caption: Microwave-Assisted Synthesis Workflow.
Experimental Protocol
The following is a general procedure based on the microwave-assisted synthesis of benzimidazoles from acylbenzotriazoles.[18]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine o-phenylenediamine (1 equiv.) and 1-(3,4,5-trimethoxybenzoyl)-1H-1,2,3-benzotriazole (1 equiv.).
-
Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 20 W) at a controlled temperature (e.g., 50°C) in a minimal amount of a suitable solvent like water (3 mL) for a specified time (e.g., 1 hour).
-
Workup: After the reaction is complete, add aqueous 4N HCl to the reaction mixture to precipitate the product.
-
Isolation: Filter the precipitate and wash it thoroughly with water.
-
Purification: Recrystallize the isolated product from ethanol to obtain pure 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. The benzotriazole byproduct can often be recovered from the acidic aqueous layer.
Comparative Analysis
| Feature | Route A: Direct Condensation | Route B: Sodium Metabisulfite-Mediated | Route C: Microwave-Assisted |
| Starting Materials | o-phenylenediamine, 3,4,5-trimethoxybenzaldehyde | o-phenylenediamine, 3,4,5-trimethoxybenzaldehyde, Na₂S₂O₅ | o-phenylenediamine, 1-(3,4,5-trimethoxybenzoyl)-1H-1,2,3-benzotriazole |
| Key Reagents/Conditions | Methanol, Air (Oxidant) | Ethanol/Water, Heat | Microwave Irradiation |
| Reaction Time | Long (days) | Moderate (hours) | Short (minutes to 1 hour) |
| Typical Yield | ~74%[5] | High | High (up to 92%)[18] |
| Scalability | Moderate | Good | Moderate to Good |
| Simplicity | High | Moderate | High |
| Byproduct Profile | Potential for 1,2-disubstituted impurities | High chemoselectivity, minimal byproducts | Benzotriazole (recoverable) |
| Green Chemistry Aspects | Mild conditions, but slow | Use of water as a solvent is possible | Rapid, often solvent-free or in water |
Conclusion and Recommendations
Each of the presented synthetic routes to 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole offers distinct advantages.
-
Route A (Direct Condensation) is ideal for small-scale laboratory synthesis where simplicity and readily available starting materials are the primary considerations. Its main drawback is the long reaction time.
-
Route B (Sodium Metabisulfite-Mediated) is highly recommended when chemoselectivity is a major concern and the formation of 1,2-disubstituted byproducts needs to be minimized. It represents a good balance between reaction time, yield, and purity of the final product.
-
Route C (Microwave-Assisted) is the method of choice for rapid synthesis and high-throughput applications. Its efficiency and alignment with green chemistry principles make it a very attractive modern alternative, provided the necessary microwave equipment is available.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale, purity, available equipment, and time constraints.
References
- An efficient NaHSO3-promoted protocol for chemoselective synthesis of 2-substituted benzimidazoles in w
-
Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. ([Link])
-
Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. Semantic Scholar. ([Link])
- Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Deriv
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl). RSC Publishing. ([Link])
-
Simple, mild, and highly efficient synthesis of 2-substituted benzimidazoles and bis-benzimidazoles. SciELO. ([Link])
-
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. PMC - NIH. ([Link])
-
Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. ResearchGate. ([Link])
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. ([Link])
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. ([Link])
-
Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel. Semantic Scholar. ([Link])
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
-
A microwave assisted synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in the presence of K-10. ResearchGate. ([Link])
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. ([Link])
-
The Phillips–Ladenburg imidazole synthesis. ResearchGate. ([Link])
-
Reaction of o-phenylenediamine with aldehydes. ResearchGate. ([Link])
-
Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology. ([Link])
-
Synthesis of 1 H -benzimidazoles via the condensation of o -phenylenediamines with DMF promoted by organic acid under microwave irradiation. ResearchGate. ([Link])
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. ([Link])
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. PMC - NIH. ([Link])
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. ([Link])
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. EnPress Journals. ([Link])
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imi. RSC Publishing. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. turkjps.org [turkjps.org]
- 11. scielo.br [scielo.br]
- 12. (PDF) Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst [academia.edu]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
- 17. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-(3,4,5-TRIMETHOXYPHENYL)-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to the Cross-Validation of Computational and Experimental Data for Benzimidazole Derivatives
In the landscape of modern drug discovery, the synergistic interplay between computational modeling and experimental validation is not merely advantageous; it is fundamental to the efficient and successful development of novel therapeutics. This guide provides an in-depth technical framework for the cross-validation of in silico predictions with in vitro experimental data, with a specific focus on the versatile benzimidazole scaffold. As researchers, scientists, and drug development professionals, our goal is to move beyond mere correlation and establish a robust, predictive understanding of structure-activity relationships (SAR). This document is structured to provide not just the "how," but more critically, the "why," behind the integrated workflow of computational and experimental methodologies.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzimidazole, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a myriad of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anthelmintic properties.[1][2] The core mechanism of action for many benzimidazole derivatives involves the disruption of microtubule polymerization by binding to β-tubulin, a critical component of the cytoskeleton.[3][4] This guide will use the anticancer and antifungal activities of benzimidazoles as primary examples to illustrate the cross-validation process.
The Cross-Validation Workflow: An Integrated Approach
A successful drug discovery campaign hinges on a continuous feedback loop between computational prediction and experimental verification. This iterative process allows for the refinement of predictive models and the prioritization of the most promising candidates for further development, thereby conserving resources and accelerating the journey from hit to lead.
Caption: A diagram illustrating the iterative workflow between computational modeling and experimental validation in drug discovery.
Part 1: Computational Prediction of Benzimidazole Bioactivity
Computational models serve as the initial screening funnel, allowing for the rapid assessment of large virtual libraries of benzimidazole derivatives. The two most common and powerful approaches are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities.[5][6][7] The underlying principle is that the biological activity of a compound is a function of its physicochemical properties.
-
Data Set Preparation:
-
Compile a dataset of benzimidazole derivatives with experimentally determined biological activity (e.g., IC50 values for anticancer activity).[8][9]
-
Ensure data consistency and curate the chemical structures, standardizing formats and removing any ambiguities.
-
Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set for external validation.[5][10]
-
-
Descriptor Calculation:
-
Model Building:
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the model's robustness and predictive ability on the training set.[6][10]
-
External Validation: Use the test set to evaluate the model's predictive power on compounds not used in its development. The squared correlation coefficient (R²) between the predicted and experimental activities is a key metric.[3][7]
-
Y-Randomization: Scramble the biological activity data and rebuild the model multiple times. A valid model should have significantly lower R² and q² values for the randomized data, ensuring the original correlation was not due to chance.[10]
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[13][14] For benzimidazoles, a common target is the colchicine binding site of β-tubulin.[15]
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., β-tubulin) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate 3D structures of the benzimidazole ligands and optimize their geometries.[16]
-
-
Binding Site Definition:
-
Identify the active site of the protein, in this case, the colchicine binding pocket of β-tubulin.
-
-
Docking Simulation:
-
Analysis of Results:
Part 2: Experimental Validation of Benzimidazole Bioactivity
Experimental validation is the critical step to confirm or refute the in silico predictions. This involves the chemical synthesis of the prioritized benzimidazole derivatives and their subsequent evaluation in relevant biological assays.
Chemical Synthesis of Benzimidazole Derivatives
The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of o-phenylenediamine with various carboxylic acids or aldehydes.[21] The specific synthetic route will depend on the desired substitutions on the benzimidazole core and the pendant groups.
In Vitro Anticancer Activity Assessment
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[22]
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[23]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the synthesized benzimidazole derivatives for a specified period (e.g., 48 hours).[24]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[22]
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Validation of Tubulin Polymerization Inhibition
Western blotting can be used to assess the effect of benzimidazole derivatives on the cellular microtubule network.
-
Protein Extraction:
-
Treat cancer cells with the benzimidazole compounds.
-
Lyse the cells to extract total protein.[25]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF).[26]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for β-tubulin.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[27]
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine changes in tubulin levels or polymerization status.
-
In Vitro Antifungal Susceptibility Testing
The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[28][29]
-
Inoculum Preparation:
-
Prepare a standardized suspension of the fungal strain to be tested (e.g., Candida albicans).
-
-
Compound Dilution:
-
Prepare serial dilutions of the benzimidazole compounds in a 96-well microtiter plate containing appropriate growth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the fungal suspension.
-
Incubate the plate under conditions suitable for fungal growth.[30]
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of the compound that inhibits visible fungal growth. This is the MIC value.[31]
-
DNA Binding Studies
For some benzimidazole derivatives, interaction with DNA can be a mechanism of action. UV-Vis spectroscopy is a common method to study these interactions.[1]
-
Preparation of Solutions:
-
Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).
-
Prepare stock solutions of the benzimidazole compounds.[32]
-
-
Spectroscopic Titration:
-
Keep the concentration of the benzimidazole compound constant while titrating with increasing concentrations of CT-DNA.
-
Record the UV-Vis absorption spectrum after each addition of DNA.[15]
-
-
Data Analysis:
-
Analyze the changes in the absorption spectra (e.g., hypochromism or hyperchromism, and red or blue shifts) to determine the mode of binding (intercalation, groove binding, or electrostatic interaction).
-
Calculate the binding constant (Kb) to quantify the binding affinity.[33]
-
Part 3: Data Cross-Validation and Interpretation
The final and most crucial step is the direct comparison of the computational predictions with the experimental results. This is where the validity of the in silico models is truly tested.
Comparative Data Tables
A clear and concise presentation of the data is essential for effective comparison.
Table 1: Cross-Validation of Predicted vs. Experimental IC50 Values for Anticancer Activity
| Compound ID | Predicted pIC50 (QSAR) | Experimental IC50 (µM) (MTT Assay) | Predicted Binding Energy (kcal/mol) (Docking) |
| BZ-1 | 6.5 | 0.32 | -8.9 |
| BZ-2 | 5.8 | 1.58 | -7.5 |
| BZ-3 | 7.2 | 0.06 | -9.8 |
| BZ-4 | 5.1 | 7.94 | -6.2 |
Table 2: Cross-Validation of Predicted vs. Experimental MIC Values for Antifungal Activity
| Compound ID | Predicted pMIC (QSAR) | Experimental MIC (µg/mL) (Broth Microdilution) | Predicted Binding Energy (kcal/mol) (Docking vs. Fungal Tubulin) |
| BZ-A | 4.2 | 6.25 | -8.1 |
| BZ-B | 3.5 | 31.25 | -6.9 |
| BZ-C | 4.8 | 1.56 | -9.2 |
| BZ-D | 3.9 | 12.5 | -7.4 |
Statistical Correlation
To quantify the relationship between the predicted and experimental data, statistical methods should be employed. A common approach is to plot the predicted versus experimental values and calculate the Pearson correlation coefficient (r).[34][35] A high correlation coefficient indicates a strong predictive ability of the computational model.
Caption: A conceptual plot showing the correlation between predicted and experimental biological activities.
Conclusion and Future Directions
The cross-validation of computational and experimental data is an indispensable component of modern drug discovery. For benzimidazole derivatives, this integrated approach allows for the rational design of potent and selective therapeutic agents. By leveraging the predictive power of in silico models and rigorously validating these predictions through in vitro experimentation, researchers can navigate the complex landscape of drug development with greater efficiency and a higher probability of success. Future advancements in computational power and the development of more sophisticated algorithms will undoubtedly further enhance the accuracy and utility of these predictive models, solidifying their role in the future of medicine.
References
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link][6]
- Golbraikh, A., & Tropsha, A. (2002). Beware of q2! Journal of molecular graphics & modelling, 20(4), 269–276.
- Chirico, N., & Gramatica, P. (2011). Real external predictivity of QSAR models: how to evaluate it? Comparison of different validation criteria and proposal of using the concordance correlation coefficient.
- Tropsha, A., Gramatica, P., & Gombar, V. K. (2003). The importance of being earnest: validation is the absolute essential for successful application and interpretation of QSPR models.
- Cos, P., Vlietinck, A. J., Berghe, D. V., & Maes, L. (2003). Anti-infective potential of natural products: how to develop a stronger in vitro 'proof-of-concept'. Journal of ethnopharmacology, 89(2-3), 291–302.
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2013). New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis. Acta poloniae pharmaceutica, 70(3), 451–458. [Link][36]
- Roy, K., Kar, S., & Das, R. N. (2015). A primer on the concepts and principles of QSAR/QSPR. In Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment (pp. 1-27). Academic Press.
-
Stewart, J. J. P. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 27(10), 289. [Link][19]
- Lacey, E. (1990). Mode of action of benzimidazoles. Parasitology today (Personal ed.), 6(4), 112–115.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
-
De, P., & Das, A. K. (2015). QSAR study of benzimidazole derivatives as Escherichia coli methionine aminopeptidase inhibitors using MLR and ANN. Medicinal Chemistry Research, 24(1), 324-334. [Link][12]
-
Kamal, A., Reddy, M. K., Sree, G. S., & Kumar, G. B. (2015). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. RSC advances, 5(86), 70169-70183. [Link][37]
- Podunavac-Kuzmanović, S., Cvetković, D., & Barna, D. (2013). Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae.
-
Podunavac-Kuzmanović, S., Cvetković, D., & Barna, D. (2013). Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(6), 881–886. [Link][9]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2013). New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis. Acta poloniae pharmaceutica, 70(3), 451–458.[38]
-
AstorScientific. (2025). Stepwise Western Blot Protocol for Lab Researchers. [Link][25]
-
Bilici, K., Çevik, Ü. A., & Küçükgüzel, İ. (2025). Using the MTT Cell Viability Test and Immunocytochemistry Techniques, Benzimidazole's Cytotoxicity and Apoptosis Activation in 4T1 Mouse Breast Cancer Cells are Investigated. Dicle Üniversitesi Veteriner Fakültesi Dergisi, 18(1), 33-37. [Link][23]
-
Raman, N., & Parameswari, S. (2013). Investigation of DNA binding mechanism, photoinduced cleavage activity, electrochemical properties and biological functions of mixed ligand copper(II) complexes with benzimidazole derivatives: synthesis and spectral characterization. Journal of the Iranian Chemical Society, 10(6), 1123-1135. [Link][1]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link][26]
-
Yildiz, I., & Ucar, G. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Methods. Journal of Cellular and Molecular Medicine, 29(1), e18123. [Link][24]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link][16]
-
Koffi, K. A., Tiemoko, D. T., & Kone, M. (2019). Quantitative Structure-Activity Relationship (QSAR) study of a series of 2-thioarylalkyl benzimidazole derivatives by The Density Functional Theory (DFT). Journal of Chemical and Pharmaceutical Research, 11(1), 27-35. [Link][2]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link][39]
-
El-Malah, A., & El-Gamal, K. (2018). Comparison between IC 50 and docking score. ResearchGate. [Link][34]
-
Wagh, D. D., & Kankate, R. S. (2025). QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE. Biotech Res Asia, 22(3). [Link][11]
-
Dannaoui, E. (2006). Méthodes de détermination de la sensibilité des champignons aux antifongiques in vitro [Methods for in vitro antifungal susceptibility testing]. Thérapie, 61(3), 201–207. [Link][28]
-
Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical mycology, 45(7), 569–587. [Link][29]
-
Granor, T. (2020, October 16). Create Complex Graphs with GraphViz. YouTube. [Link][41]
-
Ali, A., Shah, M. R., & Khan, K. M. (2014). A correlation graph for docking predicted activity and IC50 values. ResearchGate. [Link][35]
-
Balasubramanian, S., & Neidle, S. (2009). Enhanced Sequence-Specific DNA Recognition Using Oligodeoxynucleotide-Benzimidazole Conjugates. Biochemistry, 48(12), 2631–2638. [Link][15]
-
Ellson, J., Gansner, E., & Koutsofios, E. (2012). Drawing graphs with Graphviz. AT&T Labs Research. [Link][42]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2013). New benzimidazole derivatives as topoisomerase I inhibitors - Synthesis and fluorometric analysis. ResearchGate. [Link][43]
-
Sharma, P., & Kumar, A. (2022). In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. Journal of Drug Delivery and Therapeutics, 12(4-S), 133-143. [Link][17]
-
Gullapelli, K., & Kumar, C. G. (2017). Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. Bioorganic & medicinal chemistry letters, 27(15), 3494–3498.[18]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances, 4(75), 39957-39965. [Link][32]
-
Flook, K., & Imperatore, C. (2000). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of AOAC International, 83(4), 847–856. [Link][21]
-
Rodriguez-Tudela, J. L., & Martinez-Suarez, J. V. (1998). In vitro antifungal susceptibility testing. Enfermedades infecciosas y microbiologia clinica, 16(8), 387–395. [Link][31]
-
Pfaller, M. A., Rex, J. H., & Rinaldi, M. G. (2000). Antifungal susceptibility testing: technical advances and potential clinical applications. Clinical infectious diseases, 30(2), 335–344. [Link][30]
-
Kamal, A., Tamboli, J. R., & Shaheer, M. (2017). Benzimidazole derivatives as topoisomerase inhibitors. ResearchGate. [Link][44]
-
Raman, N., & Parameswari, S. (2013). Investigation of DNA binding mechanism, photoinduced cleavage activity, electrochemical properties and biological functions of mixed ligand copper(II) complexes with benzimidazole derivatives: synthesis and spectral characterization. Journal of the Iranian Chemical Society, 10(6), 1123-1135. [Link][33]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. biolscigroup.us [biolscigroup.us]
- 3. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 4. worthe-it.co.za [worthe-it.co.za]
- 5. researchgate.net [researchgate.net]
- 6. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enhanced Sequence-Specific DNA Recognition Using Oligodeoxynucleotide-Benzimidazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. (PDF) Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives [academia.edu]
- 19. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. pdf.journalagent.com [pdf.journalagent.com]
- 25. astorscientific.us [astorscientific.us]
- 26. bosterbio.com [bosterbio.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. [Methods for in vitro antifungal susceptibility testing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 30. reviberoammicol.com [reviberoammicol.com]
- 31. researchgate.net [researchgate.net]
- 32. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Investigation of DNA binding mechanism, photoinduced cleavage activity, electrochemical properties and biological functions of mixed ligand copper(II) complexes with benzimidazole derivatives: synthesis and spectral characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 38. ptfarm.pl [ptfarm.pl]
- 39. sketchviz.com [sketchviz.com]
- 40. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 41. youtube.com [youtube.com]
- 42. graphviz.org [graphviz.org]
- 43. researchgate.net [researchgate.net]
- 44. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Docking of Benzimidazole-Based Inhibitors
Introduction: The Benzimidazole Scaffold and the Power of In Silico Screening
The benzimidazole ring system, a fusion of benzene and imidazole, stands as a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological macromolecules, making its derivatives potent agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The therapeutic versatility of these compounds has led to the development of numerous drugs, including kinase inhibitors for cancer and anthelmintics that target tubulin polymerization.[3][5][6]
In the modern drug discovery pipeline, computational methods are indispensable for rapidly screening vast chemical libraries and prioritizing candidates for synthesis and experimental testing.[7] Among these methods, molecular docking is a cornerstone technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[1][7][8] This guide provides a comprehensive overview of the principles, a validated protocol, and a comparative analysis of docking studies for benzimidazole-based inhibitors, designed for researchers aiming to leverage this powerful in silico approach.
Pillar 1: The Strategic Framework of Molecular Docking
The success of any docking study hinges on informed decisions made before the first calculation is run. It is not merely a matter of "plug and play"; it is a process of building a computational model that accurately reflects a biological system.
The Causality of Software Selection: AutoDock vs. Glide
The choice of docking software is a critical first step, involving a trade-off between computational cost and predictive accuracy.
-
AutoDock Suite (including Vina): This is one of the most widely cited open-source docking engines.[9] Its accessibility and robust performance make it an excellent choice for academic research and initial screening. AutoDock Vina, in particular, offers significant improvements in speed and accuracy over its predecessors.[9][10] The underlying principle involves a Lamarckian Genetic Algorithm to explore the conformational space of the ligand, coupled with an empirical scoring function to estimate binding affinity.[11]
-
Schrödinger Glide: A leading commercial software, Glide is renowned for its accuracy and reliability in predicting binding poses.[12][13][14] It uses a hierarchical series of filters to systematically search for favorable ligand poses, moving from a rough initial screen to more refined energy minimizations.[12] Glide offers several precision modes—High Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP)—allowing the researcher to balance speed and rigor based on the project's stage.[15] SP is often used for large library screening, with the top hits being re-docked using the more computationally intensive XP mode for more accurate scoring.[16]
The choice depends on the research goal. For broad screening of thousands of novel benzimidazole derivatives, AutoDock Vina or Glide SP provides an efficient path. For accurately predicting the binding mode of a few high-priority candidates, Glide XP or a thoroughly validated AutoDock protocol is more appropriate.
The Heart of the Matter: Scoring Functions
A scoring function is a mathematical model used to approximate the binding free energy of a protein-ligand complex. It is what allows the software to rank different poses and, by extension, different ligands. These functions consider various physicochemical interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties. It is crucial to understand that these are approximations; the calculated "binding energy" or "docking score" is a relative metric for comparison within the same study, not an absolute measure of binding affinity.
Pillar 2: A Validated, Step-by-Step Protocol for Benzimidazole Docking
Trustworthiness in computational science is paramount. Every docking protocol must be a self-validating system. The following protocol, using the accessible AutoDock Vina software, incorporates a critical validation step to ensure the methodology can reliably reproduce known experimental results.
Experimental Protocol: Docking a Benzimidazole Inhibitor into a Protein Kinase
This protocol outlines the docking of a generic benzimidazole derivative into a protein kinase active site.
1. Target and Ligand Preparation: Establishing the Ground Truth
-
Rationale: Raw PDB structures are not immediately ready for docking. They often contain experimental artifacts like water molecules, co-solvents, and lack hydrogen atoms, which are crucial for calculating interactions. Ligand structures must be converted to a 3D format with correct charges and rotatable bonds defined.
-
Procedure:
-
Obtain Protein Structure: Download the crystal structure of your target protein complexed with a known inhibitor from the Protein Data Bank (PDB). For this example, we'll use a hypothetical kinase.
-
Prepare the Receptor (Protein):
-
Load the PDB file into AutoDockTools (ADT).[9]
-
Remove all non-essential water molecules and co-factors. Some water molecules may be critical for binding and should only be removed after careful consideration.
-
Add polar hydrogen atoms, as these are essential for forming hydrogen bonds.[6]
-
Compute and assign Gasteiger charges to all atoms. This approximates the electrostatic field of the protein.
-
Save the prepared protein in the required .pdbqt format, which includes atomic charges and types.
-
-
Prepare the Ligand (Benzimidazole Derivative):
-
Draw your benzimidazole inhibitor in a chemical sketcher and save it as a .mol or .sdf file.
-
Load the ligand file into ADT.
-
ADT will automatically detect the "root" of the molecule and determine the rotatable bonds, allowing for ligand flexibility during docking.
-
Assign Gasteiger charges and save the prepared ligand in .pdbqt format.
-
-
2. Grid Box Generation: Defining the Search Space
-
Rationale: The docking algorithm does not search the entire protein. A "grid box" is used to define the specific volume of the protein's active site where the software will attempt to place the ligand.[17] The box must be large enough to allow the ligand to move and rotate freely but small enough to concentrate the computational effort, increasing efficiency.
-
Procedure:
-
In ADT, with the prepared receptor loaded, select the "Grid" menu and choose "Grid Box".
-
Center the grid box on the co-crystallized ligand from the original PDB file.
-
Adjust the dimensions of the box to ensure it encompasses the entire binding pocket with a margin of 4-5 Å in each direction.
-
Save the grid parameter file.
-
3. Protocol Validation: The Self-Validating System
-
Rationale: Before docking novel compounds, you must prove your protocol can reproduce reality. This is achieved by "re-docking"—taking the original ligand from the crystal structure, preparing it, and docking it back into its own receptor. A successful validation gives confidence that the chosen parameters are appropriate for the system.[18]
-
Procedure:
-
Extract the original, co-crystallized ligand from the PDB file and prepare it as a .pdbqt file, just as you would any other ligand.
-
Dock this ligand into the prepared receptor using the grid box defined in the previous step.
-
Analysis: Superimpose the lowest-energy docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating your docking protocol can accurately predict the experimental binding mode.[11][18][19]
-
4. Docking the Benzimidazole Library and Analyzing Results
-
Rationale: With a validated protocol, you can now confidently dock your novel benzimidazole derivatives to predict their binding affinities and interaction patterns.
-
Procedure:
-
Run AutoDock Vina, providing the prepared receptor, the prepared benzimidazole ligand(s), and the configuration file containing the grid box coordinates as input.[9]
-
Vina will generate an output file containing several predicted binding poses, ranked by their calculated binding affinity in kcal/mol.
-
Visualize the results in a molecular viewer like PyMOL or Discovery Studio. Analyze the top-scoring poses, paying close attention to key interactions:
-
Hydrogen Bonds: Identify donor-acceptor pairs between the ligand and protein residues.
-
Hydrophobic Interactions: Look for contacts between non-polar regions.
-
π-π Stacking: The aromatic benzimidazole core frequently engages in these interactions with residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).[1]
-
-
Pillar 3: Comparative Docking Analysis of Benzimidazole Inhibitors
Molecular docking has been applied to a wide range of benzimidazole derivatives against numerous therapeutic targets. The table below summarizes representative findings from the literature, providing a comparative landscape of their predicted binding affinities and interactions.
| Benzimidazole Derivative | Target Protein (PDB ID) | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues & Interaction Types |
| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin (1SA0) | AutoDock 4.0 | -8.50 | THR A:340, TYR A:312 (H-bonds); PHE A:296 (π-π); ILE A:341 (π-sigma)[5] |
| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | Not Specified | -8.2 | Data not specified in abstract[20][21] |
| Substituted Keto-benzimidazole (7c) | EGFR (wild-type) | Not Specified | -8.1 | Interacts with key kinase domain residues[6] |
| 2-phenyl benzimidazole | COX/Estrogen Receptor (1CX2) | Not Specified | -7.9 | Data not specified in abstract[22] |
| Substituted Benzimidazole (Compound 7) | Mtb KasA (6P9K) | Not Specified | -7.36 | Forms interactions with nitrogen atom and bridge amine group[23] |
| Albendazole (Standard) | Beta-tubulin (1SA0) | AutoDock 4.0 | -7.0 | Standard reference for comparison[5] |
Analysis of Comparative Data: The data clearly demonstrates the potential of the benzimidazole scaffold. For instance, a simple 2-phenyl substituted benzimidazole shows strong predicted affinity for protein kinases.[20][21] More complex derivatives show excellent binding scores against targets like beta-tubulin and EGFR, often exceeding the scores of known standard drugs like Albendazole in the same system.[5][6] The key interactions frequently involve hydrogen bonds with polar residues and various hydrophobic or stacking interactions facilitated by the aromatic nature of the benzimidazole core.[5][24][25]
Visualization and Workflow
A clear workflow is essential for a reproducible comparative docking study. The following diagram illustrates the logical progression from initial setup to final analysis.
Caption: Workflow for a comparative molecular docking study of benzimidazole inhibitors.
Conclusion and Future Directions
Molecular docking is a powerful and cost-effective method for prioritizing benzimidazole-based inhibitors for further development.[8] By following a rigorously validated protocol, researchers can reliably compare different derivatives, understand their potential binding modes, and generate hypotheses about their structure-activity relationships. The results from these in silico studies, such as the favorable docking scores against targets like kinases and tubulin, underscore the vast therapeutic potential of this chemical scaffold.[5][20][26] However, it is imperative to remember that docking is a predictive tool. The most promising candidates identified through these computational screens must be advanced to experimental validation, and techniques like molecular dynamics (MD) simulations can further refine our understanding of their binding stability over time.[5][27]
References
-
Jadhav, S. B., et al. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Chemistry Central Journal, 13(1), 1-15). Available from: [Link]
-
Schrödinger, LLC. (n.d.). Docking and scoring. Available from: [Link]
-
Mali, M., et al. (2022). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. F1000Research, 11, 243. Available from: [Link]
-
Research Square. (2023). In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. Available from: [Link]
-
Al-Amiery, A. A., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(15), 5899. Available from: [Link]
-
Díaz-Cedillo, F., et al. (2019). Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. Proceedings, 18(1), 10. Available from: [Link]
-
IntechOpen. (2024). Current Achievements of Benzimidazole: A Review. Available from: [Link]
-
Tahlan, S., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. BMC Chemistry, 13(1), 93. Available from: [Link]
-
Kumar, R., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Bioinformatics and Biology Insights, 18. Available from: [Link]
-
Islam, M. R., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 792844. Available from: [Link]
-
IntechOpen. (2023). Recent Developments in Benzimidazole Derivatives. Available from: [Link]
-
ResearchGate. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Available from: [Link]
-
National Institutes of Health. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Available from: [Link]
-
University of California, Santa Barbara. (n.d.). Tutorial: Docking with Glide. Available from: [Link]
-
J's Blog. (2024). Schrödinger Notes—Molecular Docking. Available from: [Link]
-
ResearchGate. (2023). Design, synthesis and computational study of benzimidazole derivatives as potential anti-SARS-CoV-2 agents. Available from: [Link]
-
Royal Society of Chemistry. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. Available from: [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. Available from: [Link]
-
Schrödinger, LLC. (n.d.). Glide. Available from: [Link]
-
ResearchGate. (2022). Design, synthesis, and computational studies of benzimidazole derivatives as new antitubercular agents. Available from: [Link]
-
Reddit. (2021). Shrodinger Ligand Docking Tips and Help. Available from: [Link]
-
Abdullah, N. A., et al. (2022). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Sains Malaysiana, 51(11), 3691-3705. Available from: [Link]
-
Thapa, A., et al. (2024). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. ACS Omega. Available from: [Link]
-
National Institutes of Health. (2024). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Available from: [Link]
-
Impactfactor. (2024). Exploring the Binding Affinity and Molecular Interactions: A Comprehensive Study on the Molecular Docking of Benzimidazole Deriv. Available from: [Link]
-
Kumar, N., et al. (2017). In silico binding mechanism prediction of benzimidazole based corticotropin releasing factor-1 receptor antagonists by quantitative structure activity relationship, molecular docking and pharmacokinetic parameters calculation. Journal of Receptors and Signal Transduction, 37(6), 587-600. Available from: [Link]
-
Cosconati, S., et al. (2010). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 6(9), 1667-1673. Available from: [Link]
-
National Institutes of Health. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available from: [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Available from: [Link]
-
ResearchGate. (2024). List of selected benzimidazole derivatives for docking analysis. Available from: [Link]
-
Diller, D. J., & LaLonde, J. M. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 46(6), 2712-2722. Available from: [Link]
-
Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Available from: [Link]
-
Ceylan, S., et al. (2019). Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors. European Journal of Medicinal Chemistry, 173, 240-249. Available from: [Link]
-
YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Available from: [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Available from: [Link]
-
YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
- 7. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. dasher.wustl.edu [dasher.wustl.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. schrodinger.com [schrodinger.com]
- 13. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 14. schrodinger.com [schrodinger.com]
- 15. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 16. reddit.com [reddit.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. impactfactor.org [impactfactor.org]
- 23. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the quest for novel compounds with high efficacy and minimal toxicity is paramount. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anthelmintic, and antiviral properties[1]. Among these, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole has garnered significant interest for its potential as an anticancer agent. This guide provides an in-depth evaluation of its therapeutic index, offering a comparative analysis with other relevant compounds and detailing the experimental methodologies crucial for such an assessment.
The Therapeutic Index: A Critical Measure of Drug Safety
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the window between its effective and toxic doses[2][3][4][5]. It is most commonly expressed as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50)[2]. In preclinical studies, the lethal dose in 50% of an animal population (LD50) is often used in place of the TD50[2][3]. A higher therapeutic index is preferable, as it indicates a wider margin of safety between the doses required for a therapeutic effect and those that cause toxicity[3].
Mechanism of Action of Benzimidazole Derivatives
Benzimidazole derivatives exert their anticancer effects through various mechanisms. Their structural similarity to purine allows them to interact with numerous biological targets[6]. Documented mechanisms include the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and receptors involved in cancer progression, such as topoisomerases and vascular endothelial growth factor receptor (VEGFR)[6][7]. The 2-(3,4,5-trimethoxyphenyl) substitution is of particular interest as it is a feature found in potent tubulin polymerization inhibitors.
Determining the Therapeutic Index: A Methodological Overview
A thorough evaluation of the therapeutic index involves a multi-faceted approach, encompassing both in vitro and in vivo studies to determine the efficacy and toxicity of a compound.
In Vitro Efficacy Assessment: Cytotoxicity Assays
The initial step in assessing the potential of an anticancer compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key parameter derived from these assays.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, SW480, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and incubated for a set period (e.g., 48 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Toxicity Assessment: Acute Toxicity Studies
To determine the LD50 or TD50, in vivo studies in animal models are necessary. These studies provide crucial information on the systemic toxicity of the compound.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This method allows for the estimation of the LD50 with a reduced number of animals.
Step-by-Step Methodology:
-
Animal Acclimatization: Healthy, young adult rodents (e.g., Wistar rats) are acclimatized to the laboratory conditions.
-
Dosing: A single animal is dosed with the test compound at a starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality over a period of 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
-
LD50 Estimation: This sequential dosing continues until enough data points are collected to calculate the LD50 using statistical methods.
Comparative Analysis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and Alternatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Lung Carcinoma) | 0.15 ± 0.01 | [6] |
| SW480 (Colorectal Adenocarcinoma) | 3.68 ± 0.59 | [6] | |
| Cisplatin | A549 (Lung Carcinoma) | 5.77 ± 1.60 | [6] |
| Etoposide | A549 (Lung Carcinoma) | 9.44 ± 1.98 | [6] |
| Doxorubicin | A549 (Lung Carcinoma) | 0.46 ± 0.02 | [6] |
| 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (15) | MGC-803 (Gastric Cancer) | 20.47 ± 2.07 | [8] |
| MCF-7 (Breast Cancer) | 43.42 ± 3.56 | [8] | |
| HepG-2 (Hepatoma) | 35.45 ± 2.03 | [8] | |
| MFC (Mouse Gastric Cancer) | 23.47 ± 3.59 | [8] |
Insights from the Data:
-
A derivative of the target compound, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o), demonstrates potent cytotoxic activity against the A549 lung cancer cell line, with an IC50 value significantly lower than that of the standard chemotherapeutic agents cisplatin and etoposide[6]. Its potency is also comparable to doxorubicin[6].
-
The same compound (5o) showed high selectivity towards A549 and SW480 cancer cells when compared to normal MRC-5 cells, suggesting a potentially favorable therapeutic window[6].
-
Another derivative, a flavonoid-benzimidazole hybrid, also exhibited antiproliferative activity across a range of cancer cell lines, albeit with higher IC50 values[8].
In terms of toxicity, a study on a different benzimidazole derivative, 3-[2-(1H-Benzimidazol-2-ylsulfanyl)-ethyl]-1,3-oxazolidin-2-one (OXB1), reported an LD50 of 1084 mg/kg in Wistar rats, with a No-Observed-Adverse-Effect Level (NOAEL) of 900 mg/kg[9]. While this data is not for the target compound, it provides a general indication of the toxicity profile that might be expected from this class of compounds. Another study on a novel benzimidazole derivative showed selective cytotoxicity against malignant cell lines with an IC50 of 0.2 µM/mL, while the cytotoxic effect on normal cells was observed at a twofold higher concentration, suggesting some level of selectivity[10].
Future Directions and Conclusion
The available data suggests that 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and its derivatives are promising candidates for further investigation as anticancer agents. The potent in vitro efficacy, particularly of compound 5o, against lung cancer cells is a strong starting point.
To fully evaluate the therapeutic index, further studies are essential:
-
In vivo efficacy studies in animal models of cancer are needed to establish the ED50.
-
Comprehensive in vivo toxicity studies , including acute and chronic toxicity assessments, are required to determine the TD50 and LD50 for 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole itself.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies will be crucial to understand the absorption, distribution, metabolism, and excretion of the compound, which will inform dosing regimens and potential for off-target effects.
References
Sources
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
- 4. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 5. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
- 6. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Substituted Benzimidazoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of Benzimidazoles
Benzimidazoles represent a critical class of heterocyclic aromatic compounds, formed by the fusion of benzene and imidazole rings. This scaffold is a cornerstone in medicinal chemistry and drug development, owing to its structural similarity to naturally occurring nucleotides, which allows for favorable interactions with biological macromolecules.[1] The versatility of the benzimidazole core permits a wide array of substitutions, leading to a diverse spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2]
Given that the biological activity is intrinsically linked to molecular structure, rigorous characterization of newly synthesized benzimidazole derivatives is paramount. Spectroscopic techniques are the bedrock of this characterization, providing unambiguous evidence of structure, purity, and the electronic environment of the molecule.[3] This guide offers a comparative framework for analyzing substituted benzimidazoles using four key spectroscopic methods: Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and interpret spectral data with field-proven insights.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within the conjugated system of benzimidazole derivatives. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO).[4] The position (λmax) and intensity of absorption bands are highly sensitive to the nature and position of substituents on the benzimidazole core.
Causality of Spectral Shifts
Substituents alter the energy gap between the HOMO and LUMO. Electron-donating groups (EDGs) like -OH, -OCH3, and -NH2 generally cause a bathochromic shift (redshift, to longer λmax) by raising the energy of the HOMO. Conversely, electron-withdrawing groups (EWGs) such as -NO2, -CN, and -Cl typically lead to a hypsochromic shift (blueshift, to shorter λmax) by lowering the energy of the LUMO.[5] This "push-pull" electronic system can be strategically used to tune the absorption properties of the molecule.[5]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁶ M) of the benzimidazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the characteristic π→π* and n→π* transitions.
Comparative Data for Substituted Benzimidazoles
| Compound/Substituent | Solvent | λmax (nm) | Key Observation | Reference |
| Unsubstituted Benzimidazole | Water | 245, 271, 278 | Multiple peaks characteristic of the core aromatic system. | [6] |
| N-Butyl-1H-benzimidazole | N/A | 248, 295 | Alkyl substitution shows a slight bathochromic shift. | [7][8] |
| 2-Phenylbenzimidazole | N/A | ~300-310 | Extended conjugation with the phenyl ring causes a significant redshift. | [4] |
| Amino-substituted derivatives | N/A | Varies | Position and number of amino groups significantly affect λmax.[9] | [9] |
| Azo-substituted benzimidazoles | N/A | >400 | Azo group extension creates highly redshifted compounds.[5] | [5] |
This table presents generalized data; specific λmax values are highly dependent on the exact substitution pattern and solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For benzimidazoles, key characteristic peaks confirm the presence of the N-H bond, C=N of the imidazole ring, and aromatic C-H and C=C bonds, as well as vibrations from any substituents.
Causality of Vibrational Frequencies
The position of an absorption band is determined by the bond strength and the masses of the atoms involved. The N-H stretching vibration in benzimidazoles is particularly informative, often appearing as a broad band due to hydrogen bonding. Substituents can influence the electronic distribution within the ring system, causing subtle shifts in the characteristic frequencies of the C=N and C=C bonds.
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Mix 1-2 mg of the dry benzimidazole sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands for the key functional groups.
Comparative Data for Key Vibrational Frequencies (cm⁻¹)
| Functional Group | Typical Wavenumber (cm⁻¹) | Observations and Influence of Substitution | Reference |
| N-H Stretch | 3400 - 3100 (often broad) | Broadness indicates intermolecular hydrogen bonding. Disappears upon N-alkylation.[10] | [10] |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the aromatic rings. | [11] |
| Aliphatic C-H Stretch | 2980 - 2850 | Present in alkyl-substituted derivatives. | [10] |
| C=N Stretch (Imidazole) | 1630 - 1590 | A key indicator of the imidazole ring.[12] Its position can be influenced by substituents. | [12] |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands confirming the benzene ring. | [11] |
| C-X Stretch (e.g., C-Cl) | 800 - 600 | Confirms the presence of specific halogen substituents. | [11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules.[13] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.
Causality of Chemical Shifts (δ)
The chemical shift of a nucleus is determined by its local electronic environment.[13]
-
¹H NMR: The N-H proton of the imidazole ring is highly deshielded due to diamagnetic anisotropy and hydrogen bonding, appearing far downfield (often 12.0-13.6 ppm in DMSO-d₆).[13] Aromatic protons resonate between 7.0-8.5 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by the substitution pattern. EDGs shift nearby protons upfield, while EWGs cause a downfield shift.[13]
-
¹³C NMR: The C2 carbon of the imidazole ring is typically observed around 150-165 ppm.[12] Substituents on the benzene ring influence the chemical shifts of the aromatic carbons, providing clear evidence for their position.[14]
Experimental Workflow: NMR Analysis
Caption: Standard workflow for NMR analysis.
Protocol 2: Sample Preparation for ¹H NMR Analysis
This protocol outlines the standard procedure for preparing a benzimidazole derivative sample for ¹H NMR analysis.[13]
-
Materials: Benzimidazole derivative (5-25 mg), Deuterated solvent (e.g., DMSO-d₆, CDCl₃), 5 mm NMR tube, Pasteur pipette, Glass wool, Small vial.
-
Procedure:
-
Weigh the sample: Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial.[13]
-
Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent. DMSO-d₆ is often a good choice as it effectively dissolves many benzimidazoles and allows for easy observation of the N-H proton.[13]
-
Transfer to NMR tube: Carefully filter the solution through a glass wool-plugged Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[13]
-
Cap and label: Cap the NMR tube and label it clearly.
-
Comparative ¹H NMR Data for a Hypothetical 2-Substituted Benzimidazole in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Observation | Reference |
| N-H | ~12.5 | broad singlet | 1H | Characteristic highly deshielded proton.[12] | [12][13] |
| Aromatic (H4/H7) | 7.50 - 7.70 | multiplet | 2H | Protons adjacent to the imidazole ring. | [13] |
| Aromatic (H5/H6) | 7.20 - 7.40 | multiplet | 2H | Protons in the middle of the benzene ring. | [13] |
| Substituent Protons | Varies | Varies | Varies | Dependent on the specific R group at C2. | [13] |
Note: In cases of fast tautomeric exchange, the H4/H7 and H5/H6 signals may appear averaged. Solid-state NMR can be used to study blocked tautomerism.[15]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.[16] This is critical for confirming the molecular formula and verifying the success of a synthesis.
Causality of Fragmentation
In techniques like Electron Impact (EI) or Electrospray Ionization (ESI), the molecule is ionized to form a molecular ion (M⁺ or [M+H]⁺). This ion is often unstable and fragments in a predictable manner. The stability of the resulting fragments dictates the observed fragmentation pattern. The benzimidazole ring is quite stable, so fragmentation often involves the loss of substituents.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to promote protonation ([M+H]⁺).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z with the calculated exact mass.
Comparative Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |
| 2-(4-chlorophenyl)-1H-benzimidazole | 229.00 ([M+H]⁺) | N/A | Stable molecular ion observed. | [11] |
| 1-(4-hydroxybenzyl)-2-(4-hydroxyphenyl)-1H-benzimidazole | 317.20 ([M+H]⁺) | N/A | Stable molecular ion observed. | [11] |
| Phenyl Sulfonylpiperazine Derivatives | Varies | 316, 222, 113, 99 | Novel, characteristic fragmentation pattern involving the piperazine ring.[17] | [17] |
The fragmentation pattern is unique to each molecular structure. Systematic studies can help predict fragmentation for related compounds, aiding in the identification of metabolites or degradation products.[18]
Conclusion: A Synergistic Approach
No single spectroscopic technique provides a complete picture. A comprehensive and trustworthy characterization of substituted benzimidazoles relies on the synergistic use of UV-Vis, FTIR, NMR, and Mass Spectrometry. UV-Vis confirms electronic properties, FTIR identifies key functional groups, NMR elucidates the precise atom connectivity and stereochemistry, and MS confirms the molecular weight and formula. By understanding the principles behind each technique and the influence of chemical substitutions on the resulting spectra, researchers can confidently characterize novel benzimidazole derivatives, paving the way for their application in drug discovery and materials science.
References
-
Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (n.d.). Pakistani Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]
-
Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. (1999). Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). Iraqi Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. (2023). Journal of the Indian Chemical Society. Retrieved January 21, 2026, from [Link]
-
Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. (2022). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008). Journal of the Serbian Chemical Society. Retrieved January 21, 2026, from [Link]
-
Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008). ResearchGate. Retrieved January 21, 2026, from [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Magnetic Resonance in Chemistry. Retrieved January 21, 2026, from [Link]
-
Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. (2018). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 21, 2026, from [Link]
-
UV-visible spectrums of benzimidazole derivatives before (shown by the black line) & after (shown by the red line) of C.S immersion in a 1.0 M HCl solution. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). Molecules. Retrieved January 21, 2026, from [Link]
-
Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Carbon-13 magnetic resonance. XIX. Benzimidazole, purine, and their anionic and cationic species. (1975). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Molecules. Retrieved January 21, 2026, from [Link]
-
FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2022). Scientific Reports. Retrieved January 21, 2026, from [Link]
-
Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). Molecules. Retrieved January 21, 2026, from [Link]
-
Visible and Near-Infrared Photopharmacology: Wavelength-Redshift Strategies for Spatiotemporally Precise Therapeutics. (2024). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. (2002). Journal of the Brazilian Chemical Society. Retrieved January 21, 2026, from [Link]
-
FTIR Spectrum of Compound 1b. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Benzimidazole. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. (2025). International Journal of Pharmaceutical Investigation. Retrieved January 21, 2026, from [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. (2004). HETEROCYCLES. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (2017). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Theoretical UV–VIS absorption spectra of molecules. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). Molecules. Retrieved January 21, 2026, from [Link]
-
Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. (2016). Journal of Molecular Structure. Retrieved January 21, 2026, from [Link]
-
Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). Molecules. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials [mdpi.com]
- 10. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | MDPI [mdpi.com]
- 15. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
For researchers and drug development professionals, the synthesis and application of novel compounds like 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole represent the forefront of scientific advancement. However, the lifecycle of these potent molecules extends beyond the laboratory bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible research, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile: A Precautionary Approach
Assumed Hazard Classifications (based on analogous compounds):
| Hazard Classification | GHS Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Irritation | Category 2 | H315 | Causes skin irritation |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335 | May cause respiratory irritation |
This table is a precautionary summary based on data for similar benzimidazole derivatives.[4]
Given the potential for biological activity and the structural alerts within the molecule, it is prudent to handle 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole as a potentially cytotoxic compound, adhering to guidelines for handling hazardous drugs.[3][6]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a multi-step process that begins with immediate safety measures and culminates in compliant removal by a licensed waste contractor.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should occur within a certified chemical fume hood to minimize inhalation exposure.[4]
Essential PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. For handling potentially cytotoxic materials, double gloving is recommended.[7]
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[4]
-
Lab Coat: A buttoned lab coat provides a necessary barrier to protect skin and clothing.
Waste Segregation: The Foundation of Compliance
Proper segregation of waste streams is fundamental to safe and compliant laboratory practice. All materials contaminated with 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole must be treated as hazardous waste.
Segregate the following:
-
Solid Waste: Unused or expired solid 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, contaminated weighing paper, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Solutions containing 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and the first rinsate from decontaminating glassware.[4] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional and local regulations.[4]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.
Containerization and Labeling: Clarity is Key
All hazardous waste must be collected in dedicated, clearly labeled containers.
-
Container Selection: Use containers made of a material compatible with the chemical waste. For instance, avoid metal containers for acidic or basic solutions.[8] Ensure the container has a secure, tight-fitting lid.[4]
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole".[4] Also, include the concentration (if in solution) and the date of waste generation.[4] Affix any additional hazard labels as required by your institution's Environmental Health and Safety (EHS) department.
Storage of Hazardous Waste: A Secure Environment
Designated hazardous waste accumulation areas are crucial for maintaining a safe laboratory environment.
-
Location: Store sealed waste containers in a secure, well-ventilated area.[4] This area should be away from incompatible materials, such as strong oxidizing agents.[1]
-
Time Limits: Be aware of the storage time limits for hazardous waste, which can vary based on your facility's generator status (e.g., 90 days for Large Quantity Generators).[9]
Decontamination of Empty Containers: Preventing Cross-Contamination
Empty containers that previously held 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: A common and effective method is to triple-rinse the container with a suitable solvent, such as acetone or ethanol.[4]
-
Rinsate Collection: The first rinsate must be collected as hazardous waste and added to your designated 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole waste container.[4] The disposal of subsequent rinsates is subject to local regulations.[4]
-
Final Steps: After thorough rinsing, deface the original label and puncture the container to prevent reuse before disposing of it according to your institution's guidelines for decontaminated labware.[4]
Final Disposal: The Professional Hand-off
Never dispose of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole down the drain or in the regular trash.[4]
-
Licensed Contractor: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
Incineration: For many organic and potentially cytotoxic compounds, incineration at a permitted hazardous waste facility is the preferred disposal method.[10]
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole waste.
Caption: Disposal decision workflow for 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.
Regulatory Framework: Adherence to a Higher Standard
The disposal of chemical waste in a laboratory setting is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a framework for the "cradle-to-grave" management of hazardous waste.[8] Academic laboratories may also be subject to the provisions of Subpart K of the EPA's regulations, which offer alternative, more flexible standards for managing hazardous waste in these specific settings.[11] Furthermore, the Occupational Safety and Health Administration (OSHA) provides guidelines for protecting workers from exposure to hazardous chemicals, including cytotoxic drugs.[3] It is essential to consult your institution's EHS department to ensure full compliance with all applicable local, state, and federal regulations.[1]
By adhering to these rigorous disposal procedures, you not only fulfill your regulatory obligations but also uphold the highest standards of laboratory safety and environmental stewardship. This commitment to responsible chemical management is a hallmark of scientific excellence.
References
-
Rashid, M., et al. (2008). 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o748. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Defense Technical Information Center. (2020). Research on Benzimidazole Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Bussières, J. F., et al. (2014). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 20(4), 283-290. Retrieved from [Link]
-
Chemical Methodologies. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Benzidine. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
